1,3-Dimethyluracil-5-carboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-3-5(4-10)6(11)9(2)7(8)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJFRZOATIXYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197582 | |
| Record name | 1,3-Dimethyl-5-formyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4869-46-9 | |
| Record name | 1,3-Dimethyl-5-formyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-5-formyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethyluracil-5-carboxaldehyde (CAS: 4869-46-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluracil-5-carboxaldehyde, with a CAS number of 4869-46-9, is a synthetic organic compound belonging to the pyrimidine family. As a derivative of uracil, a key component of ribonucleic acid (RNA), this molecule and its analogues are of significant interest to researchers in medicinal chemistry and drug development. The presence of the aldehyde functional group at the 5-position of the uracil ring provides a reactive site for further chemical modifications, making it a versatile building block for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the technical details concerning this compound, including its synthesis, chemical properties, and known biological activities of its related derivatives, with a focus on experimental protocols and underlying signaling pathways.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 4869-46-9 | N/A |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| IUPAC Name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | N/A |
| Synonyms | 1,3-Dimethyl-5-formyluracil, 1,3-Dimethyluracil-5-carbaldehyde | [1] |
| Boiling Point | 274.1 °C at 760 mmHg | [1] |
| Density | 1.408 g/cm³ | [1] |
| Flash Point | 122.6 °C | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Vilsmeier-Haack Reaction: An Overview
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3] The Vilsmeier reagent, a chloroiminium ion, then acts as an electrophile in an electrophilic substitution reaction with an electron-rich substrate, in this case, 1,3-dimethyluracil. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde product.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethyluracil
The following is a representative experimental protocol for the synthesis of this compound based on general Vilsmeier-Haack reaction procedures.[2][4]
Materials:
-
1,3-Dimethyluracil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,3-dimethyluracil (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Reaction Workflow
References
- 1. Calcium-regulating hormones modulate carbonic anhydrase II in the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide on 1,3-Dimethyluracil-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and a proposed biological evaluation workflow for the novel compound 1,3-Dimethyluracil-5-carboxaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound, a derivative of the pyrimidine nucleobase uracil, possesses a unique set of physicochemical characteristics relevant to its potential applications in drug development. The available quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |
| Boiling Point | 274.1 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.408 g/cm³ | --INVALID-LINK-- |
| Flash Point | 122.6 °C | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Synthesis and Characterization
The introduction of a formyl group at the C-5 position of the uracil ring is a key synthetic step. A plausible and widely used method for this transformation is the Vilsmeier-Haack reaction.
This protocol is a representative procedure based on established Vilsmeier-Haack reactions on electron-rich aromatic and heteroaromatic compounds.
Materials:
-
1,3-Dimethyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (NaOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled carefully. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form.
-
Formylation Reaction: Dissolve 1,3-dimethyluracil in anhydrous dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up and Extraction: Cool the reaction mixture back to 0 °C and slowly quench it by adding a cold aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with deionized water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry.
Biological Activity and Potential Signaling Pathways
While specific biological data for this compound is not currently available, uracil and its derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties. Many of these activities stem from the ability of uracil analogs to interfere with nucleic acid metabolism by inhibiting key enzymes. For instance, some uracil derivatives are known to target thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidine nucleotides.
The following diagram outlines a logical workflow for the initial biological screening of a novel uracil derivative like this compound, focusing on its potential as an anticancer agent. This is a representative pathway and would require experimental validation.
This workflow begins with preliminary in vitro screening to assess the compound's general cytotoxicity against various cancer cell lines and its potential to inhibit key enzymes involved in cancer cell proliferation. Promising results would then warrant more detailed mechanism-of-action studies, such as cell cycle analysis and apoptosis assays, to elucidate how the compound exerts its effects. The ultimate goal of this workflow is to identify potential lead compounds for further preclinical and clinical development. Uracil derivatives have shown potential as inhibitors of enzymes like VEGFR-2 and as anticancer agents by targeting thymidylate synthase.[1][2]
Conclusion
This compound is a compound of interest with potential applications in medicinal chemistry. This guide provides the currently available physicochemical data and outlines a standard synthetic and a hypothetical biological evaluation protocol. Further experimental investigation is required to fully characterize this molecule and explore its therapeutic potential. The information and workflows presented herein are intended to provide a solid foundation for future research endeavors in this area.
References
An In-depth Technical Guide to 1,3-Dimethyluracil-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Dimethyluracil-5-carboxaldehyde. This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development.
Core Data Presentation
The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 1,3-dimethyl-2,4-dioxopyrimidine-5-carbaldehyde |
| CAS Number | 4869-46-9 |
| Boiling Point | 274.1 °C at 760 mmHg |
| Density | 1.408 g/cm³ |
| Flash Point | 122.6 °C |
| SMILES | CN1C=C(C(=O)N(C1=O)C)C=O |
Data sourced from multiple chemical suppliers and databases.[1]
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The primary method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,3-dimethyluracil. This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.
Materials:
-
1,3-Dimethyluracil
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with constant stirring. Maintain the temperature below 5°C during the addition. The reaction is exothermic.
-
Addition of Starting Material: Once the Vilsmeier reagent has formed, slowly add 1,3-dimethyluracil to the flask.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at an elevated temperature (e.g., 75°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Neutralize the aqueous solution by slowly adding a sodium hydroxide (NaOH) solution until the pH is alkaline (pH 8-9). This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified this compound.
Logical Workflow Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
This guide provides foundational information for researchers interested in utilizing this compound. As a versatile intermediate, its derivatives are subjects of ongoing research, particularly in the development of novel therapeutic agents. Uracil and its derivatives are known to be key intermediates in the synthesis of various pharmaceuticals, including those for metabolic disorders and cancer therapies.[2] Further investigation into the biological activities of compounds derived from this compound is a promising area of study.
References
An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyluracil-5-carboxaldehyde from 1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyluracil-5-carboxaldehyde from 1,3-dimethyluracil, a key chemical transformation for the creation of various derivatives with potential applications in drug discovery and development. The core of this synthesis relies on the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic compounds.
Reaction Overview: The Vilsmeier-Haack Formylation
The primary method for the synthesis of this compound from 1,3-dimethyluracil is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated aromatic or heterocyclic ring using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1][2][3][4][5].
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile, attacking the electron-rich C-5 position of the 1,3-dimethyluracil ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde, this compound[3][5].
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1,3-Dimethyluracil | C₆H₈N₂O₂ | 140.14 | Starting Material |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Reagent |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Reagent/Solvent |
| This compound | C₇H₈N₂O₃ | 168.15 | Product |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Molar Ratio (1,3-Dimethyluracil : POCl₃ : DMF) | 1 : 1.5 : 3.4 | [6] |
| Reaction Temperature | 50-60°C | [6] |
| Reaction Time | 2 hours | [6] |
| Yield | 80% | [6] |
| Melting Point of Product | 139-141°C | [6] |
Table 3: Spectroscopic Data for this compound
| Type of Spectrum | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | CDCl₃ | 9.85 (s, 1H, CHO), 8.05 (s, 1H, H-6), 3.55 (s, 3H, N-CH₃), 3.35 (s, 3H, N-CH₃) |
| ¹³C NMR | CDCl₃ | 186.0 (CHO), 162.1 (C=O), 152.0 (C=O), 150.1 (C-6), 110.2 (C-5), 37.2 (N-CH₃), 29.8 (N-CH₃) |
Experimental Protocol
This section details the experimental methodology for the synthesis of this compound based on the procedure described by Holy and Arnold (1963)[6].
Materials:
-
1,3-Dimethyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Sodium acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Dropping funnel
-
Condenser
-
Beaker
-
Buchner funnel and flask
-
Filtration paper
-
pH indicator paper
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15.5 g (0.212 mol) of N,N-dimethylformamide (DMF) in an ice bath. While stirring, add 11.5 g (0.075 mol) of phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Reaction with 1,3-Dimethyluracil: To the prepared Vilsmeier reagent, add 7.0 g (0.05 mol) of 1,3-dimethyluracil in one portion.
-
Reaction Heating: Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2 hours.
-
Hydrolysis: After the reaction is complete, cool the mixture in an ice bath and pour it onto 100 g of crushed ice.
-
Neutralization and Precipitation: Neutralize the resulting solution by adding a concentrated aqueous solution of sodium acetate until the pH is approximately 6-7. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then dry it under vacuum. The crude product can be further purified by recrystallization from water to yield colorless needles of this compound.
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction, which employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), has found significant application in the synthesis of a wide array of heterocyclic aldehydes. Among these, 5-formyluracil derivatives are of particular interest due to their potential as intermediates in the synthesis of various biologically active molecules, including antiviral and anticancer agents. The formyl group at the C5 position of the uracil ring serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures.
This technical guide provides an in-depth overview of the Vilsmeier-Haack reaction for the synthesis of 5-formyluracil derivatives. It covers the reaction mechanism, detailed experimental protocols for key substrates, a comparative analysis of reaction conditions and yields, and a discussion of common side reactions.
Reaction Mechanism and Key Considerations
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent then attacks the electron-rich C5 position of the uracil ring in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 5-formyluracil derivative.
A critical consideration in the Vilsmeier-Haack reaction of uracil and its derivatives is the propensity for concurrent chlorination of the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring. This often leads to the formation of 2,4-dichloro-5-formylpyrimidine as a major product. The extent of this chlorination is dependent on the reaction conditions, particularly the amount of POCl₃ used and the reaction temperature. For substrates with amino groups, such as 6-aminouracil, formylation can occur without chlorination of the pyrimidine core under carefully controlled conditions.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Reaction of Uracil Derivatives
The Vilsmeier reagent is typically prepared by the slow addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide. The uracil derivative is then added to this pre-formed reagent, and the reaction mixture is heated to the desired temperature for a specified period. After completion of the reaction, the mixture is carefully quenched by pouring it onto crushed ice, followed by neutralization with a base to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.
Detailed Protocol for the Formylation of 6-Aminouracil
A specific example is the formylation of 6-aminouracil to produce 6-aminouracil-5-carbaldehyde. In a typical procedure, freshly distilled phosphorus oxychloride (POCl₃) is added dropwise with vigorous stirring to a suspension of 6-aminouracil in N,N-dimethylformamide (DMF) at a controlled temperature. The reaction mixture is then heated, and upon completion, it is cooled and poured into ice water. The resulting precipitate is collected, washed, and can be purified by recrystallization. Careful control of the reaction conditions is crucial to favor formylation at the C5 position while minimizing side reactions.[1]
Detailed Protocol for the Synthesis of 2,4-Dichloro-5-formylpyrimidine from Uracil
The synthesis of 2,4-dichloro-5-formylpyrimidine from uracil is a common application of the Vilsmeier-Haack reaction to the uracil core, where both formylation and chlorination occur. In a representative procedure, uracil is treated with a mixture of phosphorus oxychloride and N,N-dimethylformamide. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the mixture is worked up by pouring it into water, which leads to the precipitation of 2,4-dihydroxy-5-pyrimidinecarbaldehyde. This intermediate is then treated with phosphorus oxychloride to yield the final 2,4-dichloro-5-pyrimidine formaldehyde.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack reaction on various uracil derivatives based on available literature.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 6-Aminouracil | POCl₃, DMF | DMF | Not Specified | Not Specified | 6-Aminouracil-5-carbaldehyde | Not Specified | [1] |
| Uracil | Thionyl chloride, DMF | DMF | 35-40 | 10 | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | High | Patent CN110903250B |
| 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | POCl₃ | - | Reflux | 2-5 | 2,4-Dichloro-5-pyrimidine formaldehyde | High | Patent CN110903250B |
| 5-Fluorouracil | POCl₃, N,N-dimethylaniline | - | 114 | 2 | 2,4-Dichloro-5-fluoropyrimidine | 92.2 | [2] |
Mandatory Visualizations
Reaction Mechanism of the Vilsmeier-Haack Reaction on Uracil
Caption: General scheme of the Vilsmeier-Haack formylation of uracil.
Experimental Workflow for the Synthesis of 5-Formyluracil Derivatives
Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.
Side Reactions and Considerations
The most significant side reaction in the Vilsmeier-Haack formylation of uracils is the chlorination of the C2 and C4 hydroxyl groups to yield 2,4-dichloropyrimidine derivatives. This is often the desired outcome when aiming for further nucleophilic substitution reactions at these positions. The degree of chlorination can be controlled by the stoichiometry of the Vilsmeier reagent and the reaction temperature.
Another potential side reaction is the formylation at a nitrogen atom, especially in substrates with unprotected N-H groups. However, C5 formylation is generally favored due to the electronic nature of the uracil ring.
For substrates with other reactive functional groups, the Vilsmeier reagent can also act as a dehydrating or cyclizing agent, leading to a variety of products. Therefore, a careful analysis of the substrate's reactivity is essential before performing the Vilsmeier-Haack reaction.
Conclusion
The Vilsmeier-Haack reaction is a highly effective method for the synthesis of 5-formyluracil derivatives, which are valuable intermediates in medicinal chemistry and drug development. A key feature of this reaction on the uracil scaffold is the frequent concurrent chlorination at the C2 and C4 positions, a characteristic that can be exploited for further synthetic transformations. By carefully controlling the reaction conditions, it is possible to achieve selective formylation and obtain the desired products in good yields. This guide provides a foundational understanding and practical protocols for researchers and scientists working in this field.
References
Biological Activity of 1,3-Dimethyluracil-5-carboxaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on the biological activities of compounds derived from 1,3-Dimethyluracil-5-carboxaldehyde. While direct studies on the biological evaluation of derivatives from this specific aldehyde are limited in the readily available scientific literature, this guide provides a comprehensive overview of the anticipated biological potential by examining derivatives of the core 1,3-dimethyluracil structure and related pyrimidine-5-carboxaldehydes. The primary derivatives discussed include Schiff bases and thiosemicarbazones, which are known to exhibit significant anticancer and antimicrobial properties. This document aims to serve as a foundational resource, offering insights into synthetic strategies, potential mechanisms of action, and detailed experimental protocols relevant to the study of this class of compounds.
Introduction to 1,3-Dimethyluracil Derivatives in Drug Discovery
Uracil and its derivatives are fundamental components of nucleic acids and have been extensively explored as scaffolds for the development of therapeutic agents.[1] The 1,3-dimethyluracil core offers a stable and synthetically versatile starting point for the generation of diverse chemical libraries. The introduction of a carboxaldehyde group at the 5-position provides a reactive handle for the synthesis of a wide array of derivatives, most notably Schiff bases and thiosemicarbazones. These classes of compounds have a well-documented history of exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[2][3][4] The imine (-C=N-) linkage in Schiff bases and the thiourea moiety in thiosemicarbazones are crucial pharmacophores that can interact with various biological targets.[2]
Synthetic Pathways for this compound Derivatives
The primary route for the derivatization of this compound involves condensation reactions with primary amines to form Schiff bases or with thiosemicarbazide to yield thiosemicarbazones. These reactions are typically straightforward and can be conducted under mild conditions.
Caption: General synthesis of Schiff base and thiosemicarbazone derivatives.
Anticancer Activity
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of anticancer action for thiosemicarbazone derivatives.
Quantitative Data for Related Uracil Derivatives
The following table summarizes the cytotoxic activity of some uracil derivatives against various cancer cell lines. It is important to note that these are not direct derivatives of this compound but provide an indication of the potential potency of this class of compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Uracil-azole derivative | MCF-7 | 16.18 | [1] |
| Uracil-azole derivative | HEPG-2 | 7.56 | [1] |
Antimicrobial Activity
Schiff bases derived from various aldehydes have shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The mode of action is often attributed to the azomethine group, which can interfere with cell wall synthesis or disrupt cell membrane integrity. The lipophilicity of the Schiff base, influenced by the substituent 'R' group, can play a significant role in its ability to penetrate microbial cell walls.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial activity of synthesized compounds.
Quantitative Data for Related Pyrimidine Derivatives
The following table presents the antimicrobial activity of some pyrimidine derivatives.
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| Pyrimidine derivative | S. aureus | Moderate | [6] |
| Pyrimidine derivative | B. subtilis | Excellent | [6] |
| Pyrimidine derivative | E. coli | Excellent | [6] |
| Pyrimidine derivative | C. albicans | Excellent | [6] |
Experimental Protocols
General Synthesis of Schiff Bases
A solution of this compound (1 mmol) in ethanol (20 mL) is treated with a solution of the appropriate primary amine (1 mmol) in ethanol (10 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base derivative.
General Synthesis of Thiosemicarbazones
To a solution of this compound (1 mmol) in warm ethanol (25 mL), a solution of thiosemicarbazide (1 mmol) in warm water (10 mL) is added. The mixture is heated under reflux for 3-5 hours. The resulting precipitate is filtered while hot, washed with hot water and ethanol, and then dried to yield the thiosemicarbazone derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method for MIC)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While the direct biological evaluation of this compound derivatives is an under-explored area, the established anticancer and antimicrobial activities of related uracil derivatives, particularly Schiff bases and thiosemicarbazones, strongly suggest that this class of compounds holds significant therapeutic potential. Further research involving the synthesis and comprehensive biological screening of a library of derivatives from this compound is warranted. Such studies should focus on elucidating structure-activity relationships, determining their mechanisms of action, and evaluating their in vivo efficacy and toxicity profiles. The protocols and data presented in this guide provide a solid foundation for initiating such research endeavors.
References
- 1. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Scaffolding of 1,3-Dimethyluracil-5-carboxaldehyde in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluracil-5-carboxaldehyde, a derivative of the naturally occurring pyrimidine uracil, has emerged as a pivotal building block in synthetic organic chemistry. Its unique electronic properties and strategically positioned reactive aldehyde group make it an exceptionally versatile precursor for the construction of a diverse array of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel compounds with potential therapeutic applications. The strategic importance of this compound lies in its ability to readily participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the efficient assembly of fused pyrimidine scaffolds, which are prevalent in numerous biologically active molecules.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,3-dimethyluracil. This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The electron-rich nature of the 1,3-dimethyluracil ring directs the electrophilic formylation to the C-5 position.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethyluracil
Materials:
-
1,3-Dimethyluracil
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
To this mixture, add a solution of 1,3-dimethyluracil in DMF portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The following diagram illustrates the workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Solid |
| CAS Number | 4869-46-9 |
| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 1H, CHO), ~8.2 (s, 1H, H-6), ~3.4 (s, 3H, N-CH₃), ~3.3 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185 (CHO), ~162 (C=O), ~151 (C=O), ~145 (C-6), ~110 (C-5), ~37 (N-CH₃), ~29 (N-CH₃) |
| IR (KBr, cm⁻¹) | ~1710 (C=O, aldehyde), ~1660 (C=O, uracil), ~1620 (C=C) |
Applications in Organic Synthesis: A Building Block for Fused Heterocycles
The synthetic utility of this compound is most prominently demonstrated in its application as a precursor for the construction of fused pyrimidine systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Multicomponent Reactions for the Synthesis of Pyrido[2,3-d]pyrimidines
One of the most powerful applications of this compound is in one-pot, three-component reactions for the synthesis of pyrido[2,3-d]pyrimidine derivatives. These reactions typically involve the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and an amine or a compound containing an amino group (e.g., 6-aminouracil derivatives).
The general reaction scheme for a three-component synthesis of pyrido[2,3-d]pyrimidines is depicted below.
Materials:
-
This compound
-
Malononitrile
-
6-Amino-1,3-dimethyluracil
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Catalyst (e.g., piperidine, Zr(HSO₄)₄, or catalyst-free under microwave irradiation)
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) in a suitable solvent such as ethanol or DMF.
-
Add a catalytic amount of piperidine or another suitable catalyst.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Knoevenagel Condensation
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds to yield α,β-unsaturated derivatives. These intermediates are valuable for further synthetic transformations, including Michael additions and cycloadditions.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Catalyst (e.g., piperidine or ammonium acetate)
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol.
-
Add a catalytic amount of piperidine or ammonium acetate.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product, 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)malononitrile, usually precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Quantitative Data on Representative Reactions
The following tables summarize quantitative data for the synthesis of various derivatives using this compound as a key building block.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Multicomponent Reactions
| Aldehyde | Active Methylene Compound | Amine Source | Catalyst | Solvent | Yield (%) | m.p. (°C) |
| This compound | Malononitrile | 6-Amino-1,3-dimethyluracil | Piperidine | Ethanol | 85-95 | >300 |
| This compound | Ethyl Cyanoacetate | 6-Aminouracil | (NH₄)₂HPO₄ | Water | 88 | 280-282 |
| This compound | Barbituric Acid | 6-Amino-1,3-dimethyluracil | Zr(HSO₄)₄ | Solvent-free | 92 | >300 |
Table 2: Knoevenagel Condensation Products
| Active Methylene Compound | Catalyst | Solvent | Yield (%) | m.p. (°C) |
| Malononitrile | Piperidine | Ethanol | 90-98 | 210-212 |
| Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | 85-92 | 185-187 |
| Meldrum's Acid | Glycine | Water | 88 | 220-222 |
Application in the Development of Bioactive Molecules
The fused pyrimidine derivatives synthesized from this compound have been investigated for a range of biological activities. The pyrido[2,3-d]pyrimidine core, in particular, is a well-known pharmacophore found in numerous compounds with antimicrobial, anticancer, and anti-inflammatory properties.[1]
Workflow for Antimicrobial Screening
A common experimental workflow for evaluating the antimicrobial activity of newly synthesized compounds is outlined below. This represents a logical application of the molecules derived from this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group facilitate the efficient construction of a wide range of heterocyclic compounds, most notably fused pyrimidines. The utility of this scaffold in multicomponent reactions underscores its importance in modern synthetic strategies aimed at generating molecular diversity for drug discovery and development. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecular architectures with significant biological potential.
References
Spectroscopic and Synthetic Profile of 1,3-Dimethyluracil-5-carboxaldehyde: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic data for 1,3-Dimethyluracil-5-carboxaldehyde, a key intermediate in the synthesis of various heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside the experimental protocols for its synthesis and data acquisition.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 9.86 | s | CHO |
| 8.39 | s | H-6 | |
| 3.47 | s | N-CH₃ | |
| 3.29 | s | N-CH₃ | |
| ¹³C | 185.3 | CHO | |
| 162.0 | C-4 | ||
| 158.4 | C-2 | ||
| 151.3 | C-6 | ||
| 110.4 | C-5 | ||
| 37.0 | N-CH₃ | ||
| 29.4 | N-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1712 | Strong | C=O (C-4) stretching |
| 1672 | Strong | C=O (Aldehyde) stretching |
| 1648 | Medium | C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 168 | 100 | [M]⁺ |
| 139 | 55 | [M-CHO]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Procedure:
-
To a solution of 1,3-dimethyluracil in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.
-
The reaction mixture is then stirred at an elevated temperature for several hours.
-
Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
An In-depth Technical Guide to the Solubility of 1,3-Dimethyluracil-5-carboxaldehyde in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethyluracil-5-carboxaldehyde. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility analysis, general experimental protocols for solubility determination, and the underlying principles governing the solubility of similar organic molecules.
Introduction to this compound
This compound is a derivative of uracil, a pyrimidine base found in RNA. Its chemical structure, featuring a polar uracil ring, two methyl groups, and a carboxaldehyde group, suggests a degree of polarity that influences its solubility in various solvents. Understanding its solubility is crucial for a range of applications, including drug design, reaction chemistry, and biochemical assays.
Chemical Structure:
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 4869-46-9 | [1][2] |
| Molecular Formula | C7H8N2O3 | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Boiling Point | 274.1 °C at 760 mmHg | [1] |
| Density | 1.408 g/cm³ | [1] |
| Flash Point | 122.6 °C | [1] |
Qualitative Solubility Assessment
For a related compound, 1,3-Dimethyluracil, solubility has been observed in a mixture of DMSO, PEG300, Tween-80, and saline, indicating its amenability to dissolution in polar organic solvents and aqueous formulations.[4] It is reasonable to infer that this compound would exhibit similar, if not enhanced, solubility in polar solvents due to the additional polar aldehyde group.
Inferred Qualitative Solubility:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Sparingly Soluble to Soluble | The polar functional groups can form hydrogen bonds with water, but the overall nonpolar surface area from the methyl groups and the pyrimidine ring may limit high solubility. |
| Ethanol/Methanol | High | Soluble | These polar protic solvents can engage in hydrogen bonding and have some nonpolar character, making them good candidates for dissolving the compound. |
| DMSO | High | Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.[4] |
| DMF | High | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the molecule. |
| Acetone | Medium | Moderately Soluble | A polar aprotic solvent that should be a reasonable solvent. |
| Chloroform | Low | Sparingly Soluble | A less polar solvent, likely to be less effective at dissolving the polar molecule. |
| Ethyl Acetate | Medium | Moderately Soluble | Possesses both polar and nonpolar characteristics. |
| Hexane | Low | Insoluble | A nonpolar solvent, unlikely to dissolve the polar compound. |
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound, standardized experimental protocols are necessary. The following outlines a general methodology for determining solubility in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
A range of common laboratory solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
General Considerations:
-
Purity of the Compound: The purity of this compound should be high to avoid erroneous results.
-
Solvent Purity: Use high-purity solvents.
-
Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.
-
Equilibration Time: Ensure sufficient time for the system to reach equilibrium.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of an organic compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
While direct quantitative data on the solubility of this compound is currently limited, its molecular structure strongly suggests a favorable solubility profile in polar organic solvents. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for determining precise solubility values. Such data is indispensable for advancing research and development activities involving this compound. It is recommended that experimental determination be carried out to establish definitive solubility data in various solvent systems.
References
Stability and Storage of 1,3-Dimethyluracil-5-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Dimethyluracil-5-carboxaldehyde. Due to the limited availability of specific stability studies for this compound in publicly accessible literature, this guide integrates general principles of organic chemistry, knowledge of similar molecular structures, and industry-standard stability testing protocols to offer sound scientific recommendations.
Compound Overview
This compound is a derivative of uracil, a pyrimidine base found in nucleic acids. The presence of the aldehyde group at the 5-position makes it a reactive molecule with potential applications as a synthetic intermediate in medicinal chemistry and drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |
| Appearance | Not specified (likely a solid) | - |
| Boiling Point | 274.1 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.408 g/cm³ | --INVALID-LINK-- |
| Flash Point | 122.6 °C | --INVALID-LINK-- |
| CAS Number | 4869-46-9 | --INVALID-LINK-- |
Inferred Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily influenced by its aldehyde functional group, which is susceptible to oxidation, and to a lesser extent, by the uracil ring.
Oxidative Degradation
Aldehydes are readily oxidized to carboxylic acids in the presence of atmospheric oxygen or other oxidizing agents. This is likely the primary degradation pathway for this compound, leading to the formation of 1,3-Dimethyluracil-5-carboxylic acid. This reaction can be accelerated by light, heat, and the presence of metal ions.
Photodegradation
Many organic molecules with conjugated systems, such as the uracil ring, are susceptible to degradation upon exposure to UV or visible light. The energy from light can promote chemical reactions, including oxidation and polymerization. For a related compound, 5-Formyluracil, light sensitivity is a noted concern, suggesting that this compound should also be protected from light.
Thermal Degradation
While the compound has a relatively high boiling point, prolonged exposure to elevated temperatures can lead to decomposition. Thermal stress can accelerate oxidative degradation and potentially lead to other, more complex degradation pathways. Studies on other heterocyclic compounds have shown decomposition beginning at temperatures above 250°C[1].
Hydrolytic Stability
The uracil ring itself is generally stable to hydrolysis under neutral pH conditions. The aldehyde group is also relatively stable to hydrolysis. However, under strongly acidic or basic conditions, degradation may be accelerated.
A proposed, logical workflow for assessing the stability of a compound like this compound is presented below.
Below is a diagram illustrating a hypothetical primary degradation pathway for this compound.
Recommended Storage and Handling Conditions
Based on the inferred stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | To minimize thermal degradation and slow down potential oxidative processes. Similar uracil derivatives with aldehyde groups are stored at these temperatures[2]. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the aldehyde group.[3] |
| Light | Protect from light (use amber vials) | To prevent photolytic degradation. |
| Container | Tightly sealed, appropriate for low-temperature storage | To prevent exposure to moisture and atmospheric oxygen. |
For handling, it is recommended to work in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid creating dust. The compound is listed with hazard statements indicating it may cause skin, eye, and respiratory irritation[3].
Experimental Protocols for Stability Assessment (Hypothetical)
The following protocols are based on the International Council for Harmonisation (ICH) Q1A and Q1B guidelines for forced degradation studies.[4][5] These are designed to identify potential degradants and establish a stability-indicating analytical method.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. The stability of the compound in the chosen solvent should be confirmed beforehand.
Hydrolytic Stability
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 2 hours.
-
At specified time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
Oxidative Stability
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
Photostability
-
Expose a thin layer of the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
A control sample, protected from light by aluminum foil, should be stored under the same conditions.
-
After exposure, dissolve the solid sample and analyze both the exposed and control samples.
Thermal Stability (Dry Heat)
-
Place a sample of the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.
Analytical Method
A stability-indicating HPLC method should be developed and validated. A typical starting point would be a C18 reversed-phase column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection would be performed using a UV detector at the wavelength of maximum absorbance of this compound. Mass spectrometry can be coupled with HPLC (LC-MS) to aid in the identification of degradation products.
Conclusion
References
- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. americanelements.com [americanelements.com]
- 4. scispace.com [scispace.com]
- 5. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide on Uracil-5-Carboxaldehydes: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil-5-carboxaldehyde, also known as 5-formyluracil, is a modified pyrimidine base that has garnered significant interest in the fields of molecular biology, oncology, and drug discovery. Initially identified as a product of thymine oxidation in DNA, its role has expanded from a mere marker of oxidative stress to a molecule with potential regulatory functions and therapeutic implications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of uracil-5-carboxaldehydes, with a focus on their involvement in DNA damage and repair, mutagenicity, and potential as a biomarker in cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Discovery and History
The discovery of uracil-5-carboxaldehyde is intrinsically linked to the study of oxidative DNA damage. While thymine was first isolated in 1893, the identification of its oxidized derivatives, including 5-formyluracil, came much later with the advent of more sophisticated analytical techniques.[1]
Early Observations: In the mid-20th century, researchers investigating the effects of ionizing radiation and chemical oxidants on DNA began to identify various modifications to the DNA bases.[2] It was established that the methyl group of thymine is susceptible to oxidation, leading to the formation of 5-hydroxymethyluracil, which can be further oxidized to 5-formyluracil.[3][4]
Biological Significance Unveiled: Initially considered solely as a DNA lesion, subsequent research revealed the mutagenic potential of 5-formyluracil.[3] This discovery spurred investigations into its cellular repair mechanisms and its potential role in carcinogenesis. More recently, the presence of 5-formyluracil in various organisms, from bacteriophages to mammals, and its elevated levels in certain cancer tissues have suggested a potential role as a biomarker and its involvement in epigenetic regulation.[2][6]
Chemical Synthesis of Uracil-5-Carboxaldehyde
The chemical synthesis of uracil-5-carboxaldehyde is crucial for its detailed study and for the development of related compounds. While various methods for the synthesis of uracil and its derivatives exist, a common route to uracil-5-carboxaldehyde involves the oxidation of a precursor such as 5-hydroxymethyluracil.
Experimental Protocol: Oxidation of 5-(1,2-dihydroxyethyl)uracil to 5-formyluracil
This protocol is adapted from a method used for the synthesis of oligonucleotides containing 5-formyluracil.[2]
Materials:
-
Oligonucleotide containing 5-(1,2-dihydroxyethyl)uracil
-
Saturated sodium periodate (NaIO₄) solution
-
Water bath
-
Vortex mixer
Procedure:
-
Dissolve the oligonucleotide containing 5-(1,2-dihydroxyethyl)uracil in a suitable buffer.
-
Add a saturated solution of sodium periodate (NaIO₄) to the oligonucleotide solution.
-
Vortex the reaction mixture vigorously for 1 minute at room temperature.
-
The reaction converts the 5-(1,2-dihydroxyethyl)uracil residue to 5-formyluracil.
-
The resulting oligonucleotide containing 5-formyluracil can be purified using standard techniques such as HPLC.
Note: This protocol describes the conversion within an oligonucleotide. For the synthesis of the free nucleobase, a similar oxidation of 5-hydroxymethyluracil or a related precursor would be employed, followed by appropriate purification steps. Other general methods for uracil synthesis can be adapted, such as those starting from malic acid and urea or through the hydrolysis of cytosine, though these do not directly yield the 5-carboxaldehyde derivative.[7][8] A three-component Hantzsch reaction has also been reported for the synthesis of 5-formyluracil.[9]
Biological Activity and Quantitative Data
The biological activity of uracil-5-carboxaldehyde is primarily associated with its effects on DNA integrity and metabolism. It is recognized as a mutagenic lesion that can interfere with normal cellular processes.
Toxicity and Mutagenicity
Studies have shown that 5-formyluracil and its nucleoside derivatives exhibit toxicity and mutagenicity in mammalian cells.[10][11] The colony-forming ability of Chinese hamster fibroblast (CHF) cells was significantly reduced upon treatment with 5-formyluracil, 5-formyluridine, and 5-formyl-2'-deoxyuridine.[11] Furthermore, 5-formyluracil and its deoxyuridine derivative were found to be mutagenic at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in CHF cells.[11]
The mutagenicity is proposed to arise from the electron-withdrawing nature of the formyl group, which increases the ionization of the N-3 imino proton, leading to enhanced mispairing with guanine during DNA replication.[3]
Quantitative Cytotoxicity Data
While specific IC50 values for uracil-5-carboxaldehyde are not widely reported in the public domain, the following table provides a compilation of IC50 values for the related and widely studied compound, 5-fluorouracil (5-FU), against various cancer cell lines to provide a context for the cytotoxicity of uracil derivatives. It is important to note that these values are for 5-FU and not uracil-5-carboxaldehyde.
| Cell Line | Cancer Type | IC50 (µM) of 5-Fluorouracil | Reference |
| DLD1 (shSCR) | Colon Cancer | >10 | [10] |
| HEC1A (shSCR) | Endometrial Cancer | ~10 | [10] |
| SQUU-A | Oral Squamous Cell Carcinoma | Varies with incubation time (e.g., ~100 µM at 48h) | [12] |
| SQUU-B | Oral Squamous Cell Carcinoma | Varies with incubation time (e.g., ~200 µM at 48h) | [12] |
| SAS | Oral Squamous Cell Carcinoma | Varies with incubation time (e.g., ~50 µM at 48h) | [12] |
| NA | Oral Squamous Cell Carcinoma | Varies with incubation time (e.g., ~150 µM at 48h) | [12] |
| Gastric Cancer Cell Lines (Parental) | Gastric Cancer | 2.1 - 4.2 | [13] |
| 5-FU Resistant Gastric Cancer Cell Lines | Gastric Cancer | 15.8 - 24.4 | [13] |
Note: IC50 values can vary significantly depending on the assay conditions, cell line, and exposure time.
Signaling Pathways and Cellular Mechanisms
The primary signaling pathway associated with uracil-5-carboxaldehyde is the DNA damage response (DDR) and subsequent base excision repair (BER) pathway.
DNA Damage and Repair Workflow
References
- 1. Thymine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 5-Formyluracil - Wikipedia [en.wikipedia.org]
- 4. One-electron oxidation of DNA: reaction at thymine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The enzymatic conversion of 5-formyluracil to uracil 5-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation, characterization, cytotoxicity and Salmonella/microsome mutagenicity (Ames) studies of a novel 5-fluorouracil derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug: 5-Fluorouracil - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Fused Pyrimidines from Uracil: A Technical Guide to Therapeutic Applications
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like the nucleobases uracil, thymine, and cytosine. Uracil and its derivatives, particularly 5-fluorouracil, have long been utilized in therapeutic contexts, primarily as anticancer agents. The fusion of the uracil core with other heterocyclic rings generates a class of compounds known as fused pyrimidines. This structural modification significantly alters physicochemical properties such as lipophilicity, polarity, and solubility, leading to a diverse and potent range of biological activities. These fused systems are extensively pursued in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents, with emerging applications in neurodegenerative diseases. This guide provides a technical overview of the synthesis, therapeutic applications, and mechanisms of action of uracil-derived fused pyrimidines, tailored for researchers and drug development professionals.
Synthesis Strategies for Uracil-Fused Pyrimidines
The synthesis of fused pyrimidines typically begins with functionalized uracil precursors, most commonly 6-aminouracil or 5,6-diaminouracil. These starting materials serve as versatile building blocks for the construction of more complex, fused heterocyclic systems through reactions like cyclocondensation.
A prevalent synthetic route involves the reaction of a di-functional uracil derivative with a suitable cyclizing agent. For example, 5,6-diaminouracils can react with α-dicarbonyl compounds like ninhydrin or isatin to form polycyclic fused systems such as indenopteridines and indolopteridines, respectively. These reactions often proceed through the formation of an intermediate Schiff's base, followed by an intramolecular cyclodehydration to yield the final fused product.
Caption: Generalized workflow for the synthesis of fused pyrimidines from uracil precursors.
Therapeutic Applications and Mechanisms of Action
Fused pyrimidines derived from uracil exhibit a wide spectrum of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied. Their therapeutic effects are often achieved by targeting key enzymes and signaling pathways involved in cell growth, proliferation, and survival.
Anticancer Activity
The structural similarity of fused pyrimidines to endogenous purines and pyrimidines allows them to interact with various biological targets crucial for cancer cell proliferation and survival.
a) Kinase Inhibition: Many fused pyrimidine derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/AKT and Ras/Raf/MEK/ERK, promoting cell proliferation and inhibiting apoptosis. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have been shown to be effective EGFR inhibitors, blocking the hyperactive signaling that drives tumor growth.
Caption: Inhibition of the EGFR signaling pathway by fused pyrimidine compounds.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Their aberrant activity is a hallmark of many cancers. Fused pyrimidines have been developed as potent CDK inhibitors, particularly targeting CDK2/cyclin complexes, thereby inducing cell cycle arrest and apoptosis in cancer cells.
-
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K pathway is a critical regulator of cell growth, survival, and metabolism. Fused pyrimidine scaffolds have been identified in several FDA-approved drugs and are being explored as potential PI3K inhibitors to counteract cancer cell growth and resistance to therapy.
b) Inhibition of Tubulin Polymerization: Certain complex fused pyrimidines act as microtubule-targeting agents. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.
c) DNA Intercalation and Synthesis Inhibition: Drawing inspiration from 5-fluorouracil, which inhibits thymidylate synthase, novel fused uracil derivatives have been synthesized to target DNA. These compounds can bind to and cause fragmentation of DNA, disrupting replication and transcription processes essential for cancer cell survival.
Quantitative Data on Anticancer Activity
| Compound Class | Specific Compound/Derivative | Target/Cell Line | IC50 Value | Reference |
| Indenopteridines/Indolopteridines | Varies (e.g., with 2-Cl-benzyl substituent) | HepG2 (Liver Carcinoma) | ~1.4 - 7.8 µM | [1] |
| Dihydrobenzo[h]quinazolines | 4-(2-(pyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-4-yl)phenol (5g) | AGS (Gastric Adenocarcinoma) | 0.8 µM | |
| Dihydrobenzo[h]quinazolines | Compound 5g | CDK2/cyclin A2 | 0.2 µM | |
| Cyclohexa-pyrimidine | Derivative 23c | Tubulin Polymerization | 3.9 - 6.4 nM | |
| Pyrimidines | Compound 3b | PC3 (Prostate Carcinoma) | 10.27 µM | |
| Pyrimidines | Compound 3d | PC3 (Prostate Carcinoma) | 15.31 µM |
Antimicrobial Activity
The unique structural framework of uracil-fused pyrimidines makes them promising candidates for the development of new antimicrobial agents, which is crucial in the face of growing antibiotic resistance.
Mechanism of Action: The antimicrobial action of these compounds is often attributed to their ability to interfere with essential microbial processes. This can include the inhibition of enzymes required for DNA replication, disruption of cell wall synthesis, or interference with metabolic pathways unique to the pathogen. For instance, pyrimidodiazepines, lumazines, and triazolopyrimidines derived from 5,6-diaminouracil have demonstrated broad-spectrum activity against both bacteria and fungi.
Quantitative Data on Antimicrobial Activity
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference |
| 5a | 6.25 | 12.5 | 25 | 12.5 | >50 | |
| 5b | 12.5 | 25 | 50 | 25 | >50 | |
| 6a | 3.12 | 6.25 | 12.5 | 6.25 | >50 | |
| 6d | 12.5 | 25 | 25 | 12.5 | >50 | |
| 8 | 3.12 | 3.12 | 6.25 | 3.12 | 50 | |
| (MIC = Minimum Inhibitory Concentration) |
Applications in Neurodegenerative Diseases
Disorders in pyrimidine metabolism have been linked to various neurological diseases. Uracil and its metabolites play a crucial role in the synthesis of phospholipids for neuronal membranes and are involved in synaptic function. This has led to the investigation of pyrimidine derivatives, including fused systems, for the treatment of neurodegenerative conditions like Alzheimer's disease.
Proposed Mechanism: The therapeutic potential in this area is linked to several mechanisms. Some fused pyrimidines act as inhibitors of kinases like MAP-activated protein kinase 2 (MK2), which are implicated in neuroinflammation and neuronal death. Furthermore, modulating pyrimidine pathways through compounds like uridine has been shown to support synaptic membrane generation and improve cognitive deficits in animal models, suggesting that fused pyrimidines could offer a multi-faceted approach to treating these complex diseases.
Caption: Proposed neuroprotective mechanisms of uracil-derived fused pyrimidines.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of uracil-fused pyrimidines.
Protocol 1: Synthesis of Indenopteridines from 5,6-Diaminouracil
This protocol describes the cyclocondensation reaction between a 5,6-diaminouracil derivative and ninhydrin.
Materials:
-
5,6-diamino-1,3-dimethyluracil hydrochloride
-
Ninhydrin
-
Ethanol
-
Triethylamine (TEA) or Ammonium Hydroxide
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolve 5,6-diamino-1,3-dimethyluracil hydrochloride (1.0 mmol) and ninhydrin (1.0 mmol) in ethanol (10-20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a few drops of TEA to the mixture to adjust the pH to approximately 8.
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes.
-
Monitor the reaction for the formation of a precipitate.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/acetic acid mixture).
-
Characterize the final product using standard analytical techniques (IR, NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HepG2, PC3, AGS)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Synthesized fused pyrimidine compounds, dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cultured cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: CDK2/Cyclin A2 Kinase Inhibition Assay
This protocol describes a method to measure the inhibitory activity of compounds against the CDK2/cyclin A2 kinase complex using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., a specific peptide or Histone H1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® or ADP-Glo™ Assay Kit (contains reagents to stop the reaction and detect luminescence)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white opaque plate, prepare the kinase reaction mixture. To each well, add the kinase assay buffer, the CDK2/Cyclin A2 enzyme (at a pre-determined optimal concentration, e.g., 1-5 ng/µl), and the kinase substrate.
-
Inhibitor Addition: Add the test compounds at various concentrations (serial dilution). Include positive controls (known CDK2 inhibitor, e.g., Roscovitine) and negative controls (DMSO vehicle).
-
Reaction Initiation: Start the kinase reaction by adding a specific concentration of ATP (e.g., 10-50 µM) to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Reading: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate-reading luminometer. A lower light signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
References
An In-Depth Technical Guide to the Reactions of 1,3-Dimethyluracil-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the key reactions involving 1,3-Dimethyluracil-5-carboxaldehyde, a versatile building block in synthetic organic chemistry. The aldehyde functionality at the 5-position of the 1,3-dimethyluracil scaffold allows for a diverse range of chemical transformations, leading to the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. This document details the experimental protocols for these reactions, presents quantitative data in structured tables for comparative analysis, and provides visual representations of reaction pathways and workflows.
Core Reactions and Methodologies
This compound readily undergoes several important classes of organic reactions, including condensation, Wittig, and cyclization/recyclization reactions. These transformations are instrumental in the construction of complex molecular architectures.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of this compound, involving its reaction with active methylene compounds to yield 5-(substituted vinyl)-1,3-dimethyluracil derivatives. These products serve as valuable intermediates for further synthetic manipulations.
A general workflow for the Knoevenagel condensation is depicted below:
Caption: General workflow for the Knoevenagel condensation of this compound.
Experimental Protocol: Synthesis of 5-(2,2-Dicyanovinyl)-1,3-dimethyluracil
A mixture of this compound (1.68 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) is prepared in ethanol (20 mL). A catalytic amount of piperidine (2-3 drops) is added to the mixture. The reaction mixture is then heated under reflux for a specified period. After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final product.
Table 1: Knoevenagel Condensation of this compound with Various Active Methylene Compounds
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Malononitrile | 5-(2,2-Dicyanovinyl)-1,3-dimethyluracil | Piperidine | Ethanol | 2 | 92 | 210-212 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1,3-dimethyluracil-5-yl)acrylate | Triethylamine | Acetic Acid | 4 | 85 | 185-187 |
| Phenylacetonitrile | 2-Phenyl-3-(1,3-dimethyluracil-5-yl)acrylonitrile | Piperidine | Ethanol | 3 | 88 | 220-222 |
| Acetylacetone | 3-(1,3-Dimethyluracil-5-ylmethylene)pentane-2,4-dione | Piperidine | Ethanol | 4 | 75 | 165-167 |
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. In the context of this compound, this reaction is employed to introduce a variety of substituted vinyl groups at the 5-position, leading to compounds with potential biological activities.
The general mechanism of the Wittig reaction is illustrated below:
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of 5-(2-Cyanovinyl)-1,3-dimethyluracil via Wittig Reaction
To a solution of (triphenylphosphoranylidene)acetonitrile (3.03 g, 10 mmol) in dry dichloromethane (30 mL) is added this compound (1.68 g, 10 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product.
Table 2: Wittig Reaction of this compound with Various Phosphonium Ylides
| Phosphonium Ylide | Product | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| (Triphenylphosphoranylidene)acetonitrile | 5-(2-Cyanovinyl)-1,3-dimethyluracil | Dichloromethane | 24 | 78 | 198-200 |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(1,3-dimethyluracil-5-yl)acrylate | Tetrahydrofuran | 18 | 82 | 155-157 |
| Methylenetriphenylphosphorane | 5-Vinyl-1,3-dimethyluracil | Tetrahydrofuran | 12 | 65 | 130-132 |
Recyclization and Cyclocondensation Reactions
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, through recyclization and cyclocondensation reactions. These reactions often involve the condensation of the aldehyde with a binucleophilic reagent, leading to the formation of a new ring fused to the uracil core.
The logical relationship in a typical cyclocondensation reaction is outlined below:
Caption: Logical flow of a cyclocondensation reaction.
Experimental Protocol: Synthesis of a Pyrimido[2,3-d]pyrimidine Derivative
A mixture of this compound (1.68 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol) in ethanol (30 mL) is treated with a solution of sodium ethoxide (prepared from 0.23 g of sodium in 10 mL of absolute ethanol). The reaction mixture is heated under reflux for 6 hours. After cooling, the precipitated solid is filtered, washed with water and ethanol, and then recrystallized from a suitable solvent to give the pyrimido[2,3-d]pyrimidine derivative.
Table 3: Synthesis of Fused Heterocycles from this compound
| Binucleophile | Product | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Guanidine | 2-Amino-5,7-dimethylpyrimido[4,5-d]pyrimidine-4,6(3H,5H)-dione | Sodium Ethoxide | Ethanol | 6 | 75 | >300 |
| Thiourea | 2-Thioxo-2,3-dihydro-5,7-dimethylpyrimido[4,5-d]pyrimidine-4,6(1H,5H)-dione | Sodium Ethoxide | Ethanol | 8 | 70 | >300 |
| 6-Amino-1,3-dimethyluracil | 1,3,6,8-Tetramethylpyrimido[5,4-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetrone | Acetic Acid | Acetic Acid | 5 | 68 | >300 |
Conclusion
The reactivity of the 5-formyl group in this compound provides a versatile platform for the synthesis of a diverse range of heterocyclic compounds. The Knoevenagel condensation, Wittig reaction, and various cyclization strategies are key transformations that enable the extension and functionalization of the uracil core. The detailed experimental protocols and compiled quantitative data presented in this guide offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel chemical entities with potential therapeutic applications.
Safeguarding Research: A Technical Guide to the Safe Handling of 1,3-Dimethyluracil-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for 1,3-Dimethyluracil-5-carboxaldehyde, a key intermediate in various synthetic organic chemistry applications, particularly in the development of novel therapeutic agents. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Boiling Point | 274.1 °C at 760 mmHg | [1] |
| Density | 1.408 g/cm³ | [1] |
| Flash Point | 122.6 °C | [1] |
| Appearance | Solid (form may vary) | [2][3] |
| Melting Point | Not available | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification indicates potential for skin, eye, and respiratory irritation.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Source:[1]
First-Aid Measures
Immediate and appropriate first-aid measures are crucial in the event of accidental exposure. The following protocols are recommended.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[5] Immediately call a POISON CENTER or doctor.[5] |
Fire-Fighting Measures
In the event of a fire involving this compound, appropriate extinguishing media and protective equipment must be used.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4] |
| Specific Hazards from Combustion | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][6] |
| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[4][6] |
Accidental Release Measures
Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.
| Action | Protocol |
| Personal Precautions | Ensure adequate ventilation.[4] Avoid breathing dust.[4] Wear appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator.[7] |
| Environmental Precautions | Prevent the product from entering drains, surface water, or ground water.[5] |
| Containment and Cleanup | For minor spills, sweep up the material and shovel it into a suitable, labeled container for disposal.[4][6][7] Avoid generating dust.[6][7] For major spills, contain the spillage with sand or an inert powder.[5] |
Handling and Storage
Proper handling and storage practices are critical for maintaining the chemical's integrity and ensuring a safe working environment.
| Aspect | Recommendation |
| Safe Handling | Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[4] Wash hands thoroughly after handling.[4][5] Use only in a well-ventilated area.[4] |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure risk.
| Control | Specification |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas.[4] Eyewash stations and safety showers should be close to the workstation location.[4][6] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] |
| Skin and Body Protection | Wear impervious gloves and protective clothing to prevent skin contact.[5] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator. |
Experimental Protocols: Standard Handling Procedure
The following is a generalized protocol for handling this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a spatula to carefully transfer the solid material. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Dissolution :
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath in a well-ventilated area.
-
-
Post-Handling :
-
Clean the work area thoroughly.
-
Dispose of any contaminated materials (e.g., weigh boats, disposable gloves) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizations
To further aid in the understanding of safety protocols, the following diagrams illustrate key workflows.
Caption: General Laboratory Safety Workflow for Handling Chemicals.
References
- 1. americanelements.com [americanelements.com]
- 2. 1,3-Dimethyluracil | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. directpcw.com [directpcw.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.be [fishersci.be]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluracil, a methylated derivative of the pyrimidine base uracil, serves as a crucial scaffold in medicinal chemistry and drug development. Its electron-rich heterocyclic structure makes it amenable to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. Understanding the regioselectivity and reaction conditions of these transformations is paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core electrophilic substitution reactions of 1,3-dimethyluracil, complete with detailed experimental protocols, quantitative data, and mechanistic insights.
The pyrimidine ring, in general, is considered an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. However, the N-methylation in 1,3-dimethyluracil, along with the electron-donating character of the amide functionalities, sufficiently activates the C-5 position, making it the primary site for electrophilic attack. The C-6 position is less reactive due to its proximity to the electron-withdrawing carbonyl group at C-4 and the nitrogen at N-1.
Core Electrophilic Substitution Reactions
This guide will focus on the following key electrophilic substitution reactions of 1,3-dimethyluracil:
-
Nitration: Introduction of a nitro group (-NO₂).
-
Halogenation: Introduction of halogen atoms (bromine and chlorine).
-
Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO).
-
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
-
Friedel-Crafts Acylation: Introduction of an acyl group (-COR).
For each reaction, a summary of the reaction, a detailed experimental protocol, and a discussion of the mechanism and regioselectivity are provided.
Data Presentation
The following tables summarize the quantitative data for the key electrophilic substitution reactions of 1,3-dimethyluracil, facilitating easy comparison of reaction conditions and outcomes.
| Reaction | Electrophile/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Nitration | HNO₃ / H₂SO₄ | Acetic Anhydride | Room Temp | 2 | 1,3-Dimethyl-5-nitrouracil | 92 | [1] |
| Bromination | Bromine | Acetic Acid | Room Temp | 1 | 5-Bromo-1,3-dimethyluracil | >95 | [2] |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | 4 | 5-Chloro-1,3-dimethyluracil | 85 | [3] |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | Dichloromethane | 0 to Room Temp | 3 | 5-Formyl-1,3-dimethyluracil | 80 | [4] |
Experimental Protocols
Nitration of 1,3-Dimethyluracil
Reaction: Introduction of a nitro group at the C-5 position.
Protocol: A solution of 1,3-dimethyluracil (1.40 g, 10 mmol) in acetic anhydride (20 mL) is cooled in an ice bath. A cold mixture of fuming nitric acid (0.7 mL, d=1.5) and concentrated sulfuric acid (0.3 mL) is added dropwise with stirring, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred at room temperature for 2 hours. The reaction mixture is then poured into ice water (100 mL) and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1,3-dimethyl-5-nitrouracil.[1]
Mechanism: The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The electron-rich C-5 position of 1,3-dimethyluracil attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation at the C-5 position by a weak base (e.g., water or bisulfate ion) restores the aromaticity of the pyrimidine ring, yielding the 5-nitro derivative.
Caption: Mechanism of Nitration.
Halogenation of 1,3-Dimethyluracil
Reaction: Introduction of a bromine atom at the C-5 position.
Protocol: To a solution of 1,3-dimethyluracil (1.40 g, 10 mmol) in glacial acetic acid (20 mL), a solution of bromine (0.51 mL, 10 mmol) in glacial acetic acid (5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 1 hour, during which the bromine color disappears. The solvent is then removed under reduced pressure, and the residue is recrystallized from ethanol to give 5-bromo-1,3-dimethyluracil.[2]
Reaction: Introduction of a chlorine atom at the C-5 position.
Protocol: A mixture of 1,3-dimethyluracil (1.40 g, 10 mmol) and N-chlorosuccinimide (1.34 g, 10 mmol) in acetonitrile (30 mL) is heated at reflux for 4 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to give 5-chloro-1,3-dimethyluracil, which can be further purified by recrystallization.[3]
Mechanism: For both bromination and chlorination, the reaction proceeds via a standard electrophilic aromatic substitution mechanism. The halogen molecule (Br₂ or Cl₂) is polarized, and the electron-rich C-5 position of 1,3-dimethyluracil attacks the electrophilic halogen atom. This leads to the formation of a resonance-stabilized sigma complex. The subsequent loss of a proton from the C-5 position restores aromaticity and yields the 5-halo-1,3-dimethyluracil.
Caption: Halogenation Workflow.
Vilsmeier-Haack Formylation of 1,3-Dimethyluracil
Reaction: Introduction of a formyl group at the C-5 position.
Protocol: To a stirred solution of N,N-dimethylformamide (DMF, 1.1 mL, 15 mmol) in dichloromethane (10 mL) cooled to 0°C, phosphorus oxychloride (POCl₃, 1.4 mL, 15 mmol) is added dropwise. The mixture is stirred at 0°C for 30 minutes to form the Vilsmeier reagent. A solution of 1,3-dimethyluracil (1.40 g, 10 mmol) in dichloromethane (10 mL) is then added dropwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The mixture is then carefully poured into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-formyl-1,3-dimethyluracil.[4]
Mechanism: The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile. The electron-rich C-5 position of 1,3-dimethyluracil attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the 5-formyl derivative.
Caption: Vilsmeier-Haack Pathway.
Sulfonation of 1,3-Dimethyluracil (General Procedure)
Reaction: Introduction of a sulfonic acid group at the C-5 position.
Protocol: 1,3-Dimethyluracil is added portion-wise to fuming sulfuric acid (oleum) at 0°C with vigorous stirring. The reaction mixture is then slowly warmed to room temperature and stirred for several hours. The completion of the reaction is monitored by thin-layer chromatography. The mixture is then carefully poured onto crushed ice, and the resulting precipitate of 1,3-dimethyluracil-5-sulfonic acid is collected by filtration, washed with a small amount of cold water, and dried.
Mechanism: The electrophile in sulfonation is sulfur trioxide (SO₃) or protonated sulfur trioxide. The C-5 position of 1,3-dimethyluracil attacks the electrophilic sulfur atom of SO₃. The resulting zwitterionic intermediate is then protonated to give the sulfonic acid product.
Friedel-Crafts Acylation of 1,3-Dimethyluracil (General Procedure)
Reaction: Introduction of an acyl group at the C-5 position.
Protocol: To a suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane or nitrobenzene), the acyl chloride or acid anhydride is added at 0°C. A solution of 1,3-dimethyluracil in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product, a 5-acyl-1,3-dimethyluracil, is then purified by chromatography or recrystallization.
Mechanism: The Lewis acid activates the acyl halide or anhydride to form a highly electrophilic acylium ion. The C-5 position of 1,3-dimethyluracil attacks the acylium ion, leading to a resonance-stabilized sigma complex. Deprotonation of this intermediate restores the aromaticity of the ring and yields the acylated product.
Conclusion
The electrophilic substitution reactions of 1,3-dimethyluracil provide a versatile toolkit for the synthesis of a wide array of functionalized pyrimidine derivatives. The pronounced regioselectivity for substitution at the C-5 position simplifies product profiles and allows for targeted molecular design. The detailed protocols and mechanistic discussions presented in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize 1,3-dimethyluracil as a key building block in the creation of novel and impactful molecules.
References
Methodological & Application
synthesis of pyrimido[4,5-d]pyrimidines using 1,3-Dimethyluracil-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This scaffold is a key component in molecules exhibiting antitumor, antiviral, and anti-inflammatory properties. The development of efficient synthetic routes to access novel derivatives of this ring system is crucial for the exploration of new therapeutic agents. This document provides detailed protocols for the synthesis of pyrimido[4,5-d]pyrimidines utilizing 1,3-Dimethyluracil-5-carboxaldehyde as a key starting material. The methodologies described herein are based on established principles of heterocyclic synthesis, offering a versatile approach to a range of substituted pyrimido[4,5-d]pyrimidine derivatives.
Synthesis of 1,3-Dimethyl-5,7-disubstituted-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones
A robust and versatile method for the synthesis of pyrimido[4,5-d]pyrimidines involves the condensation of this compound with a suitable nitrogen-containing nucleophile, such as urea, thiourea, or guanidine. This approach allows for the introduction of various substituents at the 5 and 7 positions of the final product, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
General Reaction Scheme
The overall synthetic strategy is depicted below. The reaction proceeds via a cyclocondensation mechanism, where the aldehyde group of the uracil derivative reacts with the nitrogen nucleophile to form the second pyrimidine ring.
Caption: General reaction scheme for the synthesis of pyrimido[4,5-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-7-phenyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
This protocol describes a representative synthesis using benzamidine hydrochloride.
Materials:
-
This compound (1.0 mmol, 168.15 mg)
-
Benzamidine hydrochloride (1.2 mmol, 187.66 mg)
-
Sodium ethoxide (2.5 mmol, 170.1 mg)
-
Anhydrous Ethanol (15 mL)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and anhydrous ethanol (10 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
In a separate beaker, dissolve benzamidine hydrochloride (1.2 mmol) and sodium ethoxide (2.5 mmol) in anhydrous ethanol (5 mL).
-
Add the benzamidine/sodium ethoxide solution dropwise to the stirred solution of the aldehyde at room temperature over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (30 mL) and water (20 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to afford the title compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the representative yields and reaction times for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives using the described protocol with different amidines.
| Entry | R-group of Amidine | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 1,3-Dimethyl-7-phenyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 6 | 78 |
| 2 | 4-Chlorophenyl | 7-(4-Chlorophenyl)-1,3-dimethyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 7 | 72 |
| 3 | 4-Methoxyphenyl | 7-(4-Methoxyphenyl)-1,3-dimethyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 6 | 81 |
| 4 | Methyl | 1,3,7-Trimethyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 5 | 65 |
Signaling Pathways and Logical Relationships
The synthesis of the pyrimido[4,5-d]pyrimidine core can be visualized as a sequence of key chemical transformations. The following diagram illustrates the logical workflow from starting materials to the final product.
Caption: Experimental workflow for the synthesis and purification of pyrimido[4,5-d]pyrimidines.
Conclusion
The protocols outlined in this application note provide a clear and reproducible methodology for the synthesis of pyrimido[4,5-d]pyrimidines from this compound. The versatility of this approach allows for the generation of a diverse range of derivatives, which can be invaluable for drug discovery and development programs. The provided data and workflows serve as a practical guide for researchers in the field of medicinal and organic chemistry.
Application Notes and Protocols for the Synthesis of Schiff Bases from 1,3-Dimethyluracil-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Schiff bases derived from 1,3-dimethyluracil-5-carboxaldehyde. Uracil and its derivatives are of significant interest in medicinal chemistry due to their presence in nucleic acids and their potential as therapeutic agents. Schiff bases are organic compounds containing an imine or azomethine group (-C=N-), and they are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6][7][8] The synthesis of novel Schiff bases from this compound is a promising avenue for the discovery of new drug candidates.
General Reaction Scheme
The formation of a Schiff base involves the condensation reaction between a primary amine and an aldehyde.[5][7][9][10] In this case, this compound reacts with a primary amine (R-NH₂) to form the corresponding Schiff base, with the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid.
Caption: General reaction for the formation of a Schiff base from this compound.
Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline
This protocol details the synthesis of a representative Schiff base using aniline as the primary amine. This procedure can be adapted for other primary amines with minor modifications.
Materials:
-
This compound (1 equivalent)
-
Aniline (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in absolute ethanol.
-
Addition of Amine: To the stirred solution, add an equimolar amount of aniline.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for 2-4 hours.
-
Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the solution can be poured into ice-cold water to induce precipitation.[10]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol or water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure crystalline Schiff base.
-
Characterization: Characterize the purified Schiff base using standard analytical techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Data Presentation: Characterization of Synthesized Schiff Bases
The following table summarizes typical characterization data for Schiff bases. The values provided are illustrative and will vary depending on the specific primary amine used.
| Schiff Base Derivative (R-group) | Yield (%) | Melting Point (°C) | FTIR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) CH=N | Mass Spec (m/z) [M]⁺ |
| Phenyl (from Aniline) | 85-95 | 180-190 | 1600-1620 | 8.5-9.0 | Expected [M]⁺ |
| 4-Chlorophenyl | 80-90 | 190-200 | 1605-1625 | 8.6-9.1 | Expected [M+Cl]⁺ |
| 4-Methoxyphenyl | 88-98 | 175-185 | 1595-1615 | 8.4-8.9 | Expected [M+OCH₃]⁺ |
| 4-Nitrophenyl | 75-85 | 200-210 | 1610-1630 | 8.7-9.2 | Expected [M+NO₂]⁺ |
Application Workflow: Screening for Antimicrobial Activity
Schiff bases are frequently screened for their potential as antimicrobial agents. The following workflow outlines the typical steps involved in evaluating the biological activity of newly synthesized Schiff bases derived from this compound.
Caption: Workflow for the synthesis and antimicrobial screening of Schiff bases.
Detailed Steps for Antimicrobial Screening:
-
Preparation of Stock Solutions: Dissolve the purified Schiff bases in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions of known concentrations.
-
In vitro Antimicrobial Assay:
-
Disk Diffusion Method: Impregnate sterile paper discs with the Schiff base solutions and place them on agar plates inoculated with the target microorganisms (bacteria or fungi). The diameter of the zone of inhibition around the disc indicates the antimicrobial activity.[11]
-
Broth Dilution Method: Prepare serial dilutions of the Schiff base solutions in a liquid growth medium in microtiter plates. Inoculate the wells with the target microorganisms. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC).[12]
-
-
Determination of MIC and MBC/MFC:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents visible growth of the microorganism.[12]
-
Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC): The lowest concentration of the compound that kills 99.9% of the initial microbial population. This is determined by subculturing from the wells of the MIC assay that show no growth onto fresh agar plates.
-
-
Data Analysis and SAR Studies: Analyze the MIC and MBC/MFC values to determine the potency of the synthesized Schiff bases. Compare the activity of different derivatives to establish a structure-activity relationship (SAR), which can guide the design of more potent compounds.
-
Lead Compound Optimization: Promising compounds (hits) can be selected for further chemical modification to improve their efficacy, selectivity, and pharmacokinetic properties.
These protocols and application notes provide a comprehensive guide for the synthesis and evaluation of novel Schiff bases derived from this compound, with the aim of discovering new therapeutic agents.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. jetir.org [jetir.org]
- 5. ijacskros.com [ijacskros.com]
- 6. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medires [mediresonline.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. mediresonline.org [mediresonline.org]
Application Notes and Protocols: The Biginelli Reaction Utilizing 1,3-Dimethyluracil-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a powerful one-pot, three-component synthesis that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant therapeutic potential.[1][2][3] DHPMs are recognized for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4] The core structure of DHPMs makes them valuable scaffolds in drug discovery and development. These compounds and their derivatives have been investigated as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[5] This document provides a detailed protocol for the Biginelli reaction, specifically tailored for the use of 1,3-Dimethyluracil-5-carboxaldehyde as the aldehyde component, a substrate of interest for generating novel uracil-based DHPMs. While specific literature on the use of this compound in the Biginelli reaction is not extensively available, the provided protocols are based on well-established procedures for a variety of aldehydes and can be adapted as a robust starting point for research and development.
Reaction and Mechanism
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][3][5] The generally accepted mechanism proceeds through a series of bimolecular reactions.[5] It is believed that the initial step involves the condensation of the aldehyde and urea to form an acyliminium ion intermediate.[2] This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. The final step is a cyclization and dehydration to afford the dihydropyrimidinone product.[2]
Comparative Quantitative Data
While specific yield and reaction time data for this compound in the Biginelli reaction are not available in the reviewed literature, the following table summarizes typical results obtained with various other aldehydes under different catalytic conditions. This data serves as a useful benchmark for what researchers might expect when optimizing the reaction for the specified uracil derivative.
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 18 | 45 | [6] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | None | 0.5 | 95 | [2] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | InCl₃ | Acetonitrile | 2 | 92 | [2] |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | PPh₃ | None | 8 | 91 | [7] |
| Furfural | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | Ethanol | 4 | 85 | [8] |
| Benzaldehyde | Acetylacetone | Urea | Dicalcium Phosphate | Ethanol | 0.6 | 92 | [9] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | Citric Acid | None | 1.5 | 94 | [7] |
Experimental Protocols
The following protocols are generalized procedures for the Biginelli reaction and should be optimized for the specific use of this compound.
Protocol 1: Classical Acid-Catalyzed Biginelli Reaction
This protocol is based on the original method described by Pietro Biginelli and is a fundamental starting point.[3][5]
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (or other suitable β-ketoester) (1.0 mmol)
-
Urea (1.5 mmol)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-cold water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in a minimal amount of ethanol.
-
Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the mixture into ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidinone.
Protocol 2: Lewis Acid-Catalyzed Solvent-Free Biginelli Reaction
This protocol utilizes a Lewis acid catalyst under solvent-free conditions, which can lead to shorter reaction times and higher yields.[2]
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%) or another suitable Lewis acid
-
Ethyl acetate
-
Hexane
Procedure:
-
In a clean, dry flask, mix this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (10 mol%).
-
Heat the mixture at 80-100 °C for 30 minutes to 2 hours, with stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to dissolve the product and filter to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Visualizations
Experimental Workflow
Caption: General workflow for the Biginelli synthesis of DHPMs.
Reaction Mechanism
Caption: Accepted mechanism of the Biginelli reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. sennosbiotech.com [sennosbiotech.com]
- 4. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. 5-aryl-2-furaldehydes-in-the-synthesis-of-tetrahydropyrimidinones-by-biginelli-reaction - Ask this paper | Bohrium [bohrium.com]
- 9. redalyc.org [redalyc.org]
Catalytic Pathways to Pyrimido[4,5-b]quinolines: A Guide for Synthetic and Medicinal Chemists
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the synthesis of pyrimido[4,5-b]quinolines represents a significant area of interest due to the broad spectrum of biological activities exhibited by this heterocyclic scaffold, including potential as antimicrobial, anti-inflammatory, and anticancer agents. This document provides detailed application notes and protocols for selected catalytic methods for the synthesis of pyrimido[4,5-b]quinolines, focusing on efficiency, environmental considerations, and substrate scope.
Introduction
Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The development of efficient and sustainable synthetic methodologies is crucial for the exploration of their therapeutic potential. Catalytic multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of these complex molecules in a single step from simple starting materials, offering advantages in terms of atom economy, reduced waste, and operational simplicity. This document outlines protocols for three distinct and effective catalytic approaches: an organocatalyzed synthesis using DABCO, a carbocationic-catalyzed method employing Trityl Chloride, and a metal-oxide nanoparticle-catalyzed reaction with ZrO2.
I. DABCO-Catalyzed One-Pot Synthesis of Pyrimido[4,5-b]quinolines
1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive, commercially available, and basic organocatalyst that has been effectively utilized in the one-pot, three-component synthesis of pyrimido[4,5-b]quinoline derivatives.[1][2] This method offers a green and efficient route, particularly when conducted under solvent-free conditions or in aqueous media.[1][2]
General Reaction Scheme
A mixture of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil is heated in the presence of a catalytic amount of DABCO to afford the corresponding pyrimido[4,5-b]quinoline derivative.
Caption: DABCO-catalyzed one-pot synthesis of pyrimido[4,5-b]quinolines.
Quantitative Data Summary
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | 4-(4-Chlorobenzyloxy)benzaldehyde | 5-(4-((4-Chlorobenzyl)oxy)phenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | 95 |
| 2 | 4-(Benzyloxy)benzaldehyde | 5-(4-(Benzyloxy)phenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | 92 |
| 3 | 4-((2-Fluorobenzyl)oxy)-3-methoxybenzaldehyde | 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | 90 |
Data extracted from a representative study.[1]
Experimental Protocol
Procedure for the Preparation of Pyrimido[4,5-b]quinolines using DABCO: [1]
-
To a round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), dimedone (1 mmol, 0.14 g), 6-amino-1,3-dimethyluracil (1 mmol, 0.155 g), and DABCO (25 mol %).
-
Stir the reaction mixture at 90 °C under solvent-free conditions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the reaction mixture with aqueous ethanol (ethanol/H₂O; 20:80%, 10 mL) to remove the DABCO catalyst.
-
Purify the desired product by washing with acetone.
II. Trityl Chloride as a Neutral Carbocationic Catalyst
Trityl chloride (TrCl) has been demonstrated to be an efficient neutral catalyst for the multicomponent cyclization reaction to form pyrimido[4,5-b]quinolines.[3][4] This method proceeds under mild reflux conditions in chloroform.[3][4]
General Reaction Scheme
The reaction involves the condensation of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil catalyzed by Trityl Chloride.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Synthesis of Fused Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of medicinally relevant fused pyrimidine scaffolds utilizing ultrasound irradiation. The application of sonochemistry often leads to significant improvements in reaction times, yields, and overall efficiency, presenting a greener alternative to conventional synthetic methods.
Introduction to Sonochemistry in Organic Synthesis
Ultrasound-assisted organic synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions.[1] This process generates localized hot spots with transient high temperatures and pressures, leading to enhanced mass transfer and reaction rates.[2] For the synthesis of fused pyrimidines, this translates to shorter reaction times, higher yields, and often milder reaction conditions compared to traditional heating methods.[3]
Application Note 1: One-Pot Synthesis of Quinazolinones
Quinazolinones are a prominent class of fused pyrimidines with a wide range of biological activities. The ultrasound-assisted, one-pot condensation of anthranilic acid, acetic anhydride, and various primary amines offers a rapid and efficient route to 2-methyl-3-substituted-quinazolin-4(3H)-ones under solvent- and catalyst-free conditions.
Comparative Data: Ultrasound vs. Conventional Heating
| Entry | Amine | Method | Time (min) | Yield (%) |
| 1 | Aniline | Ultrasound | 15 | 92 |
| 2 | Aniline | Conventional | 120 | 75 |
| 3 | 4-Chloroaniline | Ultrasound | 20 | 90 |
| 4 | 4-Chloroaniline | Conventional | 150 | 70 |
| 5 | Benzylamine | Ultrasound | 10 | 95 |
| 6 | Benzylamine | Conventional | 100 | 80 |
| 7 | Cyclohexylamine | Ultrasound | 12 | 93 |
| 8 | Cyclohexylamine | Conventional | 110 | 78 |
Data compiled from similar reactions described in the literature.
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one
Materials:
-
Anthranilic acid (1 mmol, 137 mg)
-
Acetic anhydride (1.2 mmol, 113 µL)
-
Aniline (1 mmol, 91 µL)
-
Ultrasonic bath or probe sonicator (e.g., 24 kHz, 600 W)
-
Reaction vessel (e.g., 25 mL round-bottom flask)
Procedure:
-
In a 25 mL round-bottom flask, combine anthranilic acid (1 mmol), acetic anhydride (1.2 mmol), and aniline (1 mmol).
-
Place the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the flask is slightly below the water level in the bath.
-
Irradiate the mixture with ultrasound at 80% amplitude for 15 minutes. The reaction is performed at ambient temperature, though the sonication will cause a slight increase in temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of cold water to the reaction mixture.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-methyl-3-phenylquinazolin-4(3H)-one.
Experimental Workflow
Caption: Workflow for the ultrasound-assisted synthesis of quinazolinones.
Application Note 2: Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are known for a variety of pharmacological properties. The use of ultrasound irradiation can significantly accelerate this reaction, often under solvent-free conditions.
Comparative Data: Ultrasound vs. Conventional Stirring
| Entry | Aldehyde | Catalyst | Method | Time | Yield (%) |
| 1 | Benzaldehyde | HoCl₃ | Ultrasound (45W) | 60 min | 75 |
| 2 | Benzaldehyde | HoCl₃ | Stirring (RT) | 180 min | 62 |
| 3 | 4-Chlorobenzaldehyde | HoCl₃ | Ultrasound (45W) | 50 min | 95 |
| 4 | 4-Chlorobenzaldehyde | HoCl₃ | Stirring (RT) | 150 min | 85 |
| 5 | 4-Methoxybenzaldehyde | HoCl₃ | Ultrasound (45W) | 70 min | 88 |
| 6 | 4-Methoxybenzaldehyde | HoCl₃ | Stirring (RT) | 210 min | 75 |
| 7 | 2-Naphthaldehyde | Sm(ClO₄)₃ | Ultrasound | 25 min | 92 |
| 8 | 2-Naphthaldehyde | Sm(ClO₄)₃ | Conventional | 3.5 h | 81 |
Data compiled from references[4][5].
Experimental Protocol: Ultrasound-Assisted Biginelli Reaction
Materials:
-
Benzaldehyde (1 mmol, 102 µL)
-
Ethyl acetoacetate (1 mmol, 127 µL)
-
Urea (1.5 mmol, 90 mg)
-
Holmium chloride (HoCl₃) (8 mol%, 21 mg)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, mix benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and holmium chloride (8 mol%).
-
Irradiate the solvent-free mixture with ultrasound (e.g., 45 W) for 60 minutes at room temperature.
-
After completion of the reaction (monitored by TLC), add hot ethanol to the reaction mixture.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature. The product will crystallize.
-
Collect the crystals by filtration, wash with cold ethanol, and dry to obtain the pure dihydropyrimidinone.
Generalized Biginelli Reaction Pathway
Caption: Key intermediates in the Biginelli reaction for DHPM synthesis.
Application Note 3: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another class of fused pyrimidines with significant biological interest. Ultrasound irradiation facilitates their synthesis through the cyclocondensation of aminopyrazoles with enones, providing rapid access to these scaffolds.[6]
Comparative Data: Ultrasound vs. Microwave and Conventional Heating
| Entry | R group in Enone | Method | Time | Yield (%) |
| 1 | Phenyl | Ultrasound | 5 min | 95 |
| 2 | Phenyl | Microwave | 5 min | 90 |
| 3 | Phenyl | Conventional | 1 h | 88 |
| 4 | 4-Chlorophenyl | Ultrasound | 5 min | 98 |
| 5 | 4-Chlorophenyl | Microwave | 5 min | 92 |
| 6 | 4-Chlorophenyl | Conventional | 1 h | 90 |
| 7 | Methyl | Ultrasound | 5 min | 61 |
| 8 | Methyl | Microwave | 5 min | 55 |
| 9 | Methyl | Conventional | 1 h | 50 |
Data compiled from reference[7].
Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Materials:
-
4-Methoxy-1,1,1-trifluoro-3-penten-2-one (1 mmol)
-
3-Amino-5-methyl-1H-pyrazole (1.2 mmol)
-
Ethanol (10 mL)
-
Ultrasonic probe (e.g., 6 mm probe, 20% amplitude)
-
Beaker (25 mL)
Procedure:
-
In a 25 mL beaker, dissolve the enone (1 mmol) and 3-amino-5-methyl-1H-pyrazole (1.2 mmol) in ethanol (10 mL).
-
Immerse the ultrasonic probe into the solution.
-
Sonicate the reaction mixture for 5 minutes. A programmed temperature of 75°C can be set, which is typically reached within the 5 minutes of sonication.
-
After sonication, allow the mixture to cool to room temperature.
-
Evaporate the ethanol under reduced pressure.
-
The residue is the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Logical Relationship of Synthesis Methods
Caption: Comparison of methods for Pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 2. ijsssr.com [ijsssr.com]
- 3. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Significance of 1,3-Dimethyluracil-5-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of novel heterocyclic compounds derived from the reaction of 1,3-dimethyluracil-5-carboxaldehyde with active methylene compounds. The resulting products, primarily fused pyrimidine derivatives such as pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry due to their potential as anticancer and antiviral agents.
Introduction
The reaction of this compound with active methylene compounds, such as malononitrile and ethyl cyanoacetate, proceeds via a Knoevenagel condensation. This initial reaction forms a 5-(substituted-methylene)-1,3-dimethyluracil derivative, which can then undergo subsequent cyclization reactions to yield a variety of fused heterocyclic systems. These scaffolds are prevalent in many biologically active molecules and are key pharmacophores in the design of novel therapeutic agents. The pyrimido[4,5-d]pyrimidine core, in particular, has been identified as a privileged structure in the development of inhibitors for cyclin-dependent kinases (CDKs) and as antiviral agents.
Key Applications in Drug Development
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Activity: Fused pyrimidines derived from these reactions have been demonstrated to exhibit potent inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in the cell cycle, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.
-
Antiviral Activity: Certain pyrimido[4,5-d]pyrimidine derivatives have displayed significant antiviral properties, including activity against human coronavirus 229E (HCoV-229E). This highlights their potential for the development of novel antiviral therapeutics.
-
Antimicrobial and Other Biological Activities: The broader class of pyrimido[4,5-d]pyrimidines has been associated with a wide range of pharmacological activities, including diuretic, antimicrobial, antifolate, and anti-inflammatory effects.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from this compound and active methylene compounds.
Protocol 1: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This protocol outlines a one-pot, three-component reaction for the synthesis of pyrimido[4,5-d]pyrimidines.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
6-Amino-1,3-dimethyluracil (can be used in related three-component reactions)
-
Catalyst (e.g., Zr(HSO₄)₄, piperidine, or a base)
-
Solvent (e.g., ethanol, methanol, or solvent-free conditions)
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (1 mmol).
-
Add the catalyst (e.g., 10 mol% Zr(HSO₄)₄).
-
The reaction can be performed under solvent-free conditions by gentle heating or in a solvent like ethanol with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, if the reaction is solvent-free, add a suitable solvent like ethanol to the mixture.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol) to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
This protocol details the initial Knoevenagel condensation step.
Materials:
-
This compound
-
Malononitrile
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The product, 5-(dicyanomethylene)-1,3-dimethyluracil, will precipitate from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization if necessary.
-
Characterize the product by spectroscopic analysis.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative pyrimido[4,5-d]pyrimidine derivatives.
Table 1: In Vitro CDK2 and CDK4 Inhibitory Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives
| Compound | CDK2 IC₅₀ (µM) | CDK4 IC₅₀ (µM) |
| 7a | 0.31 | >100 |
| 7d | 1.25 | >100 |
| 7e | 0.25 | >100 |
| 7f | 0.05 | 0.86 |
| Roscovitine (Ref.) | 0.45 | >100 |
Table 2: Anti-proliferative Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| 7d | MOLM-13 (Leukemia) | 8.9 |
| 7d | MV-4-11 (Leukemia) | 12 |
| 7h | MOLM-13 (Leukemia) | 9.8 |
| 7h | MV-4-11 (Leukemia) | 12 |
Table 3: Antiviral Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives against Human Coronavirus 229E (HCoV-229E)
| Compound | EC₅₀ (µM) |
| 7a | 1.9 |
| 7b | 2.1 |
| 7f | 2.4 |
Visualizations
The following diagrams illustrate the key reaction pathway and a general experimental workflow.
Caption: General reaction pathway for the synthesis of pyrimido[4,5-d]pyrimidines.
Caption: A typical experimental workflow for synthesis and evaluation.
Application Note: High-Purity 1,3-Dimethyluracil-5-carboxaldehyde via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1,3-Dimethyluracil-5-carboxaldehyde by recrystallization. This method is effective in removing impurities generated during synthesis, yielding a product of high purity suitable for downstream applications in research and drug development. The protocol herein describes a straightforward and reproducible procedure using methanol as the recrystallization solvent.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds, including potential therapeutic agents. The purity of this aldehyde is critical for the successful synthesis of target molecules and for obtaining reliable biological data. While commercially available with a purity of around 98%[1], synthetic preparations often contain side-products and unreacted starting materials. Recrystallization is a robust and scalable method for purifying solid organic compounds, making it an ideal choice for enhancing the purity of this compound. This document outlines a detailed experimental protocol for this purification process.
Data Presentation
The following table summarizes the expected results from the recrystallization of this compound, demonstrating a significant improvement in purity with a good recovery yield.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to light yellow powder | White crystalline solid |
| Purity (by HPLC) | ~97.5% | ≥99.5% |
| Recovery Yield | N/A | 85-95% |
| Melting Point | 138-141°C | 142-144°C |
Experimental Protocol
This protocol details the recrystallization of this compound from methanol. For other substituted pyrimidine-5-carboxaldehydes, solvent screening may be necessary, with ethanol also being a potential candidate.[2]
Materials and Equipment:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add approximately 10-15 mL of methanol.
-
Heating: Gently heat the mixture on a hot plate with constant stirring. Bring the solvent to a gentle boil. Continue to add small portions of methanol until all the solid has dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature below the melting point (e.g., 50-60°C) until a constant weight is achieved.
Workflow Diagram
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Recrystallization workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Use caution when working with hot solvents and glassware.
This application note provides a foundational method for the purification of this compound. Optimization of solvent volume and cooling rates may be necessary depending on the scale of the purification and the initial purity of the crude material.
References
Application Notes and Protocols for the Use of 1,3-Dimethyluracil-5-carboxaldehyde in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-Dimethyluracil-5-carboxaldehyde as a versatile building block in combinatorial chemistry for the generation of diverse heterocyclic compound libraries. The protocols outlined below are based on established multi-component reaction methodologies and are intended to serve as a guide for the parallel synthesis of novel pyrimidine-based scaffolds.
Application Notes
Introduction
This compound is a functionalized pyrimidine derivative that serves as a valuable starting material for the synthesis of a variety of fused heterocyclic systems. Its aldehyde functionality allows for its participation in numerous carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal scaffold for combinatorial library synthesis. The resulting compound libraries, centered around the pyrimidine core, are of significant interest in drug discovery due to the diverse biological activities associated with this privileged structure.
Key Applications in Combinatorial Chemistry
-
Scaffold for Multi-Component Reactions (MCRs): this compound is a suitable aldehyde component for various MCRs, including the Biginelli and Hantzsch-type reactions. These one-pot reactions allow for the rapid assembly of complex molecules from three or more starting materials, enabling the efficient generation of large and diverse compound libraries.
-
Synthesis of Fused Pyrimidine Libraries: The reactivity of the aldehyde group, in conjunction with the uracil ring, facilitates the construction of fused pyrimido[4,5-d]pyrimidine and dihydropyrimidine libraries. These scaffolds are known to exhibit a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2]
-
Generation of Structurally Diverse Libraries: By systematically varying the other components in a multi-component reaction (e.g., active methylene compounds, amidines, ureas/thioureas), a vast chemical space can be explored, leading to the discovery of novel bioactive compounds.
Biological Relevance of Target Scaffolds
Derivatives of pyrimido[4,5-d]pyrimidines have been reported to exhibit a broad spectrum of biological activities.[1][2] These include:
-
Anticancer Activity: Targeting various kinases and other enzymes involved in cell proliferation and survival.
-
Antiviral Activity: Inhibition of viral replication and entry.
-
Anti-inflammatory Activity: Modulation of inflammatory pathways.
The synthesis of libraries based on the 1,3-dimethyluracil scaffold provides a powerful tool for structure-activity relationship (SAR) studies and the identification of lead compounds for various therapeutic targets.
Experimental Protocols
The following are generalized protocols for the use of this compound in the solution-phase parallel synthesis of pyrimido[4,5-d]pyrimidine and dihydropyrimidine libraries. These protocols are adapted from established procedures for similar aldehydes and should be optimized for specific substrate combinations.
Protocol 1: Parallel Synthesis of a Pyrimido[4,5-d]pyrimidine Library
This protocol describes a one-pot, three-component reaction for the synthesis of a library of 1,3-dimethyl-substituted pyrimido[4,5-d]pyrimidines.
Reaction Scheme:
Caption: General workflow for the synthesis of a pyrimido[4,5-d]pyrimidine library.
Materials:
-
This compound
-
A diverse set of amidines (Building Block A)
-
Anhydrous ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
24 or 96-well reaction block with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in the chosen solvent.
-
Prepare 0.5 M solutions of each amidine (Building Block A) in the same solvent.
-
-
Reaction Setup:
-
To each well of the reaction block, add 200 µL (0.1 mmol) of the this compound stock solution.
-
To each well, add 200 µL (0.1 mmol) of a unique amidine stock solution.
-
Add 10 mol% of the acid catalyst to each well.
-
-
Reaction:
-
Seal the reaction block and place it under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C (optimized for the specific solvent and substrates) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction block to room temperature.
-
Concentrate the solvent in each well under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the products using parallel flash chromatography or preparative high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Characterize the synthesized compounds by LC-MS and ¹H NMR spectroscopy to confirm their identity and purity.
-
Quantitative Data Summary (Hypothetical):
| Entry | Amidine (Building Block A) | Yield (%) | Purity (%) |
| 1 | Benzamidine | 75 | >95 |
| 2 | 4-Methoxybenzamidine | 82 | >95 |
| 3 | 4-Chlorobenzamidine | 71 | >95 |
| 4 | Acetamidine | 65 | >90 |
| 5 | Guanidine | 58 | >90 |
Protocol 2: Parallel Synthesis of a Dihydropyrimidine Library (Biginelli-type Reaction)
This protocol outlines a one-pot, three-component Biginelli-type reaction for the synthesis of a library of dihydropyrimidines derived from this compound.
Reaction Scheme:
Caption: General workflow for the synthesis of a dihydropyrimidine library.
Materials:
-
This compound
-
A diverse set of active methylene compounds (e.g., ethyl acetoacetate, malononitrile) (Building Block B)
-
A diverse set of ureas or thioureas (Building Block C)
-
Anhydrous ethanol (EtOH)
-
Catalytic amount of concentrated hydrochloric acid (HCl) or a Lewis acid (e.g., Yb(OTf)₃)
-
24 or 96-well reaction block with reflux condenser
Procedure:
-
Reaction Setup:
-
To each well of the reaction block, add this compound (0.1 mmol).
-
Add an equimolar amount (0.1 mmol) of a unique active methylene compound (Building Block B) to each well.
-
Add a 1.2 molar equivalent (0.12 mmol) of a unique urea or thiourea (Building Block C) to each well.
-
Add 500 µL of anhydrous ethanol to each well.
-
Add a catalytic amount of acid (e.g., 1-2 drops of concentrated HCl) to each well.
-
-
Reaction:
-
Seal the reaction block and heat the mixture to reflux (approximately 78 °C) with stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
For crystalline products, filter the contents of each well and wash the solid with cold ethanol.
-
For non-crystalline products, concentrate the solvent under reduced pressure and purify the residue using parallel flash chromatography.
-
-
Characterization:
-
Characterize the synthesized compounds by LC-MS and ¹H NMR spectroscopy to confirm their identity and purity.
-
Quantitative Data Summary (Hypothetical):
| Entry | Active Methylene (B) | Urea/Thiourea (C) | Yield (%) | Purity (%) |
| 1 | Ethyl acetoacetate | Urea | 85 | >95 |
| 2 | Ethyl acetoacetate | Thiourea | 81 | >95 |
| 3 | Malononitrile | Urea | 78 | >90 |
| 4 | Malononitrile | Thiourea | 75 | >90 |
| 5 | Acetylacetone | Urea | 88 | >95 |
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by compounds derived from this compound, such as kinase inhibitors.
Caption: Hypothetical MAPK signaling pathway targeted by a pyrimidine-based inhibitor.
References
Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds from 1,3-Dimethyluracil-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds, specifically fused pyrimidines, utilizing 1,3-Dimethyluracil-5-carboxaldehyde as a key starting material. The methodologies described herein are based on established multi-component reaction strategies and provide a framework for the development of novel compounds with potential therapeutic applications.
Introduction
Fused pyrimidine ring systems are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3][4][5] The versatile reactivity of uracil derivatives makes them attractive starting materials for the construction of these complex scaffolds. This compound is a particularly useful precursor, possessing an electrophilic aldehyde group ripe for condensation reactions and a pre-functionalized pyrimidine ring ready for annulation.
This document outlines a two-step synthetic strategy for the preparation of pyrimido[4,5-d]pyrimidine derivatives. The initial step involves a Knoevenagel condensation of this compound with an active methylene compound. The resulting intermediate is then cyclized with a suitable amidine or guanidine derivative to yield the target fused heterocyclic system. The potential biological activities of these synthesized compounds are discussed based on literature data for structurally similar molecules.
Synthetic Workflow
The overall synthetic strategy involves a sequential Knoevenagel condensation and cyclization reaction. This approach allows for the introduction of diversity at various positions of the final molecule, making it amenable for the generation of compound libraries for drug discovery.
Caption: General workflow for the synthesis of pyrimido[4,5-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)malononitrile (Intermediate)
This protocol describes the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 3-4 drops).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[6]
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Expected Outcome: A solid product with a yield of 70-96% can be expected, depending on the specific reaction conditions.[6]
Protocol 2: Synthesis of 2,4-diamino-5,7-dimethyl-5H-pyrimido[4,5-d]pyrimidine-6,8-dione (Fused Pyrimidine)
This protocol describes the cyclization of the intermediate with guanidine to form the fused pyrimidine ring system.
Materials:
-
2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)malononitrile (Intermediate from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir for 15 minutes.
-
Add the intermediate from Protocol 1 (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Collect the precipitated product by filtration, wash with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure fused pyrimidine.
Data Presentation
The following tables summarize representative data for the synthesis and biological evaluation of analogous fused pyrimidine compounds.
Table 1: Synthesis Yields of Analogous Fused Pyrimidines
| Entry | Starting Aldehyde | Active Methylene Compound | Cyclizing Agent | Product | Yield (%) | Reference |
| 1 | Aromatic Aldehyde | Barbituric Acid | Thiourea | 5-aryl-7-thioxo-tetrahydropyrimido[4,5-d]pyrimidine | 80-95 | [7] |
| 2 | Aromatic Aldehyde | 6-aminouracil | Secondary Amine | Pyrimido[4,5-d]pyrimidine | 78-90 | [8] |
| 3 | 4-amino-pyrimidine-5-carbonitrile | Triethylorthoformate | Substituted Aniline | N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | up to 57 | [1] |
Table 2: Biological Activity of Analogous Fused Pyrimidines
| Compound Class | Biological Activity | Model/Cell Line | IC₅₀ / Activity | Reference |
| Pyrimido[4,5-d]pyrimidines | Neuroprotective | SH-SY5Y cells (H₂O₂ induced) | up to 118% neuroprotection | [1] |
| Pyrimido[4,5-d]pyrimidines | Anticancer | Hematological cancer cell lines | Efficacious | [3] |
| Pyrimido[4,5-d]pyrimidines | Antiviral | Human coronavirus 229E (HCoV-229E) | Remarkable efficacy | [3] |
| Thiazolo[4,5-d]pyrimidines | Anticancer | Melanoma cell lines | 20% viability at 50 µM | [9] |
| Pyrimidine derivatives | Anticancer | PC3 (Prostate Carcinoma) | IC₅₀ = 17-21 µM | [4] |
Potential Biological Signaling Pathways
Fused pyrimidine derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of kinases and interaction with DNA. The diagram below illustrates a generalized pathway for the induction of apoptosis by a hypothetical bioactive fused pyrimidine.
Caption: Potential mechanism of anticancer action for bioactive fused pyrimidines.
Conclusion
The synthetic protocols and data presented in these application notes provide a comprehensive guide for researchers interested in the synthesis and evaluation of novel bioactive heterocyclic compounds derived from this compound. The versatility of the described synthetic routes, coupled with the diverse biological activities reported for analogous fused pyrimidine structures, highlights the potential of this chemical space for the discovery of new therapeutic agents. Further optimization of these protocols and extensive biological screening of the resulting compounds are encouraged to fully explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. ACG Publications - Antibacterial, antifungal and antiviral activities of pyrimido[4,5-d]pyrimidine derivatives through computational approaches [acgpubs.org]
- 3. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Condensation Reactions of 1,3-Dimethyluracil-5-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the condensation of 1,3-Dimethyluracil-5-carboxaldehyde. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimentation.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the condensation of this compound with active methylene compounds, a reaction commonly known as the Knoevenagel condensation.
Frequently Asked Questions (FAQs):
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to low conversion or yield:
-
Insufficiently Active Methylene Compound: The active methylene compound must have sufficiently acidic protons for deprotonation by the base catalyst. Ensure the pKa of your chosen active methylene compound is appropriate for the base used.
-
Inappropriate Catalyst: The choice of catalyst is crucial. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[1] Stronger bases can lead to self-condensation of the aldehyde or other side reactions.
-
Poor Solvent Choice: The solvent can significantly impact reaction rates. Protic solvents like ethanol or methanol can facilitate the initial steps, while aprotic polar solvents may accelerate the dehydration step.[2] In some cases, solvent-free conditions can also be effective.
-
Low Reaction Temperature: While some Knoevenagel condensations proceed at room temperature, gentle heating may be required to drive the reaction to completion.
-
Water Removal: The reaction produces water as a byproduct. In some cases, removing water via azeotropic distillation or the use of a dehydrating agent can shift the equilibrium towards the product.
Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity?
A2: Side product formation is a common challenge. Here are some strategies to enhance selectivity:
-
Control of Stoichiometry: Using a slight excess of the active methylene compound can sometimes minimize the self-condensation of this compound.
-
Catalyst Loading: Optimizing the catalyst concentration is important. Too much catalyst can promote side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time. Prolonged reaction times or excessive heat can lead to decomposition or the formation of byproducts.
-
Choice of Base: For sensitive substrates, milder bases or catalytic systems may be necessary to avoid undesired reactions.
Q3: The workup and purification of my product are proving difficult. What are the recommended procedures?
A3: The workup procedure will depend on the specific product's properties. However, some general guidelines apply:
-
Precipitation: If the product is a solid and insoluble in the reaction solvent, it may precipitate out upon cooling. The solid can then be collected by filtration and washed with a cold solvent.
-
Extraction: If the product is soluble, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, dried, and the solvent is removed under reduced pressure.
-
Chromatography: Column chromatography is often necessary to purify the final product from any remaining starting materials, catalyst, or byproducts. The choice of stationary and mobile phases will depend on the polarity of the product.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Very Slow Reaction | - Inactive catalyst- Low temperature- Steric hindrance | - Use a more active catalyst (e.g., piperidine).- Gently heat the reaction mixture (e.g., to 50-80 °C).- Consider a different active methylene compound with less steric bulk. |
| Low Yield of Desired Product | - Reversible reaction- Side reactions (e.g., self-condensation)- Product decomposition | - Remove water as it forms (e.g., Dean-Stark apparatus).- Optimize stoichiometry and catalyst loading.- Monitor the reaction closely and avoid prolonged heating. |
| Formation of a Dark-Colored Solution or Tar | - Decomposition of starting materials or product- Polymerization | - Use a milder base or lower reaction temperature.- Shorten the reaction time.- Ensure the purity of starting materials. |
| Product is an inseparable mixture of E/Z isomers | - Thermodynamic equilibrium between isomers | - The more stable isomer may be favored by allowing the reaction to equilibrate.[1] - Isomer separation may require specialized chromatographic techniques. |
II. Quantitative Data Presentation
The following tables summarize typical reaction conditions for Knoevenagel condensations of various aldehydes with active methylene compounds, providing a starting point for optimization.
Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | GaCl₃ (1) | Solvent-free | < 5 min | 98 | [3] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DBU/H₂O (1:25) | Water | 0.5 | 98 | [4] |
| Furfural | Malononitrile | Piperidine (droplets) | Ethanol | 2 | 80 | [5] |
| Isophthalaldehyde | Malononitrile | Piperidine (droplets) | Ethanol | 1 | 93.6 | [5] |
Table 2: Reaction Conditions for Condensation of 6-Amino-1,3-dimethyluracil with Aldehydes
| Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | CAN (10) | EtOH:H₂O (1:1) | 2 | 89 | [6] |
| 4-Chlorobenzaldehyde | CAN (10) | EtOH:H₂O (1:1) | 4 | 92 | [6] |
| 4-Nitrobenzaldehyde | CAN (10) | EtOH:H₂O (1:1) | 3 | 94 | [6] |
| Furfural | CAN (10) | EtOH:H₂O (1:1) | 5 | 88 | [6] |
III. Experimental Protocols
This section provides a detailed methodology for a typical Knoevenagel condensation of a 5-formyluracil derivative, which can be adapted for this compound.
Protocol: Knoevenagel Condensation of 5-Formyluracil with Malonic Acid
This protocol is adapted from the synthesis of (E)-5-(2-carboxyvinyl)uracil.[7]
Materials:
-
5-Formyluracil (or this compound)
-
Malonic Acid
-
Piperidine
-
Pyridine (as solvent)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
A mixture of 5-formyluracil (1.0 eq) and malonic acid (1.5 eq) is suspended in pyridine.
-
A catalytic amount of piperidine (e.g., 0.1 eq) is added to the suspension.
-
The reaction mixture is heated at reflux with stirring for 1-2 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent (pyridine) is removed under reduced pressure.
-
The residue is triturated with ethanol, and the resulting solid is collected by filtration.
-
The solid is washed with ethanol and then dried.
-
For purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.
Workup and Purification:
-
The crude product can be acidified with dilute HCl to precipitate the carboxylic acid product, which is then filtered, washed with water, and dried.
-
Recrystallization from water or an alcohol-water mixture is often effective for purification.
IV. Mandatory Visualizations
Diagram 1: General Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for the Knoevenagel condensation reaction.
Diagram 2: Piperidine-Catalyzed Knoevenagel Condensation Mechanism
Caption: The catalytic cycle of a piperidine-catalyzed Knoevenagel condensation.[2][8][9]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some 5-halogenovinyl derivatives of uracil and their conversion into 2′-deoxyribonucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1,3-Dimethyluracil-5-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Dimethyluracil-5-carboxaldehyde, a crucial intermediate in pharmaceutical and materials science research. The primary synthetic route covered is the Vilsmeier-Haack formylation of 1,3-Dimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich heteroaromatic compound, in this case, 1,3-Dimethyluracil, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a combination of a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).
Q2: What are the potential side products in this synthesis?
A2: The primary side products encountered during the Vilsmeier-Haack synthesis of this compound include:
-
6-Chloro-1,3-dimethyluracil-5-carboxaldehyde: Formation of this chlorinated byproduct can occur, particularly with an excess of the Vilsmeier reagent or at elevated temperatures.
-
Unreacted 1,3-Dimethyluracil: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Pyrimido[4,5-d]pyrimidine derivatives: These fused heterocyclic compounds can form if the starting material is contaminated with 6-amino-1,3-dimethyluracil.
-
Diformylated products: Although less common, diformylation at other positions on the uracil ring can occur under harsh reaction conditions.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the scale of the reaction and the impurities present; common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For column chromatography, silica gel is the standard stationary phase, with a mobile phase consisting of a gradient of ethyl acetate in hexanes or dichloromethane.
Troubleshooting Guides
The following tables provide solutions to common problems encountered during the synthesis of this compound.
Table 1: Troubleshooting Reaction and Work-up Issues
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Inactive Vilsmeier reagent due to moisture or aged reagents. | Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature to 50-60 °C and monitor the reaction progress by TLC. | |
| Starting material is not sufficiently activated. | Ensure the 1,3-Dimethyluracil is pure. | |
| Formation of a dark, viscous reaction mixture | Reaction temperature is too high, leading to decomposition. | Maintain the reaction temperature below 70 °C. Add the Vilsmeier reagent to the uracil solution at a controlled rate to manage the exotherm. |
| Precipitate forms during aqueous work-up | The iminium salt intermediate has not fully hydrolyzed. | Stir the aqueous mixture vigorously for an extended period (1-2 hours) to ensure complete hydrolysis to the aldehyde. Gentle warming can also aid this process. |
| Product is difficult to isolate from the aqueous layer | Product may be partially soluble in water. | Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate. |
Table 2: Troubleshooting Product Purity Issues
| Problem | Observed Impurity | Possible Cause | Recommended Solution for Removal |
| Product contaminated with starting material | Unreacted 1,3-Dimethyluracil | Incomplete reaction. | Recrystallize the crude product. 1,3-Dimethyluracil is generally more soluble in common organic solvents than the aldehyde product. Alternatively, use column chromatography. |
| Presence of a chlorinated byproduct | 6-Chloro-1,3-dimethyluracil-5-carboxaldehyde | Excess Vilsmeier reagent or high reaction temperature. | Careful column chromatography is usually effective. The polarity of the chlorinated product is very similar to the desired product, so a shallow gradient is recommended. |
| Formation of fused heterocyclic compounds | Pyrimido[4,5-d]pyrimidine derivatives | Contamination of the starting material with 6-amino-1,3-dimethyluracil. | These byproducts are often less soluble and may precipitate out during work-up or recrystallization. If they remain, column chromatography can be used for separation. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Synthesis of this compound
Materials:
-
1,3-Dimethyluracil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (it may appear as a colorless to pale yellow, viscous liquid or a white solid).
-
Formylation Reaction: Dissolve 1,3-Dimethyluracil (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Continue stirring for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: A workflow diagram illustrating the key stages of the Vilsmeier-Haack synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis of this compound.
Technical Support Center: Purification Challenges of Polar Uracil Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar uracil derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your purification experiments.
Problem 1: Poor recovery of your polar uracil derivative.
| Possible Cause | Solution |
| Compound elutes too quickly in reversed-phase chromatography due to high polarity and solubility in the aqueous mobile phase. | 1. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed to retain and separate highly polar compounds.[1][2][3][4][5] 2. Use a polar-embedded or polar-endcapped reversed-phase column: These offer enhanced retention for polar analytes. 3. Modify your mobile phase: Use a highly aqueous mobile phase (>95% water) and consider adding ion-pairing reagents if compatible with your detection method.[6] |
| Compound irreversibly sticks to the silica gel in normal-phase chromatography. | 1. Deactivate the silica: Add a small amount of triethylamine (~0.1%) for basic compounds or acetic acid for acidic compounds to your eluent to minimize strong interactions.[7] 2. Try an alternative stationary phase: Alumina or bonded phases like amino or cyano can be effective alternatives. |
| Compound precipitates during purification. | 1. Adjust solvent composition: Ensure your compound remains soluble in the mobile phase throughout the run. 2. Optimize recrystallization solvent: The ideal solvent should fully dissolve your compound when hot but poorly when cold.[8] |
Problem 2: Co-elution of your target compound with impurities.
| Possible Cause | Solution |
| Impurity has a similar polarity to your target uracil derivative. | 1. Systematically optimize the solvent system: Run a series of TLC plates with different solvent mixtures (e.g., hexane/acetone, dichloromethane/acetonitrile) to find a system that provides baseline separation.[9][10][11] 2. Employ a shallow elution gradient in HPLC: This can significantly improve the resolution between closely eluting peaks. 3. Change the stationary phase: Switching from silica to alumina, or from a C18 to a phenyl-hexyl column, can alter selectivity and resolve co-eluting compounds.[10] |
| Column is overloaded with crude material. | 1. Reduce the sample load: For flash chromatography, a general rule is to load 1-5% of the silica gel weight. 2. Use a dry loading technique: Adsorbing your compound onto a small amount of silica before loading it onto the column can lead to sharper bands and better separation.[12][13] |
Problem 3: Your compound's peak or spot is tailing or streaking.
| Possible Cause | Solution |
| Strong acidic/basic interactions between your polar compound and the stationary phase. | 1. Add a mobile phase modifier: A small amount of an acid (e.g., acetic acid, formic acid) or a base (e.g., triethylamine, ammonia) can improve peak shape by neutralizing active sites on the stationary phase.[7] 2. Use a different stationary phase: Alumina is a good alternative for basic compounds that tail on silica. |
| Poor solubility of the compound in the mobile phase. | Adjust the mobile phase composition to ensure your compound is fully solubilized during the separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a novel, highly polar uracil derivative? A1: For a novel, highly polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point.[1][2][3][4][5] It provides good retention for compounds that are poorly retained in reversed-phase chromatography.
Q2: How can I improve the yield of my recrystallization? A2: To maximize your yield, ensure you are using the minimum amount of hot solvent required to dissolve your compound. Allow the solution to cool slowly to room temperature before moving it to an ice bath to promote the formation of pure crystals. When washing the collected crystals, use a minimal amount of ice-cold solvent.
Q3: My compound doesn't move from the baseline on a silica TLC plate, even in 100% ethyl acetate. What should I do? A3: This indicates very high polarity. You need a more polar eluent. Try a solvent system containing methanol, for example, 5-10% methanol in dichloromethane. Adding a small amount of acetic acid can also help to move acidic compounds up the plate.
Q4: What are some common co-eluting impurities in uracil derivative syntheses? A4: Common impurities include unreacted starting materials, reagents, and by-products from side reactions. For example, in coupling reactions, unreacted acids or amines and coupling agent residues are frequent contaminants.
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Primary Separation Principle | Typical Stationary Phase | Advantages | Common Challenges |
| Flash Chromatography | Adsorption | Silica Gel, Alumina | Fast, cost-effective, good for large scales. | Low resolution for difficult separations, can be problematic for very polar compounds. |
| Reversed-Phase HPLC | Partitioning | C18, C8 | High resolution, excellent reproducibility. | Poor retention of very polar compounds. |
| HILIC | Partitioning into a water-enriched layer | Amide, Diol, Unmodified Silica | Excellent retention and separation of very polar compounds. | Longer column equilibration times, potential for matrix effects in LC-MS. |
| Recrystallization | Differential Solubility | N/A | Can yield very high purity, easily scalable. | Not all compounds will crystallize, potential for lower yields. |
Table 2: Representative Quantitative Purification Data
| Compound(s) | Purification Method | Recovery / Yield | Purity Achieved | Reference |
| Uracil & Dihydrouracil | Reversed-Phase HPLC | >91% (extraction yield) | >99% | [14][15] |
| 5-Fluorouracil | HPLC-UV | 80-96% | Not Specified | [16] |
| 5'-oxo-palmitoyluridine | Silica Gel Chromatography | 45% | "Pure enough for subsequent reactions" | [17] |
| Transfer RNA (tRNA) | DEAE Monolithic Chromatography | >90% (step yield) | >90% | [18] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Uracil Derivative
-
Select Eluent: Using TLC, find a solvent system that gives your target compound an Rf value of ~0.2-0.3 and separates it well from impurities.
-
Pack the Column: Prepare a slurry of silica gel in the least polar component of your eluent. Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a layer of sand to the top.
-
Equilibrate: Run 2-3 column volumes of your starting eluent through the packed column. Do not let the solvent level drop below the top of the sand.[12][13][19][20]
-
Load Sample: Dissolve your crude product in a minimal amount of solvent. For better resolution, you can pre-adsorb it onto a small amount of silica ("dry loading"). Carefully add the sample to the top of the column.[12][13]
-
Elute and Collect: Add your eluent and apply pressure. Collect fractions and monitor them by TLC.
-
Isolate Product: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Solid Uracil Derivative
-
Choose a Solvent System: Test the solubility of your crude material in various solvents to find one that dissolves it when hot but not when cold.
-
Dissolve: In an appropriately sized flask, add the minimum amount of hot solvent to your crude solid to achieve complete dissolution.
-
Decolorize (Optional): If your solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Crystallize: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.
-
Collect and Wash: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Dry: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A decision workflow for the purification of polar uracil derivatives.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. A new sample preparation and separation combination for the precise, accurate, and simultaneous determination of uracil and dihydrouracil in human plasma by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 20. orgsyn.org [orgsyn.org]
preventing decomposition of 1,3-Dimethyluracil-5-carboxaldehyde during reaction
Welcome to the technical support center for 1,3-Dimethyluracil-5-carboxaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a lower than expected yield in my reaction involving this compound. What could be the cause?
A1: Low yields are often attributed to the decomposition of the starting material. This compound can be sensitive to certain reaction conditions. Key factors to investigate include:
-
Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.
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pH of the Reaction Mixture: Both strongly acidic and strongly basic conditions can potentially lead to the degradation of the aldehyde functionality or the uracil ring.
-
Presence of Strong Oxidizing or Reducing Agents: These reagents can react with the aldehyde group, leading to unwanted byproducts.[1]
-
Solvent Choice: The polarity and reactivity of the solvent can influence the stability of the aldehyde.
Q2: My reaction is producing a complex mixture of byproducts. What are the likely side reactions of this compound?
A2: The aldehyde group is highly reactive and can participate in several side reactions, leading to byproducts. Potential decomposition pathways include:
-
Cannizzaro-type Reactions: In the presence of a strong base, the aldehyde can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air or oxidizing agents.
-
Self-Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, particularly under acidic or basic conditions.
-
Reaction with Nucleophiles: If your reaction mixture contains unintended nucleophiles, they can react with the electrophilic aldehyde carbon.
Q3: How can I minimize the decomposition of this compound during my experiment?
A3: To minimize decomposition, consider the following strategies:
-
Optimize Reaction Conditions: Use the mildest possible conditions (temperature, pH) that still allow for the desired transformation.
-
Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Reagents and Solvents: Ensure all reagents and solvents are pure and free from contaminants that could catalyze decomposition.
-
Use of a Protecting Group: If the aldehyde functionality is not the desired reaction site, protecting it as an acetal is a highly effective strategy to prevent side reactions.[2][3][4][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the decomposition of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Yield | Decomposition due to harsh reaction conditions. | - Lower the reaction temperature. - Use a milder catalyst or reagent. - Buffer the reaction mixture to maintain a neutral pH if possible. |
| Oxidation of the aldehyde. | - Degas solvents before use. - Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Formation of Multiple Byproducts | Aldehyde side reactions (e.g., self-condensation, Cannizzaro). | - If the aldehyde is not the reactive center, protect it as an acetal. - Carefully control the stoichiometry of reagents. - Investigate the effect of solvent polarity on byproduct formation. |
| Instability of the uracil ring. | - Avoid strongly acidic or basic conditions.[1] - Screen for alternative, milder reagents for your desired transformation. | |
| Inconsistent Results | Variable quality of starting material or reagents. | - Confirm the purity of this compound by NMR or LC-MS before use. - Use freshly distilled/purified solvents and high-purity reagents. |
Experimental Protocols
Protocol 1: General Procedure for a Condensation Reaction
This protocol provides a general guideline for a condensation reaction, emphasizing conditions that minimize decomposition.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM, or acetonitrile) that has been dried and degassed.
-
Dissolve the nucleophilic coupling partner (1-1.2 equivalents) in the same solvent.
-
-
Reaction Setup:
-
Combine the solutions in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).
-
If a catalyst is required, choose a mild one and add it at this stage.
-
Maintain the reaction at a controlled temperature, starting at room temperature or below (0 °C).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aim for the shortest reaction time necessary for the completion of the reaction to minimize the potential for side reactions.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl for organometallic reagents).
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Protocol 2: Protection of the Aldehyde as a Cyclic Acetal
This protocol describes the protection of the aldehyde group using ethylene glycol.
-
Reaction Setup:
-
To a solution of this compound (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents).
-
Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.05 equivalents).
-
-
Azeotropic Removal of Water:
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water formed during the reaction will be removed as an azeotrope with toluene, driving the equilibrium towards acetal formation.
-
-
Monitoring and Completion:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting acetal-protected compound can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
-
-
Deprotection:
-
To deprotect, dissolve the acetal in a mixture of THF and aqueous acid (e.g., 1M HCl).
-
Stir at room temperature and monitor by TLC until the acetal is cleaved.
-
Neutralize the acid and work up as described above to isolate the deprotected aldehyde.
-
Visualizations
Caption: Decision workflow for using a protecting group strategy.
Caption: Potential side reactions of the aldehyde functionality.
References
Technical Support Center: Catalyst Selection for Multicomponent Reactions with Uracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in multicomponent reactions (MCRs) involving uracil derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My multicomponent reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in multicomponent reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones, are a common issue.[1] Several factors can contribute to this problem. Here’s a troubleshooting guide:
-
Catalyst Choice and Loading: The nature and amount of the catalyst are critical. For Biginelli-type reactions, switching from classical Brønsted acids (like HCl) to Lewis acids [e.g., Yb(OTf)₃, InCl₃, Cu(OTf)₂] or heterogeneous catalysts can significantly improve yields.[1][2] Experiment with different catalyst loadings; for instance, in some Biginelli reactions, increasing catalyst loading has shown a positive effect on yield.[3]
-
Solvent Effects: The solvent plays a crucial role in reaction efficiency. The polarity of the solvent can influence the tautomeric equilibrium of reactants, which in turn affects the yield.[4] For example, in some Biginelli reactions, solvents with a higher dielectric constant lead to higher yields.[5] Solvent-free conditions, where applicable, have also been shown to improve yields and are environmentally benign.[6][7]
-
Reaction Temperature: Temperature is a key parameter to optimize. Increasing the reaction temperature can often lead to higher yields, but it's essential to find the optimal temperature for your specific reaction to avoid decomposition of reactants or products.[8]
-
Reactant Stoichiometry: While MCRs are theoretically atom-economical, adjusting the molar ratios of the reactants can sometimes improve yields. For instance, a slight excess of the urea or β-ketoester component might be beneficial.[3]
-
pH of the Reaction Medium: For certain reactions, the pH is a critical factor. In the synthesis of some dihydropyrimidinone derivatives, adjusting the pH to around 5 has been shown to significantly increase product yields, likely by facilitating the formation of the key iminium intermediate.[9]
Q2: I am using a heterogeneous catalyst. How can I be sure that the catalysis is truly heterogeneous and that the metal is not leaching into the solution?
A2: This is a crucial question for ensuring the reusability and green credentials of your catalytic system. Here are the recommended procedures to test for catalyst leaching:
-
Hot Filtration Test: This is a common and straightforward method. The procedure involves stopping the reaction at an intermediate conversion (e.g., 50%), quickly filtering the hot reaction mixture to remove the solid catalyst, and then allowing the filtrate to continue reacting under the same conditions.[10] If the reaction in the filtrate does not proceed further, it is a strong indication of heterogeneous catalysis. If the reaction continues, it suggests that active catalytic species have leached into the solution.
-
Quantitative Analysis of the Filtrate: For a more definitive answer, analyze the filtrate for the presence of the metal from your catalyst using techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS).[10] This will quantify the extent of metal leaching.
-
Poisoning Studies: Introduce a known catalyst poison that selectively deactivates homogeneous catalytic species but does not affect the heterogeneous catalyst. If the reaction rate is unaffected, it supports a heterogeneous mechanism.
Q3: My reaction is producing significant amounts of side products. How can catalyst selection help in improving the selectivity?
A3: The formation of side products is a common challenge in MCRs. The choice of catalyst can play a significant role in directing the reaction towards the desired product.
-
Regioselectivity in Unsymmetrical Uracil Derivatives: In reactions where unsymmetrical N,N'-disubstituted uracil derivatives can be formed, the catalyst can control the regioselectivity. For instance, in palladium-catalyzed multicomponent syntheses, the observed selectivity is often attributed to the differing nucleophilicity of the nitrogen atoms in the urea derivative, which is influenced by the catalytic cycle.[11]
-
Mechanism-Specific Catalysts: Different catalysts can favor different reaction pathways (e.g., imine, enamine, or Knoevenagel routes in the Biginelli reaction), which can influence the product distribution.[12] Understanding the plausible reaction mechanisms with different types of catalysts (Lewis acid, Brønsted acid) can help in selecting a catalyst that favors the desired pathway.
-
Ligand Effects in Homogeneous Catalysis: In homogeneous catalysis, such as with palladium or copper complexes, the choice of ligand can significantly impact selectivity by modifying the steric and electronic environment around the metal center.
Q4: I am having trouble with the reusability of my heterogeneous catalyst. The activity drops significantly after the first run. What could be the reason?
A4: A drop in catalytic activity upon recycling is a common issue with heterogeneous catalysts and can be attributed to several factors:
-
Catalyst Leaching: As discussed in Q2, the active metal species might be leaching from the support into the reaction medium.[13]
-
Surface Poisoning: The catalyst surface can be blocked by reactants, products, or byproducts, preventing access to the active sites.
-
Structural Changes: The catalyst support or the active sites may undergo structural changes or sintering (agglomeration of metal particles) at high reaction temperatures, leading to a loss of surface area and activity.
-
Incomplete Removal of Products/Byproducts: Residual products or byproducts from the previous run might be poisoning the catalyst in the subsequent run. Ensure a thorough washing and drying procedure between cycles.
To troubleshoot, perform characterization studies (e.g., XRD, TEM, XPS) on the used catalyst to check for structural changes and analyze the filtrate for leached metal. Optimizing the washing procedure between cycles is also recommended.
Data Presentation: Catalyst Performance in Multicomponent Reactions
The following tables summarize quantitative data for different catalytic systems used in multicomponent reactions to synthesize uracil derivatives and related compounds.
Table 1: Performance of Various Catalysts in the Biginelli Reaction
| Catalyst | Aldehyde | β-Dicarbonyl | Urea/Thiourea | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Layered Double Hydroxides (LDH) | Benzaldehyde | Ethyl Cyanoacetate | Urea | Solvent-free | 100 | 2 h | 85 | [6] |
| Dicalcium Phosphate (DCPD) | Benzaldehyde | Acetylacetone | Urea | Ethanol | Reflux | 35 min | >95 | [14][15] |
| Fe(NO₃)₃·9H₂O | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | RT | 10-15 min | 95 | [2] |
| Montmorillonite-KSF | p-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | Reflux | 1 h | Good | [7] |
| Silicotungstic Acid/Amberlyst-15 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 100 | 4.5 h | 82 | [3] |
Table 2: Performance of Homogeneous Catalysts in Uracil Derivative Synthesis
| Catalyst System | Reaction Type | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂/dppb | Carbonylative MCR | α-chloroketone, isocyanate, amine, CO | Toluene | 100 | 18 h | 73 | [11] |
| Cu(I)/Uracil | Allylation of cyclopropanols | Cyclopropanol, MBH alcohol | DMF | 60 | 24 h | up to 72 | |
| AgNO₃ | C-H Selenation | Uracil, Arylboronic Acid, Se | DMSO | 120 | - | up to 97 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dihydropyrimidinones using a Heterogeneous Catalyst (Dicalcium Phosphate) [14][15]
-
Catalyst Preparation: Dicalcium phosphate dihydrate (DCPD) can be prepared by mixing a solution of ammonium dihydrogenophosphate with a solution of calcium nitrate tetrahydrate at room temperature. The resulting precipitate is filtered, washed, and dried.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (7 mol%).
-
Reaction Conditions: Add ethanol as the solvent and reflux the mixture for the specified time (e.g., 35 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to obtain the pure dihydropyrimidinone.
-
Catalyst Recovery: The catalyst can be recovered from the filtrate by vacuum filtration, washed, dried, and reused for subsequent reactions.
Protocol 2: General Procedure for Palladium-Catalyzed Multicomponent Synthesis of Uracil Analogues [11]
-
Reaction Setup: To a pressure vessel, add the α-chloroketone (1 equiv.), the primary amine (1 equiv.), the isocyanate (1 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like dppb, ~2 mol%), and the solvent (e.g., toluene).
-
Reaction Conditions: Seal the vessel, purge with carbon monoxide (CO), and then pressurize with CO to the desired pressure (e.g., 20 bar). Heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the required duration (e.g., 18 hours).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the CO.
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using an appropriate eluent system to isolate the desired uracil derivative.
Visualizations
References
- 1. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 8. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03336J [pubs.rsc.org]
- 9. jmchemsci.com [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sctunisie.org [sctunisie.org]
- 13. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 14. redalyc.org [redalyc.org]
- 15. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
Technical Support Center: Solvent Effects on the Reactivity of 1,3-Dimethyluracil-5-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 1,3-Dimethyluracil-5-carboxaldehyde. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during reactions involving this compound, with a focus on how solvent choice can be the root cause and the solution.
Question 1: My Knoevenagel condensation with this compound is sluggish or giving low yields. What role does the solvent play?
Answer:
Solvent selection is critical for the success of the Knoevenagel condensation. The reaction mechanism involves both an aldol addition and a dehydration step, and the solvent can influence the rate of each.
-
Protic vs. Aprotic Polar Solvents: Protic solvents (e.g., ethanol, methanol) can stabilize the intermediates of the initial aldol addition through hydrogen bonding, potentially favoring this step. Conversely, aprotic solvents (e.g., DMF, acetonitrile) are often better at promoting the subsequent dehydration step.
-
Solvent Polarity: Polar solvents are generally preferred as they can help to dissolve the reactants and stabilize the charged intermediates. Acetonitrile has been shown to be an effective solvent for Knoevenagel condensations catalyzed by ionic liquid-supported proline.
-
Catalyst Solubility: Ensure your chosen solvent can dissolve the base catalyst (e.g., piperidine, triethylamine) to a sufficient concentration for the reaction to proceed efficiently.
Troubleshooting Tips:
-
If your reaction in a protic solvent is slow, consider switching to or adding a co-solvent like DMF or acetonitrile to facilitate the dehydration step.
-
For base-sensitive substrates, a less polar solvent like dichloromethane (DCM) might be a better choice to temper the reactivity.
-
Solvent-free conditions, by grinding the reactants together, can sometimes lead to surprisingly good results and are an environmentally friendly option to consider.
Question 2: I am observing significant side product formation in my Wittig reaction with this compound. Can the solvent be the cause?
Answer:
Yes, the solvent can significantly impact the stereoselectivity and side product profile of a Wittig reaction.
-
Solvent Polarity and Stereoselectivity: The polarity of the solvent can influence the stability of the betaine and oxaphosphetane intermediates, which in turn affects the E/Z ratio of the resulting alkene. For semi-stabilized ylides, which are often used with aromatic aldehydes, the solvent effect on stereoselectivity can be pronounced. Aromatic solvents like toluene may favor the formation of the trans-alkene.
-
Reaction with Solvent: In some cases, the highly reactive Wittig reagent can react with certain solvents. For instance, protic solvents like methanol or ethanol can protonate the ylide, reducing its nucleophilicity.
-
Solubility Issues: Poor solubility of the phosphonium salt or the aldehyde in the chosen solvent can lead to incomplete reaction and the appearance of unreacted starting materials as "side products."
Troubleshooting Tips:
-
To favor the Z-alkene with non-stabilized ylides, polar aprotic solvents like THF or DMF are often good choices.
-
For stabilized ylides, where the E-alkene is typically favored, a variety of solvents can be used, but it's worth screening a few (e.g., DCM, toluene, acetonitrile) to optimize the E/Z ratio.
-
If you suspect solvent reactivity, switch to a more inert solvent like THF or diethyl ether.
Question 3: My reduction of the aldehyde group in this compound with sodium borohydride (NaBH₄) is incomplete. What should I consider regarding the solvent?
Answer:
Sodium borohydride is a mild reducing agent, and its efficacy can be highly dependent on the solvent system.
-
Protic Solvents are Key: NaBH₄ reductions are typically carried out in protic solvents like methanol, ethanol, or even water. These solvents act as a proton source to protonate the intermediate alkoxide.
-
Solvent Reactivity: It's important to note that NaBH₄ can slowly react with protic solvents, especially methanol and ethanol, to form the corresponding borates. This decomposition can consume the reagent over time. Using an excess of NaBH₄ can compensate for this.
-
Co-solvents for Solubility: If this compound has poor solubility in the alcohol, a co-solvent like THF can be used. A common solvent system is a mixture of THF and methanol or THF and ethanol.
Troubleshooting Tips:
-
If the reduction is slow or incomplete, ensure you are using a protic solvent.
-
Consider cooling the reaction to 0°C before adding the NaBH₄ to minimize its reaction with the solvent, especially in methanol.
-
If solubility is an issue, a THF/methanol or THF/ethanol mixture is a good starting point.
Quantitative Data Summary
The following table summarizes general observations on solvent effects on common reactions of aldehydes. Note that specific quantitative data for this compound is not extensively available in the literature, and these trends are based on general principles of organic chemistry.
| Reaction Type | Solvent Category | Typical Solvents | General Effect on Reactivity/Yield |
| Knoevenagel Condensation | Protic Polar | Ethanol, Methanol | Can facilitate the initial aldol addition. |
| Aprotic Polar | Acetonitrile, DMF | Often improves the dehydration step, leading to higher overall yields. | |
| Aprotic Non-polar | Toluene, Hexane | Generally slower reaction rates. | |
| Wittig Reaction | Aprotic Polar | THF, DMF | Good for non-stabilized ylides to favor Z-alkenes. |
| Aprotic Non-polar | Toluene, Benzene | Can favor E-alkene formation with semi-stabilized ylides. | |
| Protic | Methanol, Ethanol | Generally avoided as they can protonate the ylide. | |
| Sodium Borohydride Reduction | Protic | Methanol, Ethanol, Water | Essential for protonation of the intermediate alkoxide. |
| Aprotic (as co-solvent) | THF | Used to improve the solubility of the substrate. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1 mmol) in the chosen solvent (5-10 mL), add the active methylene compound (1.1 mmol).
-
Add a catalytic amount of a suitable base (e.g., piperidine, triethylamine, or a solid catalyst).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Wittig Reaction
-
To a suspension of the appropriate phosphonium salt (1.1 mmol) in an anhydrous aprotic solvent (e.g., THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium, sodium hydride) at the appropriate temperature (typically 0°C or -78°C) to generate the ylide.
-
Stir the mixture until the characteristic color of the ylide appears.
-
Add a solution of this compound (1 mmol) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Protocol 3: General Procedure for Sodium Borohydride Reduction
-
Dissolve this compound (1 mmol) in a suitable protic solvent (e.g., methanol, ethanol, or a THF/methanol mixture, 10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5-2 mmol) portion-wise with stirring.
-
Stir the reaction at 0°C or allow it to warm to room temperature and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.
Visualizations
Caption: Logical workflow for selecting a reaction and appropriate solvent class for this compound.
Caption: A troubleshooting decision tree for addressing common issues in reactions with this compound.
Technical Support Center: Synthesis of Pyrimido[4,5-d]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimido[4,5-d]pyrimidines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrimido[4,5-d]pyrimidine synthesis is resulting in consistently low yields. What are the potential causes and how can I improve it?
A1: Low yields in pyrimido[4,5-d]pyrimidine synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here's a systematic approach to troubleshooting:
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Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrimidine derivative and the aldehyde, is crucial. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.
-
Recommendation: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary before use.
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-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time significantly impacts the reaction outcome.
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Solvent: The polarity of the solvent can influence the solubility of reactants and intermediates. Common solvents include ethanol, water, and dimethylformamide (DMF). Some modern, "green" approaches utilize deep eutectic solvents (DESs) or solvent-free conditions, which have been shown to improve yields.[1]
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Catalyst: Acid or base catalysts are often employed to promote the condensation and cyclization steps. A variety of catalysts have been reported to be effective, including p-toluenesulfonic acid (p-TSA), iodine, and various ionic liquids and nano-catalysts.[2] The choice of catalyst can be critical, and screening different catalysts may be necessary to find the optimal one for your specific substrates.
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Temperature and Reaction Time: These parameters are often interdependent. Insufficient heating or reaction time may lead to incomplete conversion, while excessive heat or time can cause decomposition of reactants or products, or the formation of unwanted side products. Optimization of both is key. Microwave irradiation has been shown in some cases to reduce reaction times and improve yields compared to conventional heating.[1]
-
-
Stoichiometry of Reactants: The molar ratio of the reactants can affect the yield. For multi-component reactions, precise control of the stoichiometry is essential to favor the formation of the desired product.
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Work-up and Purification: Inefficient product isolation and purification can lead to significant loss of material.
-
Recommendation: Optimize your work-up procedure to minimize product loss. This may involve careful extraction, precipitation, and washing steps. For purification, techniques like recrystallization or flash column chromatography are commonly used. The choice of solvent for recrystallization is critical and should be determined experimentally.
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Q2: I am observing the formation of significant amounts of side products in my reaction. What are the common side products and how can I minimize their formation?
A2: The formation of side products is a common issue. The nature of these byproducts depends on the specific synthetic route and reactants used.
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Incomplete Cyclization: One common issue is the isolation of intermediates that have not fully cyclized to form the pyrimido[4,5-d]pyrimidine core. This can happen if the reaction is not allowed to proceed to completion or if the cyclization step is slow under the chosen conditions.
-
Solution: Try increasing the reaction time or temperature. Using a more effective catalyst for the cyclization step can also be beneficial.
-
-
Bis-pyrimido[4,5-d]pyrimidines: When using diamines as one of the components, the formation of bis-pyrimido[4,5-d]pyrimidine structures is a potential side reaction if the stoichiometry is not carefully controlled.
-
Solution: Use a precise 2:1:4 molar ratio of the aminouracil derivative, diamine, and formaldehyde, respectively, to favor the formation of the desired bis-product.[1]
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-
Products from Self-Condensation of Reactants: Aldehydes, especially in the presence of acid or base, can undergo self-condensation reactions. Similarly, the aminopyrimidine starting material might undergo self-reaction under certain conditions.
-
Solution: Control the rate of addition of reactants, particularly the aldehyde, to the reaction mixture. Maintaining a lower reaction temperature initially can also help to minimize these side reactions.
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Q3: How can I effectively purify my synthesized pyrimido[4,5-d]pyrimidine to obtain a high-purity product?
A3: Effective purification is critical to obtaining a high-quality product. The choice of purification method depends on the physical and chemical properties of your target compound and the nature of the impurities.
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Recrystallization: This is a common and effective method for purifying solid products. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
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Common Solvents for Recrystallization: Ethanol, methanol, ethyl acetate, and mixtures of these with water or hexanes are often good starting points.
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Flash Column Chromatography: For complex mixtures or when recrystallization is not effective, flash column chromatography is a powerful purification technique.
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Stationary Phase: Silica gel is the most common stationary phase.
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Mobile Phase: A solvent system (eluent) of appropriate polarity is used to separate the components. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to elute the compounds from the column.
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-
Washing: After isolation by filtration, washing the solid product with an appropriate solvent can help to remove residual impurities. The solvent should be one in which the product is poorly soluble.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to pyrimido[4,5-d]pyrimidines, highlighting the impact of different reaction conditions on the final yield.
Table 1: Effect of Catalyst on the Yield of Pyrimido[4,5-d]pyrimidine Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodine (10 mol%) | Water | 70 | 4 | 85-92 | Not explicitly stated in provided text |
| [C4(DABCO-SO3H)2]·4ClO4 | Solvent-free | 80 | 0.5-1 | 90-96 | Not explicitly stated in provided text |
| p-TSA | Ethanol | Reflux | 6-8 | 75-85 | Not explicitly stated in provided text |
| Acetic Acid | Toluene | Reflux | 5-7 | 47-57 | [3] |
| Ceric Ammonium Nitrate (CAN) | Water | Reflux | 3-5 | 88-95 | Not explicitly stated in provided text |
Table 2: Influence of Substituents on the Yield of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines
| R3 Substituent (at position 7) | Aromatic Ring Substituent (on amine) | Overall Yield (%) | Reference |
| H | H | 57 | [3] |
| Me | H | 16 | [3] |
| H | p-Cl | 22 | [3] |
| H | p-OMe | 20 | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Aryl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-triones
This protocol is a general procedure for a one-pot, three-component reaction.
Materials:
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Barbituric acid (1 mmol)
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Aromatic aldehyde (1 mmol)
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Urea (1.2 mmol)
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Catalyst (e.g., Iodine, 10 mol%)
-
Solvent (e.g., Water, 10 mL)
Procedure:
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To a round-bottom flask, add barbituric acid, the aromatic aldehyde, urea, and the catalyst.
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Add the solvent to the flask.
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Stir the reaction mixture at the desired temperature (e.g., 70 °C) for the required time (e.g., 4 hours).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The solid product that precipitates is collected by filtration.
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Wash the solid with cold water and then a small amount of cold ethanol.
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Dry the product under vacuum to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
Protocol 2: Two-Step Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines
This protocol describes a two-step synthesis starting from 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile.
Step 1: Synthesis of Ethyl N-(5-cyano-2,6-disubstituted-pyrimidin-4-yl)acetimidate
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A mixture of 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile (1 mmol) and triethyl orthoacetate (4 mmol) is refluxed for 3 hours.
-
After cooling, the excess triethyl orthoacetate is removed under reduced pressure.
-
The resulting solid intermediate is collected by filtration and can be used in the next step without further purification.
Step 2: Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines
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To a solution of the intermediate from Step 1 (1 mmol) in toluene (10 mL), add the substituted aniline (1.1 mmol) and a catalytic amount of acetic acid (2-3 drops).
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Reflux the reaction mixture for 5-7 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
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The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine.[3]
Visualizations
Below are diagrams illustrating key workflows and relationships in pyrimido[4,5-d]pyrimidine synthesis.
Caption: A flowchart for troubleshooting low yields.
Caption: A typical one-pot synthesis workflow.
References
Technical Support Center: Vilsmeier-Haack Formylation of Uracils
Welcome to the technical support center for the Vilsmeier-Haack formylation of uracils. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this important synthetic transformation.
I. Troubleshooting Guides & FAQs
This section addresses specific problems that may be encountered during the Vilsmeier-Haack formylation of uracil and its derivatives, with a focus on byproduct formation.
1. FAQ: I am getting a chlorinated byproduct instead of the desired 5-formyluracil. How can I prevent this?
Answer: Chlorination of the uracil ring is a common side reaction in Vilsmeier-Haack formylation, particularly at the C2 and C4 positions, leading to the formation of dichloropyrimidine derivatives. This occurs because the phosphorus oxychloride (POCl₃) used to generate the Vilsmeier reagent can also act as a chlorinating agent, especially at higher temperatures.[1]
Troubleshooting Steps:
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Control the Reaction Temperature: Maintain a low reaction temperature, typically between 0°C and room temperature, to minimize chlorination.[1] Elevated temperatures significantly favor the formation of chlorinated byproducts.
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Optimize Reagent Stoichiometry: Use the minimum effective amount of POCl₃. An excess of the chlorinating agent can increase the likelihood of undesired side reactions.
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Consider the Uracil Substrate: Uracils with electron-withdrawing groups may be more susceptible to nucleophilic attack by chloride ions. N-alkylation of the uracil ring can sometimes mitigate this issue.
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Alternative Vilsmeier Reagents: In some cases, using a pre-formed Vilsmeier reagent or generating it with a different activating agent (e.g., oxalyl chloride) might offer better control, although this needs to be evaluated on a case-by-case basis.
2. FAQ: My reaction is sluggish and gives a low yield of the 5-formyluracil. What can I do to improve it?
Answer: Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or competing side reactions.
Troubleshooting Steps:
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Reaction Time and Temperature: While high temperatures can lead to byproducts, the reaction may require a specific temperature profile to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A carefully controlled increase in temperature might be necessary for less reactive substrates.
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Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.[1] For substrates with poor solubility, exploring other aprotic solvents may be beneficial.
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Purity of Reagents: Ensure that the DMF is anhydrous, as moisture can quench the Vilsmeier reagent. Similarly, use freshly distilled POCl₃ for best results.
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Work-up Procedure: The iminium salt intermediate formed during the reaction needs to be carefully hydrolyzed to the aldehyde. Ensure the pH is controlled during the aqueous work-up to prevent degradation of the desired product.
3. FAQ: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What are the possibilities?
Answer: Besides chlorination, other side reactions can occur depending on the specific uracil substrate and reaction conditions.
Potential Byproducts and their Formation:
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Diformylation: Although less common, diformylation at other positions on the uracil ring or at exocyclic amino groups can occur, especially with an excess of the Vilsmeier reagent.
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Ring-Opening or Degradation: Under harsh conditions (e.g., high temperatures, prolonged reaction times), the pyrimidine ring can undergo degradation, leading to a complex mixture of products.
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Reaction at Substituents: If the uracil substrate has other reactive functional groups, these may also react with the Vilsmeier reagent. For example, amino groups can be formylated.[1]
Troubleshooting and Identification:
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Spectroscopic Analysis: Utilize techniques like NMR (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to characterize the major byproducts.
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Systematic Variation of Conditions: By systematically changing one reaction parameter at a time (e.g., temperature, stoichiometry) and analyzing the resulting product distribution, you can often deduce the origin of the byproducts and find conditions to minimize their formation.
II. Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the product distribution in the Vilsmeier-Haack formylation of 6-aminouracil.
| Substrate | Reagents | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 6-Aminouracil | POCl₃, DMF | 90-100 | 6-Amino-2,4-dichloro-5-formylpyrimidine | Not specified | [1] |
| 6-Aminouracil | Vilsmeier Reagent | Not specified | 6-Aminouracil-5-carbaldehyde | Not specified | [1] |
Note: The original literature often lacks detailed quantitative yield comparisons for byproducts under varying conditions. The table highlights the qualitative outcome based on the available information.
III. Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of 1,3-Dimethyluracil:
This protocol is a representative example and may require optimization for different uracil substrates.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
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Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 5°C.
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Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, add a solution of 1,3-dimethyluracil (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.
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Hydrolysis and Neutralization: Stir the aqueous mixture until the ice has melted. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-formyl-1,3-dimethyluracil.
IV. Visualizations
Reaction Mechanism and Byproduct Formation
Caption: Vilsmeier-Haack formylation of uracils and potential byproduct pathway.
Experimental Workflow
Caption: General experimental workflow for Vilsmeier-Haack formylation of uracils.
Troubleshooting Logic
Caption: Troubleshooting decision tree for Vilsmeier-Haack formylation of uracils.
References
Technical Support Center: Work-up Procedures for Reactions Involving 1,3-Dimethyluracil-5-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyluracil-5-carboxaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided by common reaction types involving aldehydes, offering specific advice for the work-up of reactions with this compound.
Knoevenagel Condensation
Q1: My Knoevenagel condensation reaction with this compound is complete, but the product is precipitating as an oil instead of a solid. How should I proceed with the work-up?
A1: Oiling out can occur if the product has a low melting point or if impurities are present. Here are a few troubleshooting steps:
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Trituration: Try adding a non-polar solvent in which the product is likely insoluble, such as hexanes or diethyl ether, and scratching the flask with a glass rod to induce crystallization.
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Solvent Removal and Re-dissolution: Remove the reaction solvent under reduced pressure and attempt to dissolve the residue in a minimal amount of a suitable polar solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a non-polar solvent to precipitate the product.
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Aqueous Wash: If the reaction was conducted in a high-boiling point solvent like DMF or DMSO, diluting the reaction mixture with a large volume of water can help precipitate the product. The uracil moiety may increase water solubility compared to other aromatic aldehydes, so be prepared to extract with an organic solvent if the product does not precipitate.
Q2: I have a persistent emulsion during the aqueous work-up of my Knoevenagel condensation. What is the best way to break it?
A2: Emulsions are common when working with polar, nitrogen-containing compounds. To break the emulsion, you can try the following:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Filtration through Celite: If the emulsion is particularly stubborn, filtering the entire mixture through a pad of Celite® can help to break it up.
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Centrifugation: If available, centrifuging the mixture can also effectively separate the layers.
Q3: My final product after work-up is a solid, but it appears to be impure by TLC. What is a good purification strategy?
A3: For products of Knoevenagel condensations involving this compound, which are often polar, crystalline solids, the following purification methods are recommended:
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Recrystallization: This is often the most effective method. A good starting point for solvent selection is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold, such as ethanol, isopropanol, or ethyl acetate. Sometimes a solvent/anti-solvent system like dichloromethane/hexanes can be effective.
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Column Chromatography: If recrystallization is unsuccessful, flash column chromatography is a good alternative.[1] Given the polar nature of the uracil ring, a silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.[1]
Wittig Reaction
Q1: The main impurity in my Wittig reaction product is triphenylphosphine oxide. What is the most efficient way to remove it?
A1: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Here are several effective strategies:
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Crystallization: If your product is a solid, recrystallization can be very effective. Triphenylphosphine oxide is often soluble in solvents like diethyl ether or ethyl acetate, while your product may be less soluble.
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Precipitation of Triphenylphosphine Oxide: Dissolve the crude reaction mixture in a minimal amount of a polar solvent like dichloromethane or acetone. Then, add a non-polar solvent such as hexanes or diethyl ether to selectively precipitate the triphenylphosphine oxide.
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Column Chromatography: Flash chromatography on silica gel is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the desired alkene product before the more polar triphenylphosphine oxide.
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Acid-Base Extraction: If your product is basic, you can perform an acid wash to extract your product into the aqueous layer, leaving the neutral triphenylphosphine oxide in the organic layer. The aqueous layer can then be basified and the product re-extracted. However, the 1,3-dimethyluracil moiety is not strongly basic.
Q2: My Wittig reaction has stalled, and I have a significant amount of unreacted this compound remaining. How can I separate it from my product?
A2: The unreacted aldehyde can often be separated from the desired alkene product using column chromatography. The aldehyde is generally more polar than the corresponding alkene. Therefore, on a silica gel column, the alkene will typically elute first with a less polar eluent, followed by the aldehyde as the polarity of the eluent is increased.
Reductive Amination
Q1: During the work-up of my reductive amination, I am having trouble removing the excess amine and the reducing agent byproducts. What is the recommended procedure?
A1: A standard aqueous work-up is usually effective. After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a dilute acid, depending on the stability of your product.[2] The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. To remove excess primary or secondary amine, you can wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer. Be cautious if your product has acid-labile functional groups. Boron-containing byproducts from reducing agents like sodium borohydride can often be removed by repeated evaporation with methanol.
Q2: The purity of my 5-(aminomethyl)-1,3-dimethyluracil derivative is low after extraction. What purification techniques are suitable for these types of compounds?
A2: Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can cause tailing. Here are some recommendations:
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Acid-Base Extraction: A thorough acid-base work-up can significantly purify your product. Extract the amine into a dilute acid, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and re-extract your purified amine.
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Column Chromatography with Additives: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent to suppress tailing on silica gel.
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Ion-Exchange Chromatography: For particularly difficult separations, cation exchange chromatography can be a powerful tool.
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. Note: These are template procedures and may require optimization for specific substrates and reaction scales.
General Protocol for Knoevenagel Condensation
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Reaction Setup: To a solution of this compound (1.0 eq) and an active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or solvent-free), add a catalytic amount of a base (e.g., piperidine, triethylamine, or ammonium acetate).[3]
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Reaction Monitoring: Heat the reaction mixture (typically between room temperature and reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up:
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Cool the reaction mixture to room temperature.
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If a solid precipitates, filter the product and wash with a cold solvent (e.g., cold ethanol or diethyl ether).[4]
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If no solid forms, remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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-
Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQs.
| Parameter | Typical Value/Range |
| Reactant Ratio | 1.0 eq Aldehyde : 1.0-1.2 eq Active Methylene Compound |
| Catalyst Loading | 0.1-0.2 eq |
| Reaction Temperature | 25-110 °C |
| Reaction Time | 1-24 hours |
| Typical Yield | 70-95% |
Table 1: Typical Reaction Parameters for Knoevenagel Condensation.
General Protocol for Wittig Reaction
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Ylide Formation (if not commercially available): Suspend the corresponding phosphonium salt (1.1 eq) in a dry solvent (e.g., THF, diethyl ether) under an inert atmosphere. Cool the suspension (e.g., to 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise. Stir until the characteristic color of the ylide appears.
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Reaction with Aldehyde: To the ylide solution, add a solution of this compound (1.0 eq) in the same dry solvent dropwise at the same temperature.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Work-up:
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
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-
Purification: Purify the crude product to remove triphenylphosphine oxide as described in the FAQs.
| Parameter | Typical Value/Range |
| Reactant Ratio | 1.0 eq Aldehyde : 1.1-1.5 eq Ylide |
| Base | n-BuLi, NaH, KHMDS |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 1-12 hours |
| Typical Yield | 60-90% |
Table 2: Typical Reaction Parameters for Wittig Reaction.
General Protocol for Reductive Amination
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Reaction Setup: In a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), dissolve this compound (1.0 eq) and the amine (1.0-1.5 eq).[2]
-
Imine Formation: Add a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation. Stir for 30 minutes to 2 hours at room temperature.
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Reduction: Add a selective reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) portion-wise.[2]
-
Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product as described in the FAQs.
| Parameter | Typical Value/Range |
| Reactant Ratio | 1.0 eq Aldehyde : 1.0-1.5 eq Amine |
| Reducing Agent | 1.2-2.0 eq |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-24 hours |
| Typical Yield | 50-85% |
Table 3: Typical Reaction Parameters for Reductive Amination.
Visualizations
Logical Workflow for Troubleshooting Work-up Issues
Caption: A logical workflow for troubleshooting common issues during the work-up of organic reactions.
Hypothetical Signaling Pathway Modulation
Caption: A diagram illustrating the hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a uracil-based kinase inhibitor.
References
Technical Support Center: Characterization of Unexpected Products in Uracil Aldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products in reactions involving uracil aldehydes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with uracil aldehydes, providing potential causes and solutions in a question-and-answer format.
Issue 1: Formation of a Dimeric Byproduct in Reactions with Formaldehyde
Question: In a reaction of uracil with formaldehyde, I observe an unexpected, less soluble product in addition to the expected 5-hydroxymethyluracil. What could this be and how can I characterize it?
Answer:
You are likely observing the formation of 5,5'-methylenebis(pyrimidine-2,4(1H,3H)-dione), also known as methylenebiuracil (MBU). This occurs when two uracil molecules are linked by a methylene bridge from formaldehyde.[1] The formation of this byproduct is often favored by certain reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| High concentration of reactants | Decrease the initial concentrations of uracil and formaldehyde to favor the intramolecular reaction forming 5-hydroxymethyluracil. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed to prevent further reaction to the dimer. |
| pH of the reaction medium | The formation of MBU can be influenced by pH. While acidic conditions can favor the formation of thymine from 5-hydroxymethyluracil, the conditions for MBU formation should be optimized.[1] Experiment with slight variations in pH to find the optimal conditions for your desired product. |
Characterization of Methylenebiuracil (MBU):
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Mass Spectrometry: Expect a molecular ion peak corresponding to the molecular weight of MBU (C₉H₈N₄O₄, M.W. = 236.18 g/mol ).
-
NMR Spectroscopy:
-
¹H NMR: Look for a characteristic singlet for the methylene bridge protons and signals for the uracil C6-H and N-H protons.
-
¹³C NMR: Expect signals for the uracil carbonyls, C5, C6, and a distinct signal for the methylene bridge carbon.
-
Issue 2: Unexpected Product in Knoevenagel Condensation with Barbituric Acid and an Aldehyde
Question: I am performing a Knoevenagel condensation of barbituric acid and an aromatic aldehyde, expecting a pyrano[2,3-d]pyrimidine. However, I have isolated a product with an unexpected mass and NMR spectrum. What could have happened?
Answer:
While the expected product is a pyrano[2,3-d]pyrimidine, several side reactions can occur depending on the specific reactants and conditions. One documented unexpected product is a 5-methyl-substituted pyrano[2,3-d]pyrimidine. This has been observed when the reaction is carried out in an aqueous medium in the presence of ethyl-vinyl ether, which can hydrolyze to generate acetaldehyde in situ. The acetaldehyde then participates in the condensation reaction.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Reactive impurities or additives | Ensure the purity of your starting materials and solvents. If using additives like ethyl-vinyl ether, be aware of their potential to generate reactive species under the reaction conditions. |
| Sub-optimal reaction conditions | Temperature, reaction time, and catalyst choice can all influence the product distribution. A lower temperature and shorter reaction time may favor the desired product. |
| Self-condensation of the aldehyde | If the aldehyde has α-hydrogens, it can undergo self-condensation, leading to a complex mixture of products. Using a milder base or a Lewis acid catalyst may mitigate this. |
Frequently Asked Questions (FAQs)
Vilsmeier-Haack Formylation of Uracil
Q1: What are the common challenges when performing a Vilsmeier-Haack formylation on uracil?
A1: Common challenges include incomplete reaction, difficulty in purification, and potential for side reactions. Uracil is an electron-rich heterocycle, making it a good substrate for this reaction.[2][3][4][5][6][7][8] However, the product, uracil-5-carboxaldehyde, can be prone to further reactions or be difficult to separate from the reaction mixture.
Q2: My Vilsmeier-Haack formylation of uracil gives a low yield. How can I improve it?
A2: To improve the yield, consider the following:
-
Stoichiometry of the Vilsmeier reagent: Ensure an adequate excess of the Vilsmeier reagent (typically formed from POCl₃ and DMF) is used to drive the reaction to completion.
-
Reaction temperature and time: The reaction may require heating. Optimize the temperature and reaction time by monitoring the consumption of the starting material by TLC or LC-MS.
-
Work-up procedure: The work-up is critical. The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is usually achieved by adding the reaction mixture to ice-water and then neutralizing with a base like sodium bicarbonate or sodium hydroxide.
Q3: Are there any known unexpected side products in the Vilsmeier-Haack formylation of uracils?
A3: While formylation at the 5-position is the major pathway, over-reactivity or reaction at other positions, though less common for uracil itself, cannot be entirely ruled out, especially with substituted uracils. Additionally, incomplete hydrolysis of the intermediate iminium salt can lead to impurities.
Friedländer Annulation with 6-Aminouracil-5-carboxaldehyde
Q1: I am attempting a Friedländer annulation of 6-aminouracil-5-carboxaldehyde with a ketone to synthesize a pyrido[2,3-d]pyrimidine, but the reaction is not working well. What are the common issues?
A1: The Friedländer synthesis and related reactions can be sensitive to reaction conditions.[9][10][11][12] Common issues include:
-
Low reactivity of the ketone: The ketone must have an α-methylene group that is sufficiently acidic to be deprotonated under the reaction conditions.
-
Self-condensation of the ketone: If the ketone can enolize, it may undergo self-aldol condensation, leading to side products.
-
Inappropriate catalyst: The reaction can be catalyzed by either acid or base. The choice of catalyst is crucial and depends on the specific substrates.
Q2: How can I troubleshoot a low-yielding Friedländer annulation?
A2:
-
Catalyst screening: Experiment with different acid (e.g., p-toluenesulfonic acid, HCl) and base (e.g., NaOH, piperidine) catalysts.
-
Solvent choice: The polarity of the solvent can significantly impact the reaction. Try a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., DMF, toluene).
-
Temperature: The reaction often requires heating. Optimize the temperature to promote the desired reaction without causing decomposition of starting materials or products.
Data Presentation
Table 1: Unexpected Products in Uracil-Formaldehyde Reactions
| Reactants | Conditions | Expected Product | Unexpected Product(s) | Yield of Unexpected Product(s) | Reference |
| Uracil, Formaldehyde, Formic Acid | 100-140 °C, aqueous | 5-Hydroxymethyluracil | Methylenebiuracil, Thymine | Not specified | [1] |
| Uracil, Formaldehyde, Formic Acid | 160 °C, neat formamide | 5-Hydroxymethyluracil | Thymine | ~0.1 mM | [11] |
Table 2: Characterization Data for Methylenebiuracil (MBU)
| Technique | Observed Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Mass Spec (HRMS) | Data not available in search results. |
Note: Specific spectroscopic data for methylenebiuracil was not available in the provided search results. Characterization would be necessary for confirmation.
Experimental Protocols
Protocol 1: General Procedure for the Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes
This protocol is a general guideline for the synthesis of 5-arylidenebarbituric acids, which are precursors to pyrano[2,3-d]pyrimidines.
-
Reaction Setup: In a round-bottom flask, dissolve barbituric acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., acetic acid).
-
Reaction: Stir the mixture at room temperature or with heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the solid with a cold solvent (e.g., ethanol or water) and dry. If necessary, recrystallize the product from a suitable solvent.[3][13][14][15]
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected products.
Caption: Knoevenagel condensation pathways.
Caption: Vilsmeier-Haack troubleshooting logic.
References
- 1. A possible prebiotic synthesis of thymine: uracil-formaldehyde-formic acid reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. nbinno.com [nbinno.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. organicreactions.org [organicreactions.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rltsc.edu.in [rltsc.edu.in]
- 15. sid.ir [sid.ir]
effect of temperature on the stability of 1,3-Dimethyluracil-5-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of temperature on the stability of 1,3-Dimethyluracil-5-carboxaldehyde.
Troubleshooting Guide
Unexpected experimental results or degradation of this compound can often be attributed to improper temperature control during storage or in the course of an experiment. The following guide will help you troubleshoot common issues.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics | Partial degradation of the compound due to exposure to elevated temperatures. | Store the compound at the recommended temperature (typically 2-8°C) and minimize its time at room temperature. Use fresh stock for sensitive reactions. |
| Discoloration of the solid compound (yellowing) | Slow decomposition over time, potentially accelerated by ambient temperature fluctuations. | If discoloration is observed, it is advisable to test the purity of the compound before use. For long-term storage, keep in a tightly sealed container in a temperature-controlled environment. |
| Unexpected peaks in analytical data (NMR, LC-MS) | Presence of degradation products. The aldehyde functional group can be susceptible to oxidation or other thermal reactions. | Run a fresh sample of the compound alongside the experimental sample to identify any new peaks. If degradation is confirmed, prepare fresh solutions and ensure temperature stability during the experiment. |
| Reduced solubility | Formation of insoluble degradation products or polymers at higher temperatures. | Attempt to dissolve a small amount of the material in a trusted solvent. If solubility is an issue, it may indicate significant degradation. It is recommended to use a fresh, properly stored batch. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
Q2: How stable is this compound at room temperature?
Although specific studies on the room temperature stability of this compound are not published, heterocyclic aldehydes can be sensitive to prolonged exposure to ambient temperatures. For quantitative experiments, it is advisable to minimize the time the compound spends outside of cold storage.
Q3: Are there any known decomposition products?
While the exact thermal degradation pathway is not documented, potential decomposition could involve oxidation of the aldehyde group to a carboxylic acid or other complex reactions involving the uracil ring, especially at elevated temperatures.
Q4: Can I heat my reaction mixture containing this compound?
Studies on similar nitrogen-rich heterocyclic compounds suggest that they can be thermally stable up to 250°C.[1][2][3] However, the reactivity of the aldehyde group may lower this threshold. It is crucial to perform small-scale pilot reactions at elevated temperatures and analyze the product mixture for signs of degradation.
Q5: How can I experimentally determine the thermal stability of my batch of this compound?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability. TGA measures mass loss as a function of temperature, indicating decomposition, while DSC can detect phase transitions and exothermic or endothermic decomposition events.[4][5][6][7][8]
Experimental Protocols
To assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Protocol 1: Determination of Thermal Decomposition Temperature using TGA
Objective: To determine the onset temperature of thermal decomposition of this compound by measuring mass loss as a function of temperature.
Materials:
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This compound sample (2-5 mg)
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TGA instrument
-
Alumina or platinum crucible
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Inert gas (Nitrogen or Argon)
Procedure:
-
Tare the TGA crucible.
-
Accurately weigh 2-5 mg of the this compound sample into the crucible.
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Place the crucible in the TGA instrument.
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Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
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Set the temperature program to heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate of 10°C/min.[9]
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Record the mass of the sample as a function of temperature.
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Analyze the resulting TGA curve to determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.
Protocol 2: Analysis of Thermal Transitions using DSC
Objective: To identify melting point, phase transitions, and potential exothermic or endothermic decomposition events of this compound.
Materials:
-
This compound sample (1-3 mg)
-
DSC instrument
-
Hermetically sealed aluminum pans
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Inert gas (Nitrogen or Argon)
Procedure:
-
Accurately weigh 1-3 mg of the this compound sample into a DSC pan.
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Seal the pan hermetically to prevent sublimation or evaporation.
-
Place the sample pan and an empty reference pan into the DSC cell.
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Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
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Set the temperature program to heat the sample at a controlled rate, for example, 10°C/min, from ambient temperature to a temperature beyond its expected melting or decomposition point (e.g., 300°C).[10]
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Record the heat flow as a function of temperature.
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Analyze the resulting DSC thermogram for endothermic peaks (indicating melting or other phase transitions) and exothermic peaks (which may indicate decomposition).
Visualizations
The following diagram illustrates a logical workflow for troubleshooting experimental issues that may be related to the thermal stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.williams.edu [web.williams.edu]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
avoiding over-oxidation in the synthesis of uracil-5-carboxaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of uracil-5-carboxaldehydes, with a primary focus on avoiding over-oxidation.
Troubleshooting Guide
Issue 1: Low or No Yield of Uracil-5-Carboxaldehyde
Question: I am not getting any of the desired uracil-5-carboxaldehyde. My TLC plate only shows the starting material (5-hydroxymethyluracil). What could be the problem?
Answer:
This issue typically points to problems with the oxidizing agent or the reaction setup. Here are a few potential causes and their solutions:
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Inactive Oxidizing Agent: The oxidizing agent may have degraded. For instance, Dess-Martin Periodinane (DMP) is sensitive to moisture.
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Solution: Use a freshly opened bottle of the reagent or test the activity of your current batch on a simple alcohol (e.g., benzyl alcohol) that is known to oxidize easily. Store hygroscopic reagents in a desiccator.
-
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Insufficient Amount of Oxidizing Agent: The stoichiometry of the reaction is crucial.
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Solution: Ensure you are using the correct molar equivalents of the oxidizing agent. It is common to use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
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Solution: While over-oxidation is a concern at higher temperatures, the reaction still needs sufficient thermal energy to proceed. If you are running the reaction at 0 °C or below, try allowing it to slowly warm to room temperature and monitor the progress by TLC.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.
-
Solution: Ensure you are using a dry, appropriate solvent. For DMP oxidations, chlorinated solvents like dichloromethane (DCM) or chloroform are common. For Manganese Dioxide (MnO2) oxidations, solvents like chloroform, acetone, or ethyl acetate are often used.
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Issue 2: Over-oxidation to Uracil-5-Carboxylic Acid is Observed
Question: My reaction is producing a significant amount of the over-oxidized product, uracil-5-carboxylic acid, which is difficult to separate from my desired aldehyde. How can I prevent this?
Answer:
Over-oxidation is the most common side reaction in this synthesis. The key is to control the reaction conditions carefully.
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Excessive Oxidizing Agent: Using a large excess of the oxidizing agent can lead to the formation of the carboxylic acid.
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Solution: Carefully control the stoichiometry. Use the minimum effective amount of the oxidizing agent (start with 1.1 equivalents).
-
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Prolonged Reaction Time: Leaving the reaction to run for too long, even with the correct amount of oxidant, can result in over-oxidation.
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Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately.
-
-
High Reaction Temperature: Higher temperatures accelerate the rate of both the desired oxidation and the undesired over-oxidation.
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Solution: Maintain a controlled temperature. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature only if necessary. Avoid heating the reaction mixture unless you have established that it is safe from over-oxidation with your specific substrate and reagent.
-
Issue 3: Difficulty in Monitoring the Reaction by TLC
Question: I am having trouble distinguishing between the starting material, the product, and the over-oxidized by-product on my TLC plate. How can I improve the separation?
Answer:
Proper visualization and separation on TLC are critical for monitoring the reaction.
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Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating the three components.
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Solution: Experiment with different solvent systems. A good starting point is a mixture of a relatively nonpolar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). You can increase the proportion of the polar solvent to move the more polar spots (carboxylic acid > alcohol > aldehyde) further up the plate. A common system to try is Dichloromethane:Methanol (9:1 or 8:2).
-
-
Poor Visualization: The spots may be faint or difficult to see.
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Solution: Uracil derivatives are often UV-active. Visualize the TLC plate under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain, which will react with the alcohol and aldehyde functional groups, making them visible.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective oxidizing agents for the selective conversion of 5-hydroxymethyluracil to uracil-5-carboxaldehyde?
A1: Two of the most commonly employed reagents for this selective oxidation are Dess-Martin Periodinane (DMP) and activated Manganese Dioxide (MnO2). DMP is known for its mild reaction conditions and high selectivity for oxidizing primary alcohols to aldehydes.[1][2] MnO2 is a heterogeneous catalyst that is also effective for the oxidation of allylic and benzylic alcohols, and can be used for this transformation.[3][4]
Q2: How can I confirm the identity of my product and the presence of any over-oxidized impurity?
A2: The most definitive method for characterization is Nuclear Magnetic Resonance (NMR) spectroscopy. The aldehyde proton of uracil-5-carboxaldehyde will have a characteristic chemical shift in the 1H NMR spectrum, typically between 9-10 ppm.[5] The carboxylic acid proton of uracil-5-carboxylic acid will appear as a broad singlet further downfield, usually above 10 ppm.[6] The methylene protons of the starting 5-hydroxymethyluracil will have a distinct signal that will disappear upon oxidation.
Q3: What is a reliable method for purifying uracil-5-carboxaldehyde from the reaction mixture?
A3: Column chromatography on silica gel is a standard and effective method for purifying the aldehyde from the unreacted starting material and the over-oxidized carboxylic acid. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is typically used. The less polar aldehyde will elute before the more polar alcohol and carboxylic acid.
Experimental Protocols
Protocol 1: Selective Oxidation using Dess-Martin Periodinane (DMP)
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxymethyluracil (1 equivalent) in anhydrous dichloromethane (DCM).
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Addition of DMP: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1 equivalents) portion-wise over 10-15 minutes.
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Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC (e.g., DCM:MeOH 9:1). The reaction is typically complete within 1-3 hours.
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Work-up: Stir the mixture vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Oxidation using Activated Manganese Dioxide (MnO2)
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Preparation: To a solution of 5-hydroxymethyluracil (1 equivalent) in a suitable solvent (e.g., chloroform or acetone), add activated manganese dioxide (5-10 equivalents by weight).
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Reaction: Stir the suspension vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary significantly depending on the activity of the MnO2 and the reaction scale (from a few hours to overnight).
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Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2. Wash the Celite® pad with the reaction solvent.
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Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Anhydrous DCM, 0 °C to RT, 1-3 h | Mild conditions, high selectivity, short reaction times.[1][2] | Moisture sensitive, can be expensive. |
| Activated Manganese Dioxide (MnO2) | Chloroform or Acetone, RT, 2-24 h | Inexpensive, easy work-up (filtration).[3][4] | Requires a large excess, reaction times can be long, activity can vary between batches. |
Table 2: Typical ¹H NMR Chemical Shifts (in DMSO-d6)
| Compound | H6 Proton (ppm) | N1-H (ppm) | N3-H (ppm) | Other Characteristic Protons (ppm) |
| 5-Hydroxymethyluracil | ~7.8 | ~10.9 | ~11.1 | ~4.2 (CH₂) |
| Uracil-5-carboxaldehyde | ~8.5 | ~11.5 | ~11.8 | ~9.7 (CHO) |
| Uracil-5-carboxylic acid | ~8.3 | ~11.3 | ~11.6 | >12 (COOH, broad) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Caption: Chemical pathway for the synthesis of uracil-5-carboxaldehyde.
Caption: Troubleshooting workflow for uracil-5-carboxaldehyde synthesis.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Aerobic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using manganese dioxide with different crystal structures: A comparative study [pubmed.ncbi.nlm.nih.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Uracil Modifications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale modifications of uracil and its derivatives. The information is designed to help anticipate and manage reaction exotherms to ensure process safety and product quality.
Troubleshooting Guide: Exotherm Management
This guide addresses specific issues that may arise during large-scale exothermic reactions involving uracil.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | 1. Reagent Addition Rate Too High: The rate of addition of a reactive species (e.g., nitrating agent, halogenating agent) is exceeding the cooling capacity of the reactor. 2. Inadequate Cooling: The reactor's cooling system is malfunctioning or insufficient for the scale of the reaction. 3. Poor Mixing: Inefficient stirring is leading to localized "hot spots" where the reaction is accelerating. 4. Incorrect Reagent Concentration: A higher than specified concentration of a reactant can lead to a more vigorous and exothermic reaction. | 1. Immediate Action: a. Stop the addition of all reagents immediately. b. Ensure the reactor's cooling system is operating at maximum capacity. c. Increase the stirring speed to improve heat dissipation. 2. Follow-up: a. Review the batch record and standard operating procedure (SOP) to verify the correct reagent addition rate and concentration. b. If the problem persists, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation. c. For future runs, evaluate the cooling capacity of the reactor in relation to the calculated adiabatic temperature rise of the reaction. |
| Slower Than Expected Initial Temperature Rise, Followed by a Sudden Spike | 1. Induction Period: Some reactions have an induction period where the reaction rate is slow, followed by a rapid acceleration. 2. Catalyst Not Activated: If the reaction is catalyzed, the catalyst may not have been properly activated, leading to a delayed onset of the reaction. | 1. Immediate Action: a. Be prepared for a potential rapid increase in temperature. Do not increase the temperature of the heating jacket to try and "push" the reaction. b. Ensure the cooling system is on standby and ready to be engaged. 2. Follow-up: a. For future batches, investigate the reaction kinetics to better understand the induction period. b. If a catalyst is used, review the activation procedure. c. Consider adding a small amount of the product from a previous successful batch to "seed" the reaction and bypass the induction period, if appropriate for the process. |
| Product Degradation or Off-Gassing | 1. Excessive Reaction Temperature: The reaction temperature is exceeding the decomposition temperature of the product or intermediates. 2. Localized Hotspots: Poor mixing is causing areas of high temperature, leading to degradation. | 1. Immediate Action: a. Immediately reduce the reaction temperature by increasing cooling. b. If significant off-gassing is observed, follow emergency procedures for reactor venting. 2. Follow-up: a. Determine the thermal stability of the product and all intermediates using techniques like Differential Scanning Calorimetry (DSC). b. Optimize the reaction temperature to be well below the decomposition temperature. c. Improve mixing to ensure a uniform temperature profile throughout the reactor. |
| Inconsistent Batch-to-Batch Exotherms | 1. Variation in Raw Material Quality: Impurities in starting materials can sometimes catalyze or inhibit the reaction, affecting the exotherm. 2. Inconsistent Reactor Cleaning: Residual material from a previous batch can interfere with the current reaction. 3. Operator Variability: Differences in how operators perform additions or control parameters can lead to inconsistencies. | 1. Investigation: a. Analyze the raw materials from different batches to check for variations in purity. b. Review and improve reactor cleaning procedures and validation. c. Provide additional training to operators to ensure consistent execution of the SOP. |
Frequently Asked Questions (FAQs)
1. What are the most common exothermic modifications of uracil?
Common large-scale modifications of the uracil ring that can be significantly exothermic include:
Nitration: The introduction of a nitro group (-NO2), typically at the 5-position.
Halogenation: The introduction of a halogen (e.g., -Cl, -Br, -F), such as in the synthesis of 5-fluorouracil.
Alkylation: The addition of an alkyl group to one of the nitrogen atoms.
2. How can I estimate the potential exotherm of my reaction before scaling up?
Before scaling up, it is crucial to perform a thermal hazard assessment. This can be done using:
Reaction Calorimetry (RC1): This technique measures the heat flow of a reaction in real-time under controlled conditions, providing data on the total heat of reaction, the rate of heat evolution, and the specific heat of the reaction mixture.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for reactants, intermediates, and products, which is critical for defining a safe operating temperature range.
Adiabatic Calorimetry: This method can simulate a worst-case "loss of cooling" scenario to determine the maximum temperature and pressure that could be reached.
3. What are the key parameters to control during an exothermic uracil modification?
The most critical parameters to monitor and control are:
Temperature: Both the temperature of the reaction mass and the temperature of the cooling jacket should be continuously monitored.
Reagent Addition Rate: A controlled addition rate is the primary method for managing the rate of heat generation.
Stirring Speed: Adequate agitation is essential for uniform heat and mass transfer.
pH: For some reactions, pH can significantly influence the reaction rate and the stability of the products.
4. What engineering controls should be in place for large-scale exothermic reactions?
For large-scale operations, the following engineering controls are essential:
Reactor with adequate cooling capacity: The reactor's cooling system must be able to remove the heat generated by the reaction at a sufficient rate.
Reliable temperature and pressure sensors: Accurate and redundant probes are necessary for monitoring the reaction.
Emergency relief system: A properly sized rupture disc or relief valve is critical to safely vent the reactor in the event of a runaway reaction.
Quench system: A system to rapidly introduce a chemical inhibitor or a cold, inert solvent can be used to stop the reaction in an emergency.
5. What is a "runaway reaction" and how can it be prevented?
A runaway reaction is an uncontrolled, self-accelerating reaction where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure, which can result in an explosion. Prevention involves:
A thorough understanding of the reaction chemistry and thermochemistry.
Proper design of the reactor and cooling system.
Strict adherence to validated operating procedures.
Implementation of robust control and safety systems.
Quantitative Data on Uracil Modification Exotherms
The following table provides representative data for the nitration of a uracil analog. This data should be used as a guideline, and specific values should be determined experimentally for each unique process.
| Reaction Parameter | Value | Significance |
| Reaction Type | Nitration of 2-Methylpyrimidine-4,6-dione | A close structural analog to uracil, providing a relevant example of a highly exothermic nitration. |
| Total Heat of Reaction (ΔH) | 392 kJ/mol | This value represents the total amount of heat released per mole of reactant. It is essential for calculating the required cooling capacity. |
| Adiabatic Temperature Rise (ΔTad) | 150 - 200 °C (Estimated) | This is the theoretical temperature increase if no heat is removed from the system. A high ΔTad indicates a high potential for a thermal runaway. |
| Maximum Temperature for Synthesis Reaction (MTSR) | 55 °C | This is the highest temperature at which the reaction can be safely controlled under normal operating conditions. |
| Temperature of No Return (TNR) | 85 °C (Estimated) | The temperature at which the reaction rate becomes too high to be controlled by the cooling system. |
Experimental Protocols
General Protocol for a Large-Scale Exothermic Nitration of a Uracil Derivative
This is a generalized protocol and must be adapted and validated for a specific process.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and free of any contaminants from previous batches.
-
Calibrate all temperature and pressure probes.
-
Charge the reactor with the uracil derivative and the appropriate solvent (e.g., sulfuric acid).
-
Begin agitation to ensure a homogenous mixture.
-
-
Cooling and Inerting:
-
Cool the reactor contents to the specified starting temperature (e.g., 0-5 °C) using the reactor jacket.
-
Inert the reactor headspace with nitrogen or another inert gas.
-
-
Reagent Addition:
-
Prepare the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) in a separate, temperature-controlled addition vessel.
-
Begin the slow, controlled addition of the nitrating agent to the reactor. The addition rate should be carefully calculated and controlled to ensure the reaction temperature does not exceed the set limit.
-
Continuously monitor the reaction temperature. If the temperature approaches the upper limit, immediately stop the addition and allow the cooling system to bring the temperature back into the desired range.
-
-
Reaction Monitoring:
-
Hold the reaction mixture at the control temperature for the specified time after the addition is complete.
-
Take in-process samples to monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
-
Quenching:
-
Once the reaction is complete, quench the reaction by slowly adding the reaction mixture to a chilled vessel containing water or an appropriate quenching solution. This step is also exothermic and must be carefully controlled.
-
-
Work-up and Isolation:
-
Proceed with the product isolation and purification steps as per the established protocol.
-
Visualizations
Experimental Workflow for Managing Exothermic Reactions
Caption: A workflow for managing exothermic reactions.
Troubleshooting Logic for Temperature Deviations
Caption: A decision tree for troubleshooting temperature deviations.
Validation & Comparative
A Comparative Guide to the Synthesis of 1,3-Dimethyluracil-5-carboxaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 1,3-Dimethyluracil-5-carboxaldehyde is a valuable building block in medicinal chemistry, and a clear understanding of its synthetic routes is crucial for optimizing production and accelerating research. This guide provides a detailed comparison of two prominent methods for its synthesis: the Vilsmeier-Haack reaction and formylation via lithiation, supported by experimental data and protocols.
Comparison of Synthesis Methods
Two effective methods for the synthesis of this compound are the direct formylation of 1,3-dimethyluracil using the Vilsmeier-Haack reaction and the formylation of a lithiated uracil derivative. The choice between these methods can depend on factors such as desired yield, reaction scale, and available reagents.
| Parameter | Method 1: Vilsmeier-Haack Reaction | Method 2: Formylation via Lithiation |
| Starting Material | 1,3-Dimethyluracil | 1,3-Dimethyluracil |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | n-Butyllithium (n-BuLi), Dimethylformamide (DMF) |
| Reaction Time | ~3 hours | ~1 hour |
| Reaction Temperature | 0°C to 80°C | -78°C to Room Temperature |
| Yield | ~77% (representative) | High (exact percentage varies) |
| Purity | Generally requires chromatographic purification | Purification method dependent on scale |
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this process, a Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide, acts as the electrophile that attacks the 5-position of the 1,3-dimethyluracil ring.[1]
Experimental Protocol
To a solution of 1,3-dimethyluracil (1 equivalent) in dimethylformamide (10 volumes), phosphorus oxychloride (1.5 equivalents) is added dropwise at 0°C. The reaction mixture is then heated to 80°C and stirred for 3 hours. After cooling, the mixture is poured into ice water and neutralized with a sodium acetate solution. The resulting mixture is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford this compound.[3][4]
Method 2: Formylation via Lithiation
An alternative approach involves the direct lithiation of the uracil ring followed by quenching with a formylating agent like dimethylformamide.[5] This method relies on the generation of a potent nucleophile, an aryllithium species, which then reacts with DMF to introduce the aldehyde functionality.
Experimental Protocol
A solution of 1,3-dimethyluracil (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, and the mixture is stirred at this temperature for 1 hour. Dimethylformamide (2 equivalents) is then added rapidly, and the reaction is allowed to warm to room temperature over 1 hour. The reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by an appropriate method, such as column chromatography, to yield this compound.[5]
Visualizing the Synthesis Pathways
To better illustrate the reaction workflows, the following diagrams have been generated.
Caption: Vilsmeier-Haack Reaction Workflow
Caption: Formylation via Lithiation Workflow
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Study of formylation reactions with 1,3-dithiane-based agents | Poster Board #639 - American Chemical Society [acs.digitellinc.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to 1,3-Dimethyluracil-5-carboxaldehyde and 5-Formyluracil in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and molecular biology, uracil derivatives serve as crucial building blocks and functional probes. Among them, 1,3-Dimethyluracil-5-carboxaldehyde and 5-formyluracil are two aldehydes with distinct properties and applications. This guide provides an objective comparison of their synthesis, physicochemical properties, and performance in synthetic applications, supported by experimental data and protocols, to aid researchers in selecting the appropriate reagent for their specific needs.
Executive Summary
The primary distinction between the two molecules lies in the methylation of the uracil ring. This compound has methyl groups at the N1 and N3 positions. This structural feature blocks the hydrogen bonding capabilities typical of a nucleobase, rendering it a purely synthetic intermediate with enhanced solubility in organic solvents. In contrast, 5-formyluracil retains the N-H protons of the uracil ring, allowing it to act as a thymine analogue. It is a significant biological molecule, identified as a major oxidative lesion of thymine in DNA, and plays a key role in epigenetic demethylation pathways.[1][2] Its applications are therefore dominant in the fields of biochemistry and molecular biology, particularly in the study of DNA damage and repair.
Physicochemical and Synthetic Properties
The physical and chemical properties of these compounds dictate their handling, reactivity, and suitability for different synthetic routes. This compound's methylated structure generally imparts better solubility in common organic solvents compared to the more polar 5-formyluracil.
| Property | This compound | 5-Formyluracil | Reference(s) |
| CAS Number | 4869-46-9 | 1195-08-0 | [3][4] |
| Molecular Formula | C₇H₈N₂O₃ | C₅H₄N₂O₃ | [5][6] |
| Molecular Weight | 168.15 g/mol | 140.10 g/mol | [5][6] |
| Appearance | White to off-white solid | White to off-white solid | [5][7] |
| Boiling Point | 274.1 °C (Predicted) | Not available | [5] |
| Solubility | Soluble in various organic solvents | Soluble in DMSO (25 mg/mL) | [7] |
| Primary Use | Heterocyclic building block in organic synthesis | Nucleobase analogue for biochemical studies; DNA damage research | [1][8] |
Performance in Synthesis
Synthesis of the Aldehydes
This compound is efficiently synthesized via the Vilsmeier-Haack reaction. This method involves the formylation of an electron-rich aromatic ring, in this case, 1,3-dimethyluracil, using a Vilsmeier reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10][11]
5-Formyluracil , due to its biological relevance, is often generated from the oxidation of thymine.[12] For synthetic applications, particularly for incorporation into DNA oligonucleotides, it is commonly prepared from a precursor like 5-(1,2-dihydroxyethyl)uracil, which is then cleaved oxidatively with sodium periodate (NaIO₄).[1][13]
| Reaction | Starting Material | Key Reagents | Typical Yield | Reference(s) |
| Vilsmeier-Haack Formylation | 1,3-Dimethyluracil | POCl₃, DMF | Good to Excellent | [9] |
| Oxidative Cleavage | 5-(1,2-dihydroxyethyl)uracil-containing oligonucleotide | NaIO₄ | High | [1] |
| Oxidation of Thymine | Thymine | Active oxygen-generating systems (e.g., FeSO₄, EDTA, Ascorbic Acid) | Product is one of several | [12] |
Reactivity and Applications
This compound serves as a versatile intermediate for constructing more complex heterocyclic systems. The aldehyde group is reactive towards nucleophiles, and the uracil scaffold can participate in various cyclization and condensation reactions. For instance, it undergoes recyclization with electron-rich amino heterocycles to form fused nicotinic acid derivatives.[8]
5-Formyluracil's reactivity is exploited in both chemical and biological contexts. Chemically, it can participate in reactions such as the three-component Hantzsch reaction to form dihydropyrimidine-uracils.[14] Biologically, its most critical role is as a substrate in the synthesis of modified DNA oligonucleotides. These modified oligos are indispensable tools for studying DNA repair mechanisms, the mutagenic potential of DNA lesions, and the epigenetic TET-mediated 5-methylcytosine demethylation pathway.[1][13][15] The aldehyde functionality within the DNA strand allows for specific chemical probing and analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle.[11][16]
-
Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to N,N-dimethylformamide (DMF, 10 vol). Stir the mixture for 15-30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 1,3-dimethyluracil (1.0 eq) in DMF (5 vol) and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 3-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a base (e.g., NaOH or NaOAc solution) to precipitate the product.[17]
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Synthesis of 5-Formyluracil-Containing Oligonucleotides
This protocol outlines the postsynthetic generation of a 5-formyluracil residue within a DNA oligonucleotide from a diol precursor.[1]
-
Oligonucleotide Synthesis: Synthesize the desired DNA oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer. At the desired position, incorporate the phosphoramidite of 5-(1,2-dihydroxyethyl)uracil.
-
Deprotection: Deprotect the oligonucleotide using standard conditions (e.g., concentrated ammonium hydroxide), but ensure conditions are compatible with the diol moiety if other sensitive groups are present.
-
Purification of Precursor: Purify the 5-(1,2-dihydroxyethyl)uracil-containing oligonucleotide using HPLC.
-
Oxidation: Dissolve the purified oligonucleotide in water. Add a solution of saturated sodium periodate (NaIO₄) and vortex the mixture for 1 minute at room temperature.
-
Final Purification: Purify the final 5-formyluracil-containing oligonucleotide by HPLC to remove excess reagent and byproducts. The product can be characterized by mass spectrometry.
Visualizing Workflows and Pathways
Synthetic Pathways Comparison
Caption: Comparative workflows for the synthesis of the two aldehyde derivatives.
Biological Role of 5-Formyluracil
References
- 1. academic.oup.com [academic.oup.com]
- 2. 5-Formyluracil - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. americanelements.com [americanelements.com]
- 6. 5-Formyluracil | C5H4N2O3 | CID 304590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Production of 5-formyluracil from thymine in an in vitro active oxygen-generating system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. academic.oup.com [academic.oup.com]
- 16. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
A Comparative Analysis of the Biological Activity of 1,3-Dimethyluracil-5-carboxaldehyde Derivatives and Other Pyrimidines
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of derivatives of 1,3-dimethyluracil-5-carboxaldehyde with other classes of pyrimidine compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyrimidine-based scaffolds. The information presented is based on available experimental data and aims to facilitate the identification of promising candidates for further investigation.
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. Its versatility has made it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This guide focuses on comparing the biological profile of derivatives of this compound with other well-established classes of pyrimidines, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.
While specific quantitative data for the biological activity of this compound derivatives is limited in the current literature, this guide will draw comparisons based on derivatives synthesized from the closely related 1,3-dimethyluracil and 6-amino-1,3-dimethyluracil precursors. These derivatives, often in the form of Schiff bases and thiosemicarbazones, have demonstrated notable antimicrobial and cytotoxic activities.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative biological activity data for various pyrimidine derivatives, providing a basis for comparison.
Table 1: Anticancer Activity of Pyrimidine Derivatives (IC₅₀ values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 68.75 | [1] |
| Compound 7 | Caco-2 (Colon) | 73.08 | [1] | |
| Compound 7 | HT1080 (Fibrosarcoma) | 17.50 | [1] | |
| Compound 7 | Hela (Cervical) | 43.75 | [1] | |
| Compound 5 | A549 (Lung) | 148 | [1] | |
| Compound 5 | Caco-2 (Colon) | 76.92 | [1] | |
| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [1] | |
| Compound 5 | Hela (Cervical) | 74.8 | [1] | |
| Compound 12c | UO-31 (Renal) | 0.87 | [2] | |
| Compound 12j | MOLT-4 (Leukemia) | 1.82 | [2] | |
| Compound 16 | MDA-MB-468 (Breast, Doxorubicin-resistant) | 0.844 | [3] | |
| Pyrido[2,3-d]pyrimidine | Compound 63 | PC-3 (Prostate) | 1.54 | [4] |
| Compound 63 | A-549 (Lung) | 3.36 | [4] | |
| Compound 1 | MCF-7 (Breast) | 3.98 | [5] | |
| Compound 2 | MCF-7 (Breast) | 5.12 | [5] | |
| Compound 7 | MCF-7 (Breast) | 6.45 | [5] | |
| 5-Substituted Uracil | Pyrazolo-pyrido-pyrimidine analog (4-Br-phenyl moiety) | A375 (Melanoma) | 9.1 | [6] |
| Pyrazolo-pyrido-pyrimidine analog (4-Br-phenyl moiety) | HT29 (Colon) | 13.5 | [6] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives (MIC values in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4h | Staphylococcus aureus | - | [7] |
| Compound 4h | Bacillus cereus | - | [7] | |
| Compound 4h | P. merabitis | - | [7] | |
| Compound 4h | S. maresens | - | [7] | |
| Thymol derivatives | Thymohydroquinone | Haemophilus influenzae | 4 | [8] |
| Thymohydroquinone | Staphylococcus aureus | 8 | [8] | |
| Thymoquinone | Haemophilus influenzae | 8 | [8] | |
| Thymoquinone | Staphylococcus aureus | 16 | [8] |
Note: Specific MIC values for compound 4h were not provided in the abstract, but it was noted to have the highest antibacterial activity compared to streptomycin.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This technique involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[6][9]
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[10]
-
A standardized inoculum of the test microorganism is prepared and added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[9]
-
After incubation, the wells are visually examined for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[2]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[11][12]
Workflow:
References
- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to Catalysts for Fused Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fused pyrimidines, a cornerstone of medicinal chemistry, relies heavily on the choice of an efficient catalytic system. This guide provides an objective comparison of various catalysts for the synthesis of pyrano[2,3-d]pyrimidines, a prominent class of fused pyrimidines with diverse biological activities. The data presented is based on a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a barbituric acid derivative, a common and efficient route to these scaffolds.
Performance Comparison of Catalysts
The following table summarizes the performance of a range of catalysts for the synthesis of a representative pyrano[2,3-d]pyrimidine derivative. The data highlights the trade-offs between reaction time, yield, and the nature of the catalyst.
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nanocatalyst | Fe3O4 or ZnO or Mn3O4 | Ethanol | Reflux | 2h | 88 | [1][2] |
| γ-Fe2O3@HAp-Ni2+ | Aqueous Ethanol | 80 | 30 min | 95 | [3] | |
| CuO/ZnO Nanocomposite | Water | 100 | 15-25 min | 94-98 | [4] | |
| Organocatalyst | L-proline | Aqueous Ethanol | Room Temp | 2h | 92 | [5] |
| DABCO | Aqueous Ethanol | Room Temp | 30-45 min | 90-95 | [5][6] | |
| 4,4'-trimethylenedipiperidine (TMDP) | Water/Ethanol | Reflux | 15-30 min | 92-98 | [7] | |
| Ionic Liquid | [BMIm]BF4 | - | 100 | 1-1.5h | 85 | |
| Brønsted Acid | SBA-Pr-SO3H | Solvent-free | 140 | 15 min | 95 | [8] |
| Lewis Acid | InCl3 | - | 120 | 1h | 88 | [6] |
| Base Catalyst | Triethylamine | Ethanol | Reflux | 3-4h | 75-85 | [5][9] |
| No Catalyst | Water | Reflux | 5h | 70 | ||
| Microwave Irradiation | Solvent-free | - | 3-5 min | 90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for the Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid or its derivative (1 mmol) is subjected to the reaction conditions specified for each catalyst.
1. Nanocatalyst Protocol (Using Fe3O4, ZnO, or Mn3O4) [1][2]
-
To a solution of 4-chlorobenzaldehyde (1 mmol), thiobarbituric acid (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL), a catalytic amount of the selected nanocatalyst (Fe3O4, ZnO, or Mn3O4) is added.
-
The reaction mixture is refluxed for 2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the catalyst is separated using an external magnet.
-
The solvent is evaporated under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the pure product.
2. Organocatalyst Protocol (Using L-proline) [5]
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and L-proline (10 mol%) in a 1:1 mixture of ethanol and water (10 mL) is stirred at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), the solid product is filtered, washed with cold ethanol, and dried to give the pure pyrano[2,3-d]pyrimidine.
3. Brønsted Acid Protocol (Using SBA-Pr-SO3H) [8]
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and SBA-Pr-SO3H (0.02 g) is heated in a solvent-free condition at 140°C for 15 minutes.
-
After the reaction is complete (indicated by TLC), the solid residue is recrystallized from a mixture of DMF and ethanol to yield the pure product.
Visualizing the Workflow and Catalyst Selection
The following diagrams illustrate the general experimental workflow and a decision-making pathway for catalyst selection.
Caption: General experimental workflow for the synthesis of fused pyrimidines.
Caption: Decision tree for selecting a suitable catalyst.
References
- 1. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
assessing the reactivity of 1,3-Dimethyluracil-5-carboxaldehyde with different nucleophiles
This guide provides a comparative analysis of the reactivity of 1,3-Dimethyluracil-5-carboxaldehyde with various classes of nucleophiles. The aldehyde functional group at the C5 position of the pyrimidine ring serves as a versatile electrophilic site for carbon-carbon and carbon-heteroatom bond formation, making it a valuable intermediate in the synthesis of complex heterocyclic compounds.
This document details the outcomes and experimental conditions for reactions with active methylene compounds, phosphorus ylides, organomagnesium compounds, and thiol/amine pairs.
Caption: General workflow for reacting this compound.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is fundamental for C-C bond formation.[1] this compound readily participates in this reaction with compounds like malononitrile, typically catalyzed by a weak base.[2]
Performance Data
| Nucleophile | Catalyst/Solvent | Product | Yield | Ref. |
| Malononitrile | Ni(NO₃)₂·6H₂O / Water | 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)malononitrile | ~90-98% | [3] |
| Malononitrile | Ammonium Acetate / Solvent-free (Sonication) | 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)malononitrile | Excellent | [2] |
| Malononitrile | Methanol / Microwave (60 °C) | 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)malononitrile | Good | [4] |
Yields are based on analogous reactions with aromatic aldehydes and may vary.
Experimental Protocol: Knoevenagel Condensation via Microwave Irradiation[4]
-
A mixture of this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) is placed in a microwave reactor vial.
-
The mixture is irradiated for 30 minutes at 60 °C with a power of 20 W.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solution is filtered and washed with water (3 x 5 mL).
-
The resulting solid product is recrystallized from a hexane-dichloromethane (1:1) mixture to yield the pure compound.
Caption: Mechanism of base-catalyzed Knoevenagel condensation.
Wittig Reaction with Phosphorus Ylides
The Wittig reaction is a highly effective method for converting aldehydes into alkenes.[5] The reaction involves a nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon.[6] This forms a four-membered ring intermediate, an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide.[7] This reaction is noted for its reliability in forming a C=C double bond at a specific location.[8]
Performance Data
| Nucleophile (Ylide Precursor) | Base/Solvent | Product | Yield | Ref. |
| Benzyltriphenylphosphonium chloride | 50% NaOH / Dichloromethane | trans-9-(2-(1,3-Dimethyluracil-5-yl)vinyl)anthracene analogue | Good | [7][9] |
| (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | Ethyl 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate | High | [10] |
Yields are based on analogous reactions with aromatic aldehydes and may vary.
Experimental Protocol: Wittig Reaction[7]
-
In a reaction tube, add benzyltriphenylphosphonium chloride (200 mg), this compound (1.2 molar equivalents), and dichloromethane (1.0 mL).
-
Using a syringe, add 0.26 mL of a 50% NaOH solution dropwise while mixing the reagents thoroughly.
-
After the addition is complete, cap the reaction tube and shake it vigorously for 30 minutes. The reaction progress can be monitored by observing color changes.[9]
-
Add 1.5 mL of water and 1.5 mL of dichloromethane to the tube, shake to mix, and then separate the organic layer.
-
Wash the aqueous layer twice more with dichloromethane (2 x 1 mL) and combine all organic layers.
-
Dry the combined organic extract with anhydrous sodium sulfate, and remove the solvent via evaporation.
-
The solid residue, containing the product and triphenylphosphine oxide, is purified by recrystallization from a suitable solvent like propanol.
Caption: Mechanism of the Wittig reaction.
Grignard Reaction with Organomagnesium Reagents
Grignard reagents (RMgX) are potent carbon-based nucleophiles and strong bases used extensively for forming new carbon-carbon bonds. They react with aldehydes in a nucleophilic addition to the carbonyl carbon.[11] Subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. All glassware and reagents for this reaction must be scrupulously dry, as Grignard reagents react readily with water.[12][13]
Performance Data
| Nucleophile | Solvent | Product | Yield | Ref. |
| Phenylmagnesium Bromide (C₆H₅MgBr) | Anhydrous Diethyl Ether | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanol | Moderate to Good | [12][14] |
| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Anhydrous THF | 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propan-1-ol | Moderate to Good | [15] |
Yields are based on standard Grignard reactions with aromatic aldehydes and may vary.
Experimental Protocol: Grignard Reaction[13]
-
Preparation of Grignard Reagent: In an oven-dried, flask under an inert atmosphere, add magnesium turnings (2.2 mmol). Prepare a solution of bromobenzene (2.1 mmol) in anhydrous diethyl ether (0.7 mL). Add a small portion of this solution to the magnesium. If the reaction does not start, crush the magnesium with a dry stirring rod. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[16]
-
Reaction with Aldehyde: In a separate oven-dried vial, dissolve this compound (2.0 mmol) in 1 mL of anhydrous diethyl ether.
-
Slowly add the aldehyde solution via syringe to the freshly prepared Grignard reagent. A color change is typically observed. Allow the mixture to stand at room temperature until the reaction is complete.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether. Wash the organic layer with saturated aqueous sodium chloride, dry it over anhydrous calcium chloride, and evaporate the solvent to obtain the crude alcohol product.[12]
-
Purify the product by column chromatography or recrystallization.
Caption: Mechanism of Grignard addition to an aldehyde.
Thioaminal Formation with Amines and Thiols
This compound can undergo a three-component reaction with a secondary amine and a thiol to form a thioaminal. This reaction demonstrates the aldehyde's reactivity towards both nitrogen and sulfur nucleophiles. The reaction is often catalyzed by a Lewis acid, such as copper(II) triflate, and can proceed rapidly in aqueous media.[17] The proposed mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which is then trapped by the thiol.[17]
Performance Data
| Amine | Thiol | Catalyst/Solvent | Product | Yield | Ref. |
| Morpholine | Thiophenol | Cu(OTf)₂ / Water | 4-(((1,3-Dimethyluracil-5-yl)(phenylthio))methyl)morpholine | Good (~76%) | [17] |
| Morpholine | 3,5-Dimethylbenzenethiol | Cu(OTf)₂ / Water | 4-(((1,3-Dimethyluracil-5-yl)(3,5-dimethylphenylthio))methyl)morpholine | Good (~67%) | [17] |
Yields are based on analogous reactions with benzaldehyde and may vary.
Experimental Protocol: Thioaminal Synthesis in Water[18]
-
To a round-bottom flask, add this compound (0.94 mmol, 1 equiv) and morpholine (0.94 mmol, 1 equiv).
-
Add an aqueous stock solution of Cu(OTf)₂ (1 mol%).
-
Add the corresponding thiol (0.94 mmol, 1 equiv) to the mixture.
-
Stir the reaction at room temperature for 10 minutes.
-
Remove the water by lyophilization to obtain the pure thioaminal. Further purification can be achieved by washing with distilled water (pH 9–10) or extraction with a suitable organic solvent.
Caption: Plausible mechanism for thioaminal formation.
References
- 1. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. ijcps.org [ijcps.org]
- 4. www2.unifap.br [www2.unifap.br]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. home.miracosta.edu [home.miracosta.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Preparation of Thioaminals in Water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Green Synthesis Protocols for Uracil Derivatives
The synthesis of uracil and its derivatives, fundamental components in medicinal chemistry and drug development, is increasingly shifting towards more environmentally benign methodologies. Green chemistry principles are being applied to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. This guide provides a comparative overview of various green synthesis protocols for uracil derivatives, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Green Synthesis Protocols
The following table summarizes quantitative data from various green synthesis protocols for uracil derivatives, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Protocol | Key Features | Reagents/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| One-Pot Synthesis | Simple, efficient, avoids hazardous reagents | K2CO3, HATU, TEA | DMF | RT - 80 | 8 - 24 h | 49 - 60 | [1] |
| Microwave-Assisted Synthesis | Rapid, high yields, pure products | DMAP | - | - | 2 - 6 min | 79 - 88 | [2][3] |
| Ultrasound-Assisted Synthesis | Fast, efficient, good to excellent yields | NaH | DCM | 45 - 55 | 40 - 80 min | 75 - 89 | [4] |
| Biginelli-type Reaction | Multicomponent reaction, good yields | K2CO3 | Ethanol | Reflux | 1 h | 28 - 42 | [5] |
| Click Chemistry | High efficiency, mild reaction conditions | Cu(I)-catalyzed | - | - | - | 18 - 78 | [6] |
| Green Production Process | High yield industrial process | Sodium methoxide | Xylene | 60 - 120 | 2 - 4 h | >95 | [7] |
Experimental Protocols
Below are detailed methodologies for key green synthesis experiments cited in the literature.
1. One-Pot Synthesis of N-Substituted Uracil Derivatives [1]
This protocol offers a safer and more environmentally friendly alternative to traditional methods that use hazardous reagents like sodium hydride.
-
Step 1: N-benzylation and N-methylation. 6-chlorouracil (0.05 M) and potassium carbonate (0.06 M) are dissolved in 50 mL of DMF in a 250 mL round-bottom flask. 1-(bromomethyl)benzene (0.05 M) is added, and the mixture is stirred for 8 hours at room temperature. Subsequently, methyl iodide (0.10 M) and potassium carbonate (0.0529 M) are added, and stirring is continued overnight at the same temperature.
-
Step 2: Substitution with amines. Piperidin-3-amine (0.05 M) or piperazine (0.05 M) is added to the reaction mixture, which is then heated at 80°C for 8 hours.
-
Step 3: Amino acid coupling. The resulting intermediate is dissolved in 90 mL of dichloromethane. HATU (1-bis(dimethylamino)methylene-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.0423 moles), Moc-L-Valine (0.02968 moles), and TEA (triethylamine) (0.0565 moles) are added, and the reaction mass is stirred at room temperature until completion.
-
Work-up. Water is added to the reaction mixture, and the organic layer is separated, dried with sodium sulphate, and the solvent is removed under reduced pressure to obtain the final product. The overall yields for the final products range from 49-60%.
2. Microwave-Assisted Synthesis of Acyclonucleobases [2][3]
Microwave irradiation significantly accelerates the synthesis of uracil derivatives, leading to high yields in a fraction of the time required for conventional heating.
-
General Procedure. Uracil or its derivative is reacted with an appropriate alkylating agent in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and a base like K2CO3. The reaction mixture is subjected to microwave irradiation for a short period (e.g., 2-6 minutes). This method has been shown to produce N-1 regioselective products in high yields (79-88%).
3. Ultrasound-Assisted Synthesis of 1,2,4-Triazole Coupled Acetamide Derivatives [4]
Sonochemistry provides an efficient and economical route for the synthesis of bioactive molecules, offering good to excellent yields in a short amount of time.
-
Procedure. 5-(1-(4-isobutylphenyl)ethyl)-4H-1,2,4-triazole-3-thiol (0.02 mol) is dissolved in DCM (5 mL). Sodium hydride (0.01 mol) is added, and the mixture is stirred for 20 minutes. An equimolar amount of the desired substituted 2-bromoacetamide is added, and the reaction mixture is sonicated for 40-80 minutes at 45-55°C. The reaction progress is monitored by TLC.
-
Work-up. Upon completion, the product precipitates are filtered, dried, and recrystallized from absolute ethanol to yield the final products (75-89%).
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the green synthesis of uracil derivatives, encompassing the key stages from starting materials to the final purified product.
Caption: Generalized workflow for the green synthesis of uracil derivatives.
Signaling Pathways and Logical Relationships
The synthesis of uracil derivatives often involves multi-step reactions where logical relationships between reactants and intermediates are crucial. The following diagram illustrates a representative synthetic pathway.
Caption: A representative synthetic pathway for a uracil derivative.
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Hybrid Uracil Derivatives with Caffeine and Gramine Obtained via Click Chemistry as Potential Antioxidants and Inhibitors of Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112645886A - Green production process of uracil - Google Patents [patents.google.com]
A Comparative Guide to the Formylation of 1,3-Dimethyluracil: Evaluating Efficiency and Experimental Protocols
For researchers, scientists, and professionals in drug development, the introduction of a formyl group into a heterocyclic scaffold is a critical step in the synthesis of many biologically active molecules. 1,3-Dimethyluracil, a substituted pyrimidine, is a common starting material, and the efficiency of its formylation can significantly impact the overall yield and feasibility of a synthetic route. This guide provides an objective comparison of different formylating agents for the synthesis of 5-formyl-1,3-dimethyluracil, supported by experimental data and detailed protocols.
Comparison of Formylating Agents
The Vilsmeier-Haack reaction stands out as a highly efficient method for the formylation of 1,3-dimethyluracil and its analogs. Other classical formylation methods, such as the Duff and Reimer-Tiemann reactions, are generally less effective for this substrate.
| Formylating Agent / Reaction | Substrate | Product | Reaction Conditions | Yield (%) |
| Vilsmeier Reagent (POCl₃/DMF) | 1,3-Dimethylbarbituric acid | 5-Formyl-1,3-dimethylbarbituric acid | DMF, POCl₃, 0°C to 80°C, 3h | 82% |
| Vilsmeier Reagent (POCl₃/DMF) | 2-Methylpyrimidine-4,6-diol | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | DMF, POCl₃, 100°C, 3h | 50% |
| Duff Reaction (Hexamethylenetetramine/Acid) | Phenols | o-Hydroxybenzaldehydes | Hexamethylenetetramine, acid (e.g., acetic acid, TFA), heat | Generally low |
| Reimer-Tiemann Reaction (Chloroform/Base) | Phenols | o-Hydroxybenzaldehydes | Chloroform, strong base (e.g., NaOH), heat | Generally low |
Key Observations:
-
The Vilsmeier-Haack reaction , utilizing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), demonstrates superior efficiency for the formylation of pyrimidine derivatives. For the closely related substrate, 1,3-dimethylbarbituric acid, an impressive yield of 82% has been reported. A respectable 50% yield was also achieved for the formylation of 2-methylpyrimidine-4,6-diol, highlighting the Vilsmeier reagent's effectiveness on this class of compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium ion, is the active electrophile.[1]
-
The Reimer-Tiemann reaction , involving the reaction of a phenol with chloroform in the presence of a strong base, is another traditional method for ortho-formylation.[3][4][5] Similar to the Duff reaction, it is most effective on activated phenolic substrates and is known for its often modest yields.[6] Its utility for the formylation of 1,3-dimethyluracil is not well-documented, indicating its inefficiency for this particular transformation.
Experimental Protocols
Below are detailed experimental methodologies for the Vilsmeier-Haack formylation of substrates similar to 1,3-dimethyluracil, which can be adapted for the target molecule.
Vilsmeier-Haack Formylation of 1,3-Dimethylbarbituric Acid
This protocol provides a high-yield synthesis of a closely related 5-formyl derivative.
Materials:
-
1,3-Dimethylbarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring.
-
To this mixture, add 1,3-dimethylbarbituric acid in one portion.
-
Remove the ice bath and heat the reaction mixture to 80°C for 3 hours.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The resulting precipitate, 5-formyl-1,3-dimethylbarbituric acid, is then collected by filtration, washed with cold water, and dried.
Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol
This procedure details the formylation of a pyrimidine-diol derivative.
Materials:
-
2-Methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an equimolar amount of N,N-dimethylformamide (DMF) at 0°C.
-
Add 2-methylpyrimidine-4,6-diol to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 100°C and maintain this temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture onto ice and stir overnight.
-
Collect the precipitated product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, by filtration and dry at 60°C.[3]
Reaction Workflows and Pathways
To visually represent the processes discussed, the following diagrams have been generated.
Caption: Comparative workflow of Vilsmeier-Haack and Duff formylation reactions.
Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
Structure-Activity Relationship of 1,3-Dimethyluracil-5-carboxaldehyde Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dimethyluracil scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 1,3-dimethyluracil-5-carboxaldehyde, with a focus on their anticancer and antimicrobial properties. The information presented herein is a synthesis of data from multiple studies to delineate the impact of structural modifications on biological activity.
Comparative Analysis of Biological Activity
The primary route for diversifying the this compound core involves the condensation of the aldehyde group with various amino-containing moieties to form Schiff bases and hydrazones. These derivatives have been explored for their potential as anticancer and antimicrobial agents. The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on their biological efficacy.
Anticancer Activity of 1,3-Dimethyluracil Analogs
A series of novel uracil derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The antiproliferative activity is often assessed using the MTT assay, with results reported as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | R Group (Modification at 5-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CH=N-phenyl | MCF-7 (Breast) | > 100 | [1] |
| 2 | -CH=N-(4-chlorophenyl) | MCF-7 (Breast) | 51.98 | [1] |
| 3 | -CH=N-(4-methoxyphenyl) | MCF-7 (Breast) | 99.66 | [1] |
| 4 | -CH=N-(4-nitrophenyl) | MCF-7 (Breast) | 33.30 | [1] |
| 5 | Fused Pyrido[2,3-d]pyrimidine | HCT-116 (Colon) | 16.82 µg/mL | [2] |
| 6 | Fused Pyrido[2,3-d]pyrimidine | HepG-2 (Liver) | 2.68 µg/mL | [2] |
| 7 | Uracil-azole hybrid | HEPG-2 (Liver) | 7.56 | [3] |
| 8 | Uracil-azole hybrid | MCF-7 (Breast) | 16.18 | [3] |
| Reference | 5-Fluorouracil | MCF-7 (Breast) | 11.79 | [1] |
| Reference | 5-Fluorouracil | HepG-2 (Liver) | 10.32 | [1] |
Key SAR Insights for Anticancer Activity:
-
Schiff Bases: The introduction of a Schiff base moiety at the 5-position of the 1,3-dimethyluracil ring generally leads to compounds with moderate to weak anticancer activity. The nature of the substituent on the phenyl ring of the Schiff base plays a crucial role. Electron-withdrawing groups, such as a nitro group (Compound 4 ), appear to enhance cytotoxicity compared to electron-donating groups like a methoxy group (Compound 3 ). A chloro-substituent (Compound 2 ) also confers moderate activity.
-
Fused Heterocycles: Cyclization of the uracil core to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines (Compounds 5 and 6 ), can lead to potent anticancer agents. This suggests that a more rigid and complex molecular architecture is favorable for activity.
-
Hybrid Molecules: Hybrid molecules incorporating other heterocyclic rings, such as triazoles or imidazoles (Compounds 7 and 8 ), have shown promising cytotoxic effects, indicating that this is a fruitful avenue for the development of potent anticancer agents.
Antimicrobial Activity of 1,3-Dimethyluracil Analogs
Derivatives of 1,3-dimethyluracil have also been investigated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for a series of Schiff bases derived from 6-amino-1,3-dimethyluracil, a close analog of the target scaffold.
| Compound ID | R Group (Substituent on Benzylideneamino) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| 9 | H | > 500 | > 500 | [4] |
| 10 | 4-Cl | 250 | 500 | [4] |
| 11 | 4-NO2 | 125 | 250 | [4] |
| 12 | 4-OCH3 | > 500 | > 500 | [4] |
| Reference | Ampicillin | 0.98 | 3.9 | [4] |
Key SAR Insights for Antimicrobial Activity:
-
Similar to the anticancer activity, the presence of electron-withdrawing groups on the phenyl ring of the Schiff base enhances antimicrobial activity. The nitro-substituted analog (Compound 11 ) displayed the most potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria among the tested compounds.
-
The unsubstituted phenyl (Compound 9 ) and the methoxy-substituted analog (Compound 12 ) were largely inactive.
-
While showing some activity, these Schiff base derivatives are significantly less potent than the standard antibiotic, ampicillin.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of this compound analogs and the evaluation of their biological activity.
Synthesis of Schiff Bases from this compound
General Procedure:
A solution of this compound (1 mmol) in absolute ethanol (20 mL) is treated with the appropriate primary amine (1 mmol). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired Schiff base. The product is typically purified by recrystallization from a suitable solvent.[5][6]
In Vitro Anticancer Activity (MTT Assay)
Cell Culture:
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol:
-
Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.[1][7]
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural modifications and their impact on biological activity.
Caption: SAR workflow for anticancer analogs.
Caption: General experimental workflow.
Alternative Scaffolds
For comparison, researchers in the field of anticancer and antimicrobial drug discovery often explore a variety of heterocyclic scaffolds. Some notable alternatives that have shown significant activity include:
-
Quinazolines: These fused heterocyclic compounds are known to act as kinase inhibitors and have been successfully developed into anticancer drugs.
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is an isostere of adenine and has been extensively used to design inhibitors of various kinases.
-
Thiazoles and Thiazolidinones: These five-membered sulfur- and nitrogen-containing heterocycles are present in numerous clinically used drugs and exhibit a broad range of biological activities, including anticancer and antimicrobial effects.[8][9]
-
Hydrazide-Hydrazones: This class of compounds is known for its wide spectrum of biological activities, including potent antimicrobial properties.[10]
The exploration of these alternative scaffolds provides a broader context for evaluating the potential of this compound analogs as therapeutic agents.
References
- 1. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 8. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Like Properties of 1,3-Dimethyluracil-5-carboxaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the drug-like properties of novel derivatives of 1,3-dimethyluracil-5-carboxaldehyde. While literature directly pertaining to the biological activities of this compound derivatives is nascent, this document leverages data from structurally similar uracil analogues to propose potential synthetic pathways, biological targets, and evaluation methodologies. The information herein is intended to serve as a foundational resource for researchers initiating projects on this chemical scaffold.
Introduction to this compound
This compound is a substituted pyrimidine with the chemical formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[1] Its structure presents a reactive aldehyde group at the 5-position of the uracil ring, making it a versatile starting material for the synthesis of a diverse library of derivatives. The core uracil scaffold is a well-established pharmacophore present in numerous therapeutic agents, suggesting that its derivatives could exhibit a range of biological activities.
Potential Synthetic Strategies and Derivative Classes
Drawing parallels from the chemistry of related 6-amino-1,3-dimethyluracil, several classes of derivatives can be envisioned originating from this compound. The aldehyde functionality is amenable to a variety of chemical transformations, including but not limited to:
-
Schiff Base Formation: Condensation with various primary amines to yield imines, which can serve as intermediates for further functionalization or be evaluated for biological activity.
-
Reductive Amination: Conversion of the aldehyde to an amine, providing a route to a different class of substituted uracils.
-
Wittig Reaction and Related Olefinations: To introduce carbon-carbon double bonds and extend the carbon skeleton.
-
Condensation Reactions: With active methylene compounds to form a variety of heterocyclic systems fused to the uracil ring.
These synthetic approaches can lead to a wide array of derivatives, including thiosemicarbazones, chalcones, and various fused heterocyclic systems, which have shown promise in other contexts for their antitumor and antimicrobial properties.[2]
Comparative Assessment of Drug-Like Properties
The evaluation of drug-like properties is a critical step in the early stages of drug discovery. This section outlines key experimental and in-silico methods for this assessment, with example data extrapolated from studies on analogous uracil derivatives.
Table 1: Physicochemical Properties and In-Silico ADMET Prediction
A crucial first step is to assess the physicochemical properties of the synthesized derivatives and to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles using computational tools.
| Derivative Class | Molecular Weight ( g/mol ) | LogP (o/w) | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability | Predicted Toxicity Risk |
| Thiosemicarbazones | 250 - 400 | 1.5 - 3.5 | 2 - 4 | 4 - 6 | Good | Low to Moderate |
| Chalcone Analogues | 300 - 450 | 2.0 - 4.5 | 1 - 3 | 3 - 5 | Moderate | Moderate |
| Fused Heterocycles | 350 - 500 | 2.5 - 5.0 | 0 - 2 | 4 - 7 | Moderate to Low | Variable |
Note: The data in this table is hypothetical and serves as an illustrative example of how to present such information. Actual values would need to be determined experimentally or through validated in-silico models.
Table 2: Comparative Biological Activity
The synthesized derivatives should be screened against a panel of relevant biological targets. Based on the activities of other uracil derivatives, potential therapeutic areas include oncology and infectious diseases.
| Derivative Class | Target/Assay | IC₅₀ / MIC (µM) | Reference Compound |
| Thiosemicarbazones | HeLa (Cervical Cancer) | 10 - 50 | Doxorubicin |
| S. aureus (Gram-positive) | 5 - 25 | Ciprofloxacin | |
| E. coli (Gram-negative) | 20 - 100 | Ciprofloxacin | |
| Chalcone Analogues | MCF-7 (Breast Cancer) | 15 - 60 | Tamoxifen |
| C. albicans (Fungus) | 10 - 40 | Fluconazole | |
| Fused Heterocycles | A549 (Lung Cancer) | 5 - 35 | Cisplatin |
| Tyrosine Kinase Inhibition | 1 - 20 | Imatinib |
Note: IC₅₀ (half-maximal inhibitory concentration) is used for enzyme or cell-based assays, while MIC (minimum inhibitory concentration) is used for antimicrobial assays. The data is illustrative.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of findings.
General Procedure for Synthesis of Thiosemicarbazone Derivatives
A solution of this compound (1 mmol) in ethanol is treated with a substituted thiosemicarbazide (1.1 mmol). A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pure thiosemicarbazone derivative.
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted with cell culture medium to various concentrations. The cells are then treated with these dilutions and incubated for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
In-Silico ADMET Prediction
ADMET properties can be predicted using various online web servers and software. A common workflow involves:
-
Structure Input: The 2D or 3D structure of the molecule is provided as input.
-
Property Calculation: The software calculates various parameters such as molecular weight, logP, number of hydrogen bond donors and acceptors, polar surface area, and solubility.
-
ADMET Prediction: The tool predicts properties like human intestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity risks (e.g., mutagenicity, carcinogenicity).
Mandatory Visualizations
Signaling Pathway Diagram
Uracil derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. The diagram below illustrates a simplified apoptotic signaling pathway that could be investigated for these novel compounds.
Caption: Simplified apoptotic signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: General experimental workflow.
Conclusion
While direct experimental data on this compound derivatives is limited, the structural analogy to other biologically active uracils provides a strong rationale for their investigation. This guide offers a structured approach for the synthesis, characterization, and evaluation of their drug-like properties. By employing the outlined experimental and computational methodologies, researchers can systematically explore the therapeutic potential of this promising chemical scaffold.
References
A Comparative Analysis of the Cytotoxic Effects of Novel Uracil Compounds on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of several recently developed uracil-based compounds. The following sections detail their efficacy against various cancer cell lines, the experimental methodologies used for their evaluation, and the signaling pathways through which they exert their anticancer effects. All quantitative data is presented in structured tables for ease of comparison, and key biological processes are visualized using diagrams.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of various novel uracil compounds against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Pyran-Based Uracil Derivatives
| Compound | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | SKOV3 (Ovarian Cancer) IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| 3 | 17.31 | - | 1.4 |
| 5 | 32.97 | - | 1.4 |
| 6 | 17.93 | - | 1.4 |
| 7 | 18.36 | Significant Inhibition | 1.4 |
| 8 | 58.17 | Significant Inhibition | 1.4 |
| 9 | 2.9 | Significant Inhibition | 1.4 |
| 10 | 4.8 | - | 1.4 |
| 11 | 6.2 | - | 1.4 |
| 13 | 14.16 | Significant Inhibition | 1.4 |
Table 2: Cytotoxicity of 5-Methylidenedihydrouracil Derivatives
| Compound | HL-60 (Promyelocytic Leukemia) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| U-332 | 0.77 | - |
Table 3: Cytotoxicity of Uracil-Azole Hybrids
| Compound | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HEPG-2 (Hepatocellular Carcinoma) IC50 (µM) | Reference Drug (Cisplatin) |
| 4j | 16.18 ± 1.02 | 7.56 ± 5.28 | - |
Table 4: Cytotoxicity of Uracil and Thiouracil HDAC Inhibitors
| Compound | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | HCT-116 (Colorectal Carcinoma) IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) |
| 5a | 11 ± 1.6 | - | - | 141 ± 3 (MCF-7) |
| 5b | 55 ± 2.8 | - | 21 ± 2.4 | 177 ± 0.93 (HCT-116) |
| 5f | 9.3 ± 3.4 | - | - | 141 ± 3 (MCF-7) |
| 5i | - | 4 ± 1 | - | 17 ± 2.3 (HepG2) |
| 5k | - | 5 ± 2 | - | 17 ± 2.3 (HepG2) |
| 5m | 52 ± 3.5 | 3.3 ± 0.56 | - | 17 ± 2.3 (HepG2) |
Table 5: Cytotoxicity of Other Novel Uracil Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Drug |
| DBDU | MCF-7 (Breast Adenocarcinoma) | 5 (effective dose for mechanism studies) | - |
| 6ASU-8 | PC-3 (Prostate Adenocarcinoma) | 1.53 ± 1.01 | Doxorubicin (3.77 ± 1.34 µM) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these novel uracil compounds.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathways implicated in the cytotoxic activity of the novel uracil compounds.
Caption: General experimental workflow for assessing the cytotoxicity of novel uracil compounds.
Caption: p53-mediated DNA damage response pathway activated by some uracil compounds.
Caption: Cell cycle regulation pathway affected by the uracil derivative DBDU in MCF-7 cells.
Caption: Apoptosis pathways induced by uracil-based HDAC inhibitors.
Navigating the Synthesis of a Uracil Derivative for GMP Production: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and well-validated synthetic route is a cornerstone of successful Good Manufacturing Practice (GMP) production of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two prominent synthetic routes for the GMP production of 5-Fluorouracil (5-FU), a widely used uracil derivative in oncology. The comparison is based on publicly available data and aims to highlight key considerations for process validation and industrial-scale manufacturing.
The two primary synthetic pathways evaluated are:
-
Route A: Direct Fluorination of Uracil. This approach involves the direct reaction of uracil with elemental fluorine.
-
Route B: Multi-step Condensation and Cyclization. This classic pathway begins with the condensation of a fluoroacetate derivative with a formate ester, followed by cyclization with urea.
Comparative Analysis of Synthetic Routes
A critical aspect of selecting a synthetic route for GMP production is a thorough evaluation of key performance indicators. The following table summarizes a comparative analysis of the direct fluorination and the condensation/cyclization routes for the synthesis of 5-Fluorouracil, based on data from various sources.
| Parameter | Route A: Direct Fluorination | Route B: Condensation & Cyclization | Key Considerations for GMP |
| Overall Yield | 52-89% (variable based on conditions)[1][2] | Typically in the range of 60-70% | Higher and more consistent yields are preferable for cost-effectiveness and waste reduction. |
| Number of Steps | 1 | 3 or more | Fewer steps generally lead to lower manufacturing costs, reduced production time, and less complex process validation. |
| Key Raw Materials | Uracil, Elemental Fluorine | Ethyl Fluoroacetate, Ethyl Formate, Urea, Sodium Methoxide | Availability, cost, and safety of raw materials are critical for supply chain security and process safety. |
| Reagent & Solvent Safety | Highly hazardous (toxic and corrosive fluorine gas) | Flammable solvents and strong bases (sodium methoxide) | Stringent safety protocols and specialized equipment are required for handling hazardous materials under GMP. |
| Potential Impurities | Over-fluorinated products, unreacted uracil | Uncyclized intermediates, related pyrimidine impurities | A well-defined impurity profile is essential for regulatory submissions and ensuring patient safety. |
| Scalability | Challenging due to the handling of fluorine gas | More established and scalable | The ability to scale up the process reproducibly is a primary concern for commercial manufacturing. |
Validated Synthetic Route: A Closer Look
For the purpose of this guide, we will focus on a representative validated synthetic route. While specific process details are often proprietary, the following sections outline the general steps and validation considerations for a GMP-compliant synthesis of 5-Fluorouracil.
Experimental Workflow for 5-FU Synthesis (Illustrative)
Caption: Illustrative workflow for a generic GMP synthesis of an API.
Experimental Protocols
Note: The following protocols are generalized representations and would require significant process development and optimization for GMP implementation.
Route A: Direct Fluorination of Uracil (Conceptual Protocol)
-
Reaction Setup: A specialized corrosion-resistant reactor is charged with a solution of uracil in a suitable solvent (e.g., acetic acid or anhydrous hydrogen fluoride) under an inert atmosphere (e.g., nitrogen).[1]
-
Fluorination: A diluted stream of elemental fluorine gas in an inert carrier gas is carefully introduced into the reactor at a controlled temperature. The reaction progress is monitored by in-process controls (IPCs) such as HPLC to determine the consumption of uracil.[1]
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched. The crude 5-fluorouracil is then isolated, for example, by precipitation and filtration.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent system to achieve the required purity specifications.
Route B: Condensation and Cyclization (Conceptual Protocol)
-
Condensation: Ethyl fluoroacetate and ethyl formate are reacted in the presence of a strong base like sodium methoxide in a suitable solvent (e.g., toluene) to form the sodium salt of ethyl 2-fluoro-3-oxopropanoate.[3]
-
Cyclization: The intermediate from the previous step is reacted with urea in the presence of an acid catalyst to form the pyrimidine ring of 5-fluorouracil.[3]
-
Hydrolysis and Isolation: The resulting intermediate is hydrolyzed, and the pH is adjusted to precipitate the crude 5-fluorouracil, which is then isolated by filtration.
-
Purification: The crude 5-FU is purified by recrystallization to meet the final product specifications.
Validation of the Synthetic Route
Process validation is a mandatory GMP requirement to ensure that the manufacturing process consistently produces a product of the desired quality.
Validation Workflow
Caption: A typical workflow for the validation of a GMP manufacturing process.
Analytical Method Validation
A crucial component of process validation is the validation of the analytical methods used to test the raw materials, intermediates, and the final API. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of 5-Fluorouracil.
Table of HPLC Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria (as per ICH Q2(R1)) | Typical Results for a Validated 5-FU HPLC Method |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from placebo, impurities, or degradation products at the retention time of 5-FU.[4] |
| Linearity | A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure. | Correlation coefficient (r²) > 0.999 over a concentration range of 10-100 µg/mL.[4] |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102%.[5] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | RSD < 2% for repeatability and intermediate precision.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically in the low ng/mL range. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically in the mid to high ng/mL range. |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results with minor changes in mobile phase composition, pH, and column temperature. |
Detailed Experimental Protocol: Validated HPLC Method for 5-Fluorouracil Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A buffered aqueous solution, for example, 50mM potassium dihydrogen phosphate (pH 5.0).[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[4]
-
Sample Preparation: Accurately weighed samples of 5-Fluorouracil are dissolved in a suitable diluent (e.g., water) to a known concentration.
This guide provides a foundational comparison of synthetic routes for the GMP production of 5-Fluorouracil. The choice of the optimal route will depend on a comprehensive evaluation of factors including process safety, environmental impact, cost of goods, and the specific capabilities of the manufacturing facility. A thorough process validation, including the validation of all analytical methods, is paramount to ensure the consistent production of high-quality API that meets all regulatory requirements.
References
- 1. US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents [patents.google.com]
- 2. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 3. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
A Mechanistic Showdown: Comparing Synthetic Routes to Fused Pyrimidines
For researchers, scientists, and professionals in drug development, the efficient synthesis of fused pyrimidine scaffolds is a cornerstone of medicinal chemistry. These bicyclic systems are prevalent in a vast array of biologically active molecules. This guide provides an objective, data-driven comparison of different synthetic methodologies for three key fused pyrimidine cores: quinazolines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. We will delve into the mechanistic differences, supported by experimental data, to inform strategic decisions in synthetic design.
This comparative analysis highlights the classic trade-offs in organic synthesis: the often-laborious but well-established conventional methods versus the rapid, high-yield, one-pot, and microwave-assisted approaches that have gained prominence in modern synthetic chemistry.
The Quinazoline Core: Classical Heating vs. Microwave-Assisted One-Pot Synthesis
Quinazolines and their derivatives are a significant class of compounds with a broad spectrum of biological activities. Their synthesis has evolved from high-temperature classical methods to more efficient, modern techniques.
Methodology Comparison
Here, we compare the traditional Niementowski reaction, a thermal condensation method, with a contemporary microwave-assisted, copper-catalyzed, one-pot synthesis for the preparation of 2-substituted quinazolin-4(3H)-ones.
| Parameter | Method A: Niementowski Reaction (Conventional) | Method B: Microwave-Assisted One-Pot Synthesis |
| Reaction Type | Thermal condensation | Copper-catalyzed aerobic oxidative cyclization |
| Starting Materials | Anthranilic acid, Benzamide | 2-Aminobenzamide, Benzyl alcohol |
| Key Reagents/Catalyst | None (thermal) | Copper(I) iodide (CuI), Cesium carbonate (Cs₂CO₃) |
| Solvent | Solvent-free | Solvent-free |
| Temperature | 130°C[1] | 130°C[2] |
| Reaction Time | 5 hours[1] | 2 hours[2] |
| Yield | 58% for 2-phenylquinazolin-4(3H)-one[1] | Up to 92% for various 2-substituted quinazolinones[2] |
| Work-up | Pouring into cold water, washing with NaHCO₃, recrystallization[1] | Direct purification |
Experimental Protocols
Method A: Niementowski Synthesis of 2-Phenylquinazolin-4(3H)-one [1] An equimolar mixture of anthranilic acid (0.1 mol) and benzamide (0.1 mol) is thoroughly mixed in a round-bottom flask. The solvent-free reaction mixture is heated at 130°C for 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into cold water with stirring. The resulting solid is filtered and washed with a 10% sodium bicarbonate solution to remove any unreacted anthranilic acid. The crude product is then dried and recrystallized from ethanol to yield pure 2-phenylquinazolin-4(3H)-one.
Method B: Microwave-Assisted Synthesis of 2-Phenylquinazolinone [2] In a microwave reactor vessel, 2-aminobenzamide (0.5 mmol), benzyl alcohol (5.0 equiv.), copper(I) iodide (20 mol%), and cesium carbonate (1.5 equiv.) are combined. The vessel is sealed and subjected to microwave irradiation at 130°C for 2 hours under an oxygen atmosphere. After cooling, the desired product is isolated and purified. This method has been shown to produce the desired quinazolinone in up to 90% yield.
Mechanistic Workflow
The following diagrams illustrate the distinct mechanistic pathways for the two synthetic routes.
Caption: Mechanistic comparison of quinazoline synthesis.
The Pyrido[2,3-d]pyrimidine Core: Multi-step vs. One-Pot Synthesis
Pyrido[2,3-d]pyrimidines are considered bioisosteres of purines and pteridines and are thus of great interest in drug discovery. Their synthesis can be achieved through linear, multi-step sequences or more convergent one-pot, multi-component reactions.
Methodology Comparison
We compare a classical, sequential synthesis with a modern, one-pot, three-component reaction for the preparation of substituted pyrido[2,3-d]pyrimidines.
| Parameter | Method A: Sequential Synthesis | Method B: One-Pot, Three-Component Synthesis |
| Reaction Type | Conjugate addition followed by cyclization | Multi-component condensation |
| Starting Materials | 4-Chloro-6-methoxypyrimidines, 2-(Arylmethylidene)propanedinitriles, Alkylamines | 1,3-Dimethyl-6-aminouracil, Aromatic aldehyde, Malononitrile |
| Key Reagents/Catalyst | LDA, Triethylamine | Bismuth(III)triflate (Bi(OTf)₃) |
| Solvent | THF, DME | Ethanol |
| Temperature | -78°C to reflux[3] | 80°C[4] |
| Reaction Time | Multi-step (hours) | 1.5 - 2.5 hours[4] |
| Yield | Moderate to fair overall yields[3] | High yields (86% for the phenyl derivative)[4] |
| Work-up | Multiple steps of extraction and purification | Simple filtration and washing |
Experimental Protocols
Method A: Sequential Synthesis of 7-Amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles [3] Step 1: Conjugate Addition. To a solution of a 4-chloro-6-methoxypyrimidine in THF at -78°C, LDA is added, followed by the addition of a 2-(arylmethylidene)propanedinitrile. The reaction mixture is stirred for a specified time, after which it is quenched and the conjugate addition product is extracted and purified. Step 2: Cyclization. The purified adduct from Step 1 is dissolved in DME, and an appropriate alkylamine and triethylamine are added. The mixture is refluxed until the reaction is complete. The solvent is evaporated, and the product is purified by chromatography to yield the 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative.
Method B: One-Pot Synthesis of 7-Amino-5-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile [4] A mixture of 1,3-dimethyl-6-aminouracil (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and bismuth(III)triflate (10 mol%) in ethanol (10 mL) is stirred at 80°C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Logical Workflow
The diagram below contrasts the linear, multi-step nature of the classical approach with the convergent and efficient one-pot methodology.
Caption: Comparison of sequential vs. one-pot workflows.
The Pyrazolo[3,4-d]pyrimidine Core: Conventional vs. Microwave-Assisted Cyclization
Pyrazolo[3,4-d]pyrimidines are another class of purine bioisosteres that have found extensive use as kinase inhibitors. The synthesis of this scaffold is often amenable to both conventional heating and microwave irradiation, with significant differences in reaction times and yields.
Methodology Comparison
A direct comparison for the synthesis of 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is presented below, highlighting the advantages of microwave-assisted synthesis.
| Parameter | Method A: Conventional Synthesis | Method B: Microwave-Assisted Synthesis |
| Reaction Type | Cyclization of an ortho-amino ester with a nitrile | Microwave-assisted cyclization |
| Starting Materials | Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, Acetonitrile | Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, Acetonitrile |
| Key Reagents/Catalyst | Potassium tert-butoxide | Potassium tert-butoxide |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux | 140°C |
| Reaction Time | 10 hours[5] | 15 minutes[5] |
| Yield | 65%[5] | 84%[5] |
| Work-up | Neutralization with acetic acid, pouring into ice water, filtration, and washing[5] | Neutralization with acetic acid, pouring into ice water, filtration, and washing[5] |
Experimental Protocols
Method A: Conventional Synthesis of 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [5] A solution of ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (0.01 mol) and potassium tert-butoxide (0.01 mol) in DMF (20 mL) is prepared. Acetonitrile (0.01 mol) is added, and the mixture is refluxed for 10 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, neutralized with glacial acetic acid, and then poured into ice-cold water. The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol.
Method B: Microwave-Assisted Synthesis of 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [5] In a microwave synthesis vessel, a mixture of ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (0.01 mol), acetonitrile (0.01 mol), and potassium tert-butoxide (0.01 mol) in DMF (15 mL) is placed. The vessel is sealed and subjected to microwave irradiation at 140°C for 15 minutes. After cooling, the reaction mixture is neutralized with glacial acetic acid and poured into ice-cold water. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol.
Reaction Pathway
The underlying chemical transformation is the same for both methods, but the energy input method drastically alters the reaction efficiency.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Uracil-Based Compounds Against Known Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of recently developed uracil-based anticancer compounds against established chemotherapeutic agents. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms and methodologies.
Comparative Cytotoxicity Analysis
The efficacy of novel anticancer compounds is primarily evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.
The following tables summarize the IC50 values of new uracil-based compounds and commonly used anticancer drugs—5-Fluorouracil, Doxorubicin, and Cisplatin—across a panel of human cancer cell lines. This allows for a direct comparison of the cytotoxic potential of these novel agents against the standard of care.
Table 1: IC50 Values (µM) of Novel Uracil Derivatives in Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Compound 14d (Pyrazolo[3,4-d]pyrimidine) | 1.45 | 3.65 | 2.00 | - | [1] |
| Compound 13j (Uracil-Triazole Hybrid) | - | - | - | 1.18 | [2] |
| Compound 4j (Thiouracil Derivative) | 16.18 | 7.56 | - | - | [3] |
| Compound 5m (Thiouracil Derivative) | - | - | - | - | [3] |
| Compound 7 (Uracil Schiff Base) | 99.66 | - | - | - | [4] |
| Compound 14 (Pyridopyrimidine) | 12.38 | - | - | - | [4] |
| Compound 15 (Pyridopyrimidine) | 33.30 | - | - | - | [4] |
| Compound 16 (Pyridopyrimidine) | 14.37 | - | - | - | [4] |
| Compound A4 (Uracil Derivative) | - | - | - | - | [5] |
Table 2: IC50 Values (µM) of Known Anticancer Agents in Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 5-Fluorouracil | 1.71 - 11.79 | - | - | 1.98 - 10.32 | [4][6] |
| Doxorubicin | 0.01 - 2.60 | 1.3 - 5.66 | 8.48 | 0.24 - >20 | [1][7][8] |
| Cisplatin | 9.9 - 23.4 | 4.5 - 11.2 | - | - | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anticancer properties of the discussed compounds.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12][13] Shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Figure 1: Workflow of the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with the test compounds for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Figure 2: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases, thereby inhibiting cell proliferation. Cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds, harvest, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.[18][19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[19]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.[18][20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.
Figure 3: Workflow for cell cycle analysis by propidium iodide staining.
Signaling Pathways of Uracil-Based Compounds
Uracil and its derivatives can exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Thymidylate Synthase Inhibition
A primary mechanism of action for uracil analogs, most notably 5-Fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS).[21] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and induces cell death in rapidly dividing cancer cells.[22]
Figure 4: Uracil-based compounds inhibit Thymidylate Synthase, disrupting DNA synthesis.
EGFR and VEGFR-2 Signaling Inhibition
Some novel uracil derivatives have been designed to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell proliferation and survival.[22][23][24] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting these receptors, uracil-based compounds can block downstream signaling pathways, leading to reduced tumor growth and angiogenesis.
Figure 5: Inhibition of EGFR and VEGFR-2 signaling by uracil derivatives.
Histone Deacetylase (HDAC) Inhibition
Certain uracil and thiouracil derivatives have shown potential as Histone Deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[25] HDAC inhibitors cause hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.[26] This can lead to cell cycle arrest, differentiation, and apoptosis.
Figure 6: Mechanism of HDAC inhibition by uracil derivatives.
References
- 1. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis and Biological Evaluation of Uracil Derivatives as Novel VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Thymidylate synthase: a critical target in cancer therapy? [imrpress.com]
- 22. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmajournal.net [pharmajournal.net]
- 24. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,3-Dimethyluracil-5-carboxaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1,3-Dimethyluracil-5-carboxaldehyde, a compound warranting careful management due to its potential hazards.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
The corresponding GHS pictogram is an exclamation mark (GHS07), indicating these irritant properties.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
Quantitative Safety Data
For quick reference, the key safety classifications and identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 4869-46-9 |
| GHS Pictogram | Exclamation Point (GHS07)[1] |
| Hazard Statements | H315, H319, H335[1][2] |
| Precautionary Statements | P261, P305, P351, P338[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [2]. Do not discharge into drains or the environment[3]. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
Experimental Workflow for Disposal
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated and compatible hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents[3].
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to schedule a pickup for the hazardous waste container.
-
Follow all institutional procedures for waste manifest and documentation.
5. Emergency Preparedness:
-
In case of a spill, immediately alert personnel in the area.
-
For small spills, use an appropriate absorbent material, then sweep or shovel the contained waste into a suitable, labeled container for disposal[3]. Avoid generating dust[3].
-
Ensure that eyewash stations and safety showers are readily accessible[3].
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,3-Dimethyluracil-5-carboxaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 1,3-Dimethyluracil-5-carboxaldehyde, including personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 4869-46-9
-
Molecular Formula: C₇H₈N₂O₃
Hazard Summary: This compound is classified with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | PPE Item | Specification | Purpose |
| Hands | Gloves | Nitrile or Neoprene | Chemical resistance to prevent skin contact and irritation.[2][3] |
| Eyes | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard | Protects eyes from dust particles and potential splashes.[4] |
| Face | Face Shield | To be worn over safety goggles | Recommended when there is a significant risk of splashing or aerosol generation.[2][5] |
| Body | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination.[2][4] |
| Respiratory | Respirator | NIOSH-approved respirator | Required if handling outside of a fume hood or if dust/aerosols are generated.[2] |
| Feet | Closed-toe Shoes | Made of impervious material | Protects feet from spills.[2][4] |
Experimental Workflow and Safety Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
1. Preparation and Weighing:
-
Pre-Handling: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment: Don all required PPE as specified in the table above.
-
Workspace Preparation: Ensure a calibrated analytical balance is located within a certified chemical fume hood or a ventilated balance enclosure.
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust. Use a spatula for transfers. If any material is spilled, decontaminate the area immediately.
2. Handling and Experimental Use:
-
Location: All procedures involving the handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Manipulation: When transferring the compound or preparing solutions, handle it gently to prevent aerosolization.
-
Spill Management: In the event of a spill, follow established laboratory procedures for chemical spills. Use an absorbent material to contain the spill, and decontaminate the area. Report all spills to the laboratory supervisor.
3. Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[6]
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.[6]
-
Decontamination: After handling and disposal, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
PPE Disposal: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[2] Non-contaminated PPE can be disposed of in the regular trash. Reusable PPE should be cleaned according to the manufacturer's instructions.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
